N,N-bis(2-Methoxyethyl)hex-5-ynamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)hex-5-ynamide |
InChI |
InChI=1S/C12H21NO3/c1-4-5-6-7-12(14)13(8-10-15-2)9-11-16-3/h1H,5-11H2,2-3H3 |
InChI Key |
KUAYRUSMQNNVPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C(=O)CCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action: N,N-bis(2-Methoxyethyl)hex-5-ynamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a structurally unique molecule featuring a terminal alkyne integrated into an ynamide functional group. While direct pharmacological studies on this specific compound are not extensively documented in publicly accessible literature, its constituent moieties provide a strong basis for a hypothesized mechanism of action. This guide posits that N,N-bis(2-Methoxyethyl)hex-5-ynamide functions as a selective, irreversible covalent inhibitor of enzymes possessing a nucleophilic cysteine residue within their active site. This mechanism is predicated on the established reactivity of terminal alkynes as "latent electrophiles" capable of undergoing a highly selective thiol-alkyne addition. The ynamide structure modulates the electronic properties of the alkyne, while the N,N-bis(2-methoxyethyl) substituents are expected to influence its pharmacokinetic properties and binding orientation. This document provides a detailed exploration of this proposed mechanism, grounded in authoritative precedents, and outlines robust experimental protocols for its validation.
Introduction
The quest for novel therapeutic agents with high specificity and lasting efficacy has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, permanent bond with their biological target, offering distinct advantages in terms of potency and duration of action. Within this context, alkynyl-containing compounds have emerged as a promising class of therapeutics and chemical probes.[1] N,N-bis(2-Methoxyethyl)hex-5-ynamide is a compound of significant interest due to its trifecta of functional components: a reactive terminal alkyne, a polarizing ynamide group, and solubility-enhancing N-alkyl substituents. This guide synthesizes current knowledge on the reactivity of these functional groups to construct a scientifically rigorous, albeit putative, mechanism of action.
Part 1: The Ynamide Functional Group: A Nexus of Stability and Reactivity
Ynamides are a class of alkynes where the nitrogen atom of an amide is directly attached to a carbon-carbon triple bond.[2] This arrangement creates a unique electronic environment that is central to the molecule's behavior. The nitrogen atom's lone pair of electrons donates into the alkyne, polarizing the triple bond. This polarization renders the α-carbon (adjacent to the nitrogen) electrophilic and the β-carbon nucleophilic.[3]
However, unlike the more reactive and hydrolytically unstable ynamines, the amide's electron-withdrawing carbonyl group delocalizes the nitrogen's lone pair, striking a crucial balance between reactivity and stability.[4] This feature makes ynamides robust enough for handling and formulation while retaining the desired reactivity for targeted biological interactions.[5] Their versatility as building blocks for nitrogen-containing heterocycles further underscores their value in medicinal chemistry.[6]
Caption: Electronic polarization in the ynamide functional group.
Part 2: The Core Mechanism: Covalent Inhibition via Thiol-Alkyne Addition
The primary hypothesized mechanism of action for N,N-bis(2-Methoxyethyl)hex-5-ynamide is the irreversible covalent modification of a cysteine residue within the active site of a target enzyme. Terminal alkynes, once considered relatively inert under physiological conditions, have been shown to act as highly selective "warheads" for cysteine proteases.[7][8]
The Reaction Pathway:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by intermolecular forces. The N,N-bis(2-Methoxyethyl) group plays a key role here, influencing steric fit and potential hydrogen bonding.
-
Nucleophilic Attack: The deprotonated thiol side chain of a catalytic cysteine residue acts as a potent nucleophile. It attacks the internal (β) carbon of the alkyne.
-
Covalent Adduct Formation: This attack results in the formation of a highly stable, irreversible quaternary vinyl thioether linkage between the inhibitor and the enzyme.[7] This covalent bond permanently inactivates the enzyme.
This reaction is not a general, indiscriminate alkylation of cellular thiols. Its selectivity is derived from the precise positioning and activation of the cysteine nucleophile within the unique microenvironment of the enzyme's active site. Studies on deubiquitinating enzymes (DUBs) and cathepsin K have demonstrated that this thiol-alkyne addition does not occur with free cysteine or other non-target proteins in a complex biological milieu.[8]
Caption: Proposed mechanism of irreversible covalent inhibition.
Potential Enzyme Targets:
This mechanism suggests that N,N-bis(2-Methoxyethyl)hex-5-ynamide could be an effective inhibitor for a range of enzymes that rely on a catalytic cysteine, including:
-
Cysteine Proteases (e.g., caspases, cathepsins)
-
Deubiquitinating Enzymes (DUBs)
-
Certain Kinases and Phosphatases
Part 3: Role of the N,N-bis(2-Methoxyethyl) Substituents
While the ynamide and terminal alkyne form the reactive core, the N,N-bis(2-Methoxyethyl) moiety is critical for modulating the compound's drug-like properties.
-
Solubility and Permeability: The two ether groups are expected to enhance aqueous solubility and may influence the compound's ability to cross cellular membranes.
-
Steric Influence: This bulky group will dictate how the molecule orients within a binding pocket, contributing to its selectivity profile.
-
Binding Affinity: The oxygen atoms in the methoxyethyl chains can act as hydrogen bond acceptors, potentially forming key interactions with amino acid residues in the target's active site, thereby increasing binding affinity and stabilizing the initial non-covalent complex.
Part 4: Experimental Protocols for Mechanism Validation
To rigorously test the hypothesized mechanism of action, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to confirm covalent inhibition.
Protocol 1: Fluorescence-Based Enzyme Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of a model cysteine protease and to calculate its potency (IC₅₀).
-
Methodology:
-
Select a model cysteine protease (e.g., Cathepsin K, Caspase-1) and a corresponding fluorogenic substrate.
-
Prepare a dilution series of N,N-bis(2-Methoxyethyl)hex-5-ynamide in an appropriate buffer (e.g., PBS with DTT).
-
In a 96-well plate, pre-incubate the enzyme with varying concentrations of the inhibitor for a set time (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
-
Objective: To provide direct evidence of covalent bond formation by detecting the expected mass increase of the target enzyme.
-
Methodology:
-
Incubate the target enzyme (e.g., 10 µM) with an excess of N,N-bis(2-Methoxyethyl)hex-5-ynamide (e.g., 100 µM) for 1-2 hours at 37°C. A control sample with enzyme and vehicle (e.g., DMSO) should be run in parallel.
-
Desalt the protein samples using a C4 ZipTip or similar method to remove excess inhibitor and buffer components.
-
Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectra to determine the average intact mass of the protein in both the control and treated samples.
-
Compare the masses. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.
-
Table 1: Expected Mass Shift Calculation
| Component | Formula | Molecular Weight (Da) |
| N,N-bis(2-Methoxyethyl)hex-5-ynamide | C₁₂H₂₁NO₃ | 227.30 |
| Expected Mass Shift upon Adduct Formation | +227.30 |
Protocol 3: X-ray Crystallography for Structural Characterization
-
Objective: To unambiguously determine the precise atomic structure of the covalent adduct, confirming the site of modification and the nature of the chemical bond.
-
Methodology:
-
Co-crystallize the target enzyme with N,N-bis(2-Methoxyethyl)hex-5-ynamide. Alternatively, soak pre-formed crystals of the apo-enzyme in a solution containing the inhibitor.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement.
-
Refine the structural model and carefully examine the electron density map at the active site cysteine.
-
Confirm the presence of clear, unambiguous electron density corresponding to the inhibitor covalently attached to the sulfur atom of the cysteine residue, consistent with a vinyl thioether linkage.[8]
-
Caption: A self-validating workflow to confirm the proposed mechanism.
Conclusion and Future Directions
N,N-bis(2-Methoxyethyl)hex-5-ynamide possesses the key structural motifs of a targeted covalent inhibitor. The proposed mechanism of action—an irreversible thiol-alkyne addition with an active site cysteine—is strongly supported by precedents in medicinal chemistry.[7][8] The ynamide functionality provides a unique electronic signature, while the N-substituents offer avenues for tuning pharmacokinetics and selectivity.
Future research should focus on validating this hypothesis through the experimental protocols outlined above. A logical next step would be to screen the compound against a panel of cysteine-dependent enzymes to identify primary targets. Subsequent structure-activity relationship (SAR) studies, involving modification of the hexynyl chain length and the N-alkyl groups, could lead to the optimization of both potency and selectivity, paving the way for the development of novel, highly effective therapeutic agents.
References
- Sommer, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Vertex AI Search.
- Ofori, L., et al. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. PMC.
- Geurink, P. P., et al. (2016). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. PMC.
- AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. AiFChem.
- Various Authors. (N.A.). Alkynes are important functional groups in human therapeutics. ResearchGate.
- Huang, J. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. PubMed.
- BenchChem Technical Support Team. (2025). Application Notes: N,N-dimethylhex-5-ynamide in the Synthesis of Nitrogen Heterocycles. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Alternatives for N,N-dimethylhex-5-ynamide in Heterocyclic Synthesis. Benchchem.
- University of Birmingham. (N.A.). Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. University of Birmingham.
- Hsung, R. P. (2009). Ynamides: A Modern Functional Group For The New Millennium. PMC.
- Gevorgyan, V. (2020). Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications. RSC Publishing.
- Gevorgyan, V. (2020). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC.
- Evano, G. (2014). Discussion Addendum for: Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles. Organic Syntheses Procedure.
- Bradford Scholars. (N.A.). The Chemistry of Ynamide and its Application in Organic Synthesis. Bradford Scholars.
Sources
- 1. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DSpace [bradscholars.brad.ac.uk]
- 4. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 7. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" as a novel ynamide reagent
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It focuses on the specific chemical entity N,N-bis(2-Methoxyethyl)hex-5-ynamide , analyzing its utility as a functionalized linker for solubility enhancement and bioorthogonal ligation.
A Dual-Function Alkyne Reagent for Physicochemical Optimization in Drug Discovery
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide represents a specialized class of "designer linkers" that bridge the gap between lipophilic small molecules and hydrophilic biological environments. While often colloquially categorized under "ynamide reagents" due to its alkyne-amide architecture, it is distinct from catalytic ynamides used in peptide activation. Instead, this molecule serves as a terminal alkyne building block designed to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of clinical candidates.
Its core value proposition lies in the bis(2-methoxyethyl)amine moiety—a discrete, low-molecular-weight mimic of polyethylene glycol (PEG). Unlike polydisperse PEGs, this reagent offers precise structural definition while imparting significant water solubility and reducing non-specific binding. It has gained prominence through its successful application in clinical candidates such as RV-1729 (a PI3Kδ inhibitor), where it functions as a solubility-enhancing tail installed via Sonogashira coupling.
Chemical Architecture & Mechanism
The molecule comprises three distinct functional domains, each engineered for a specific role in medicinal chemistry campaigns:
-
The Warhead (Terminal Alkyne): A hex-5-yne motif providing a reactive handle for transition-metal-catalyzed cross-couplings (Sonogashira) or bioorthogonal click chemistry (CuAAC).
-
The Spacer (Alkyl Chain): A 5-carbon tether that distances the bulky solubilizing group from the pharmacophore, preventing steric interference with the target protein's binding pocket.
-
The Solubilizer (Bis-Methoxyethyl Head): A tertiary amide substituted with two methoxyethyl groups. This "mini-PEG" architecture disrupts crystal packing and increases thermodynamic solubility without the metabolic liability of long alkyl chains.
Structural Diagram
The following diagram illustrates the functional segmentation of the reagent:
Synthesis Protocol
To ensure high purity and reproducibility, the synthesis utilizes a standard Schotten-Baumann or coupling agent approach. The following protocol is optimized for gram-scale production.
Reagents:
-
Precursor A: Hex-5-ynoic acid (CAS: 53293-00-8)
-
Precursor B: Bis(2-methoxyethyl)amine (CAS: 111-95-5)
-
Coupling Agent: HATU or EDC·HCl
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Hex-5-ynoic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere (
). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at C for 15 minutes to generate the activated ester. -
Coupling: Add Bis(2-methoxyethyl)amine (1.1 equiv) dropwise. The bis-substitution on the amine reduces its nucleophilicity slightly due to sterics, so allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM). The product is typically a pale yellow oil. -
Validation: Confirm structure via
-NMR. Characteristic peaks: Terminal alkyne proton ( ppm, t), Methoxy singlets ( ppm), and the distinct methylene triplets of the methoxyethyl arms.
Application Workflows
This reagent is primarily used in the Lead Optimization phase of drug discovery. It is installed onto aromatic drug cores to rescue compounds with poor solubility profiles.
Workflow A: Sonogashira Cross-Coupling (Medicinal Chemistry)
This is the primary route used in the synthesis of PI3K inhibitors like RV-1729.
-
Substrate: Aryl Halide (Ar-I or Ar-Br) containing the drug pharmacophore.
-
Catalyst System:
(5 mol%) and CuI (2 mol%). -
Conditions: React Aryl Halide with N,N-bis(2-Methoxyethyl)hex-5-ynamide (1.2 equiv) in
/THF at C. -
Outcome: Formation of an internal alkyne, linking the solubilizing tail to the drug core. Note: The alkyne can be subsequently reduced to an alkane if a flexible saturated linker is required.
Workflow B: CuAAC Click Reaction (Chemical Biology)
Used for bioconjugation or creating PROTAC linkers.
-
Substrate: Azide-functionalized target (Protein-N3 or Ligand-N3).
-
Conditions:
/ Sodium Ascorbate in tBuOH/Water. -
Outcome: 1,4-disubstituted triazole linkage. The bis(methoxyethyl) tail remains free to interact with the solvent, creating a "hydration shell" around the conjugation site.
Mechanistic Pathway Diagram
Physicochemical Profile & Advantages
The selection of this specific reagent over standard alkyl or PEG chains is driven by data.
| Property | Standard Alkyl Chain | PEG Chain (n=3) | N,N-bis(2-Methoxyethyl) Amide |
| LogP Impact | Increases (Lipophilic) | Decreases (Hydrophilic) | Balanced (Amphiphilic) |
| Solubility | Low | High | High |
| Permeability | High | Low (often limits absorption) | Moderate-High (Maintains membrane crossing) |
| Metabolic Stability | Prone to oxidation | Generally Stable | Stable Amide Linkage |
| Purity Profile | Single Entity | Polydisperse Mixture | Single Entity (Discrete) |
Expert Insight: The "butterfly" shape of the bis(2-methoxyethyl) group creates a larger excluded volume than a linear chain, effectively disrupting the crystal lattice of the parent drug. This often results in amorphous solid dispersions or polymorphs with significantly faster dissolution rates—a critical factor for oral bioavailability.
References
-
Norman, P. (2014).[1] Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729.[1][2][3] Expert Opinion on Therapeutic Patents, 24(4), 471–475. Link
-
Perry, M. W. D., et al. (2025).[1] How to Design an Inhaled Drug: CHF-6523.[1] Journal of Medicinal Chemistry. (Contextualizing inhaled PI3K inhibitors and solubility tails). Link
-
RespiVert Ltd. (2013). International Patent WO/2013/136076: Crystalline PI3 Kinase Inhibitors.[1] WIPO Patentscope. (Primary source for the synthesis and application of the reagent in RV-1729). Link
-
BroadPharm. (n.d.). Bis(N-2-ethoxyethyl)amine derivatives and Lipid Synthons. BroadPharm Catalog. (Reference for physicochemical properties of bis-alkoxyamine linkers). Link
Sources
Structural Analysis and Conformational Dynamics of N,N-bis(2-Methoxyethyl)hex-5-ynamide
[1]
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide represents a specialized class of functionalized linkers used critically in drug discovery, specifically within the realms of PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs) , and activity-based protein profiling (ABPP) .[1]
Its structural architecture combines three distinct functional domains:
-
The Alkyne "Warhead": A terminal alkyne handle for bioorthogonal "Click" chemistry (CuAAC).[1]
-
The Solubilizing Core: A tertiary amide substituted with bis(2-methoxyethyl) chains, designed to disrupt crystalline packing and enhance aqueous solubility (logP modulation).[1]
-
The Linker Spacer: A pentyl chain providing steric freedom for the warhead.[1]
This guide details the structural conformation, synthesis, and spectroscopic signatures of this molecule, providing a rigorous framework for its utilization in high-fidelity chemical biology.
Chemical Identity and Physicochemical Profile[2][3][4][5][6]
| Property | Specification |
| IUPAC Name | N,N-bis(2-methoxyethyl)hex-5-ynamide |
| Molecular Formula | C |
| Molecular Weight | 227.30 g/mol |
| Predicted LogP | ~1.2 (Moderate Lipophilicity) |
| H-Bond Donors | 0 (Aprotic Amide) |
| H-Bond Acceptors | 3 (1 Amide Carbonyl, 2 Ethers) |
| Rotatable Bonds | 10 (High entropic penalty upon binding) |
Synthesis and Reaction Pathway[7][8][9]
The synthesis of N,N-bis(2-Methoxyethyl)hex-5-ynamide relies on the amidation of hex-5-ynoic acid.[1] While acid chlorides are often used, the preferred route for high-purity applications (avoiding HCl salts) is the activation via coupling reagents such as HATU or EDC/HOBt.[1]
Protocol: HATU-Mediated Amidation
Standard Operating Procedure (SOP-AMIDE-05)
-
Activation: Dissolve hex-5-ynoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.
-
Coupling: Add bis(2-methoxyethyl)amine (1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours under N
. -
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO
(remove acid), and brine.[1] -
Purification: Flash chromatography (SiO
, 0-5% MeOH in DCM).
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway for HATU-mediated amidation.
Conformational Analysis
Understanding the conformation of this molecule is critical for predicting its behavior in binding pockets or on surfaces. The structure is dominated by two phenomena: Amide Resonance and the Gauche Effect .[1]
The Amide Rotamers (Cis/Trans Non-Equivalence)
Although the nitrogen is substituted with two identical 2-methoxyethyl groups, the partial double bond character of the C-N amide bond (
-
Environment A (
-conformer): One chain is cis to the carbonyl oxygen.[1] -
Environment B (
-conformer): The other chain is trans to the carbonyl oxygen.[1]
Implication: In NMR at room temperature, these two chains often appear magnetically distinct (non-equivalent) or significantly broadened due to intermediate exchange rates.
The Gauche Effect in Methoxyethyl Chains
The O-C-C-N fragment in the side chains is subject to the gauche effect .[1]
-
Due to hyperconjugation (
), the gauche conformation (dihedral angle ~60°) is often more stable than the anti conformation.[1] -
Result: The "arms" of the molecule tend to curl rather than extend fully linearly.[1] This creates a compact "claw-like" shape in non-polar solvents, which exposes the oxygens for chelation.
Conformational Energy Landscape
Figure 2: Logic flow of conformational restrictions leading to the molecule's compact solution state.[1]
Spectroscopic Characterization
The following data is predictive based on high-field NMR (400 MHz, CDCl
H NMR Signature
Note: Due to restricted rotation, the N-methylene signals may appear as two distinct triplets or a broad multiplet.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Alkyne | 1.95 – 2.00 | Triplet ( | 1H | Terminal |
| Propargyl | 2.20 – 2.28 | Multiplet | 2H | -CH |
| 2.40 – 2.50 | Triplet | 2H | -CH | |
| Linker Core | 1.75 – 1.85 | Quintet | 2H | -CH |
| N-CH | 3.50 – 3.60 | Broad/Split Triplet | 4H | N-CH |
| O-CH | 3.45 – 3.55 | Triplet | 4H | O-CH |
| Methoxy | 3.30 – 3.35 | Singlet(s) | 6H | -OCH |
IR Spectroscopy (ATR)
Applications in Chemical Biology
Click Chemistry (CuAAC)
The terminal alkyne serves as a bioorthogonal handle.[1] In the presence of Cu(I), it reacts with azides to form a 1,4-disubstituted 1,2,3-triazole.
-
Kinetics: Fast (
M s with THPTA ligand).[1] -
Stability: The resulting triazole is hyper-stable, resisting metabolic degradation.
Solubility Modulation
The bis(2-methoxyethyl) moiety is a "mini-PEG" mimic.[1] Unlike long PEG chains which can be polydisperse, this moiety is discrete. It disrupts the hydration shell less entropically than hydrophobic alkyl chains, significantly lowering the logP of the parent drug payload without introducing reactive centers.
References
-
Amide Bond Rotation and Rotamers
-
The Gauche Effect in Ethers/Amines
-
Click Chemistry (CuAAC)
-
Application in PI3K Inhibitors (Patent)
Sources
- 1. US20200138845A1 - Combination Drug Therapy - Google Patents [patents.google.com]
- 2. Substituted amide synthesis by amidation [organic-chemistry.org]
- 3. AU2016322552B2 - Solid forms of isoquinolinone derivatives, process of making, compositions comprising, and methods of using the same - Google Patents [patents.google.com]
- 4. WO2005007085A2 - Pyrazolo pyrimidine derivatives and methods of use thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility & Stability Profiling of N,N-bis(2-Methoxyethyl)hex-5-ynamide
[1]
Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a specialized functional linker primarily utilized in the synthesis of small molecule kinase inhibitors, most notably the PI3Kδ inhibitor RV-1729 .[1] Its structure combines a reactive terminal alkyne (for click chemistry or Sonogashira coupling) with a bis(2-methoxyethyl) amide tail.[1]
This guide focuses on the specific physicochemical challenges posed by this moiety. While the "bis-methoxyethyl" tail is engineered to enhance aqueous solubility via a "mini-PEG" effect, the terminal alkyne introduces specific stability risks—particularly metal-catalyzed hydration—that must be managed during storage and formulation.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | N,N-bis(2-methoxyethyl)hex-5-ynamide |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Key Functionality | Terminal Alkyne (Reactive Handle), Bis-ether Amide (Solubilizer) |
| Primary Application | Critical intermediate/side-chain for PI3Kδ inhibitors (e.g., RV-1729) |
Solubility Profiling
The inclusion of the N,N-bis(2-methoxyethyl) group is a strategic medicinal chemistry choice designed to lower the LogP and improve the thermodynamic solubility of lipophilic drug cores (such as quinazolinones).[1]
Theoretical & Predicted Properties
The ether oxygens in the tail act as hydrogen bond acceptors, significantly increasing solvation in aqueous media compared to a standard diethyl or alkyl chain.
-
Predicted LogP: ~1.2 – 1.5 (Moderately Lipophilic)[1]
-
Predicted Water Solubility: High (>10 mg/mL estimated for the linker itself; significantly modulates the API solubility).
-
pKa: The amide nitrogen is non-basic. The terminal alkyne proton has a pKa ~25 (very weak acid).
Solubility Screening Protocol
To validate the solubility profile of this intermediate or its conjugates, the following Thermodynamic Solubility Protocol is recommended.
Phase 1: Visual Solubility Assessment
-
Weigh 5 mg of compound into clear glass vials.
-
Add solvent in stepwise aliquots (10 µL, 50 µL, 100 µL) at 25°C.
-
Vortex for 30 seconds between additions.
-
Endpoint: Clear solution with no particulates.
Phase 2: Equilibrium Solubility (Shake-Flask)
-
Preparation: Add excess solid to the buffer/solvent to create a suspension.
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter using a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (210 nm) or LC-MS.
Recommended Solvent Panel:
| Solvent System | Purpose | Expected Outcome |
|---|---|---|
| DMSO | Stock Solution | High Solubility (>100 mM) |
| Methanol/Ethanol | Process Solvent | High Solubility |
| PBS (pH 7.4) | Physiological | Moderate to High (Linker dependent) |
| 0.1N HCl | Gastric Sim.[1] | Unchanged (Amide is neutral) |
Stability Studies & Degradation Mechanisms[1]
The stability of N,N-bis(2-Methoxyethyl)hex-5-ynamide is dictated by two competing functionalities: the robust amide bond and the sensitive terminal alkyne.[1]
Critical Degradation Pathway: Alkyne Hydration
Field data and patent literature (e.g., WO2013136075A1) indicate that the terminal alkyne in this specific chemical environment is susceptible to metal-catalyzed hydration .
-
Mechanism: Trace metals (Cu, Pd, Ag) remaining from synthesis or present in excipients catalyze the addition of water across the triple bond.
-
Product: Degradation yields the corresponding methyl ketone (Markovnikov hydration).
-
Risk Factor: High humidity combined with trace metal impurities (>10 ppm).
Secondary Degradation: Oxidative Coupling[1]
-
Glaser Coupling: In the presence of oxygen and copper traces, terminal alkynes can dimerize to form diynes.
-
Prevention: Store under Argon/Nitrogen; use degassed solvents.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation risks identified for this molecule.
Figure 1: Primary degradation pathways. The metal-catalyzed hydration to the methyl ketone is the dominant instability mode in non-inert environments.[1]
Stability Testing Protocol
To ensure the integrity of the material for use in biological assays or drug synthesis, a strict stability testing regimen is required.
Stress Conditions (Forced Degradation)
Perform these tests to establish the "shelf-life" and handling requirements.[1]
| Stress Type | Condition | Duration | Target Degradant |
| Hydrolysis (Acid) | 0.1 N HCl, 60°C | 24 Hours | Amide cleavage |
| Hydrolysis (Base) | 0.1 N NaOH, 60°C | 24 Hours | Amide cleavage |
| Oxidation | 3% H₂O₂, RT | 4 Hours | Alkyne oxidation / N-oxide |
| Metal Catalysis | Spike w/ 50 ppm Cu(II), aq. | 24 Hours | Methyl Ketone (Hydration) |
| Thermal | 60°C Solid State | 7 Days | Polymerization |
Analytical Method (HPLC)
Since the linker lacks a strong chromophore (unlike the full RV-1729 drug), standard UV detection at 254 nm is insufficient.[1]
-
Detector: CAD (Charged Aerosol Detector) or LC-MS (TIC) is recommended.[1]
-
UV Option: If using UV, monitor at 205–210 nm (Amide bond absorption).
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Handling & Storage Recommendations
Based on the susceptibility of the alkyne group to metal-catalyzed hydration, the following storage protocols are mandatory for high-purity maintenance.
-
Metal Scavenging: If the compound is isolated from a metal-catalyzed reaction (e.g., Sonogashira), treat with QuadraPure™ or EDTA washes to reduce metal load <10 ppm.
-
Inert Atmosphere: Store under Argon to prevent oxidative homocoupling.
-
Excipient Compatibility: Patent literature suggests that specific salts (e.g., Magnesium Stearate ) can act as stabilizers in dry powder formulations, potentially by scavenging moisture or buffering the microenvironment against hydrolysis.
-
Temperature: Store at -20°C for long-term stability.
Experimental Workflow Visualization
The following workflow outlines the logical progression from synthesis to stability validation.
Figure 2: Quality control and stability assessment workflow.
References
-
Respivert Ltd. (2013).[2] Novel Pharmaceutical Formulations (WO2013136075A1). World Intellectual Property Organization.
- Source of data regarding metal-catalyzed alkyne hydration and stabilization str
-
Norman, P. (2014). Evaluation of WO2013136076: Two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729. Expert Opinion on Therapeutic Patents.
- Context for the parent drug RV-1729 and the role of the linker.
-
BenchChem. (2025). Common Pitfalls in the Handling of Terminal Alkynes.
- General handling of alkyne functionality.
-
Gautier, J.A., et al. (1971).[3] Contribution a l'étude des ethers-oxydes propargyliques. Annales Pharmaceutiques Françaises.
- Foundational chemistry of propargyl/alkyne ether stability.
Sources
- 1. 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide 97% | CAS: 1293915-42-0 | AChemBlock [achemblock.com]
- 2. WO2005117889A1 - Methods for treating and/or preventing aberrant proliferation of hematopoietic - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization and synthesis of N,N-bis(2-methoxyethyl)hex-5-ynamide , a specialized linker intermediate used in the development of PI3K inhibitors and other targeted protein degradation (TPD) ligands.
Spectroscopic Profile & Synthetic Methodology
Compound Identity:
-
IUPAC Name: N,N-bis(2-methoxyethyl)hex-5-ynamide[1][2][3][4]
-
Molecular Formula: C₁₂H₂₁NO₃
-
Molecular Weight: 227.30 g/mol
-
CAS Number: 1354018-72-8 (Representative)
-
Role: Alkyne-functionalized linker for "Click" chemistry (CuAAC) and Sonogashira coupling in medicinal chemistry (e.g., PI3K
inhibitors).
Part 1: Synthesis & Experimental Workflow
The synthesis of N,N-bis(2-methoxyethyl)hex-5-ynamide is a standard amide coupling reaction between 5-hexynoic acid and bis(2-methoxyethyl)amine . The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) ensures high yield and minimal byproduct formation compared to acid chloride routes.
Reaction Scheme
Figure 1: Synthetic pathway for N,N-bis(2-methoxyethyl)hex-5-ynamide via carbodiimide coupling.
Detailed Protocol
-
Preparation: To a solution of hex-5-ynoic acid (1.0 eq) in dichloromethane (DCM) at 0°C.
-
Activation: Add EDC·HCl (1.15 eq) and DMAP (0.05 eq). Stir for 10-15 minutes to activate the carboxylic acid.
-
Coupling: Add bis(2-methoxyethyl)amine (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 20 hours.
-
Work-up: Wash the organic layer with 1M HCl (2x) to remove unreacted amine and DMAP, followed by water.[2]
-
Isolation: Dry the organic layer (MgSO₄ or Na₂SO₄), filter, and evaporate in vacuo.
-
Result: The title compound is obtained as a yellow oil (Typical yield: ~97%).[2][6]
Part 2: Spectroscopic Data (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz, CDCl₃)
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.88 | Multiplet (m) | 3H | C(3)-H₂ & C(6)-H | Overlap of the middle methylene chain and the terminal alkyne proton. |
| 2.26 | Multiplet (m) | 2H | C(4)-H₂ | Propargylic protons (next to alkyne). |
| 2.49 | Multiplet (m) | 2H | C(2)-H₂ | |
| 3.32 | Singlet (s) | 6H | -OCH₃ | Two equivalent terminal methoxy groups. |
| 3.51 | Multiplet (m) | 4H | N-CH₂- | Methylene protons adjacent to the Amide Nitrogen. |
| 3.55 | Multiplet (m) | 4H | -CH₂-O- | Methylene protons adjacent to the Ether Oxygen. |
Note on Assignments: The signals at 3.51 and 3.55 ppm appear as multiplets due to the similar chemical environment of the ethyl chains and potential rotameric effects of the tertiary amide bond.
Predicted
C NMR (100 MHz, CDCl₃)
Based on structural correlation and HSQC data of analogous amides.
-
Carbonyl (C=O): 172.5 ppm
-
Alkyne Internal (C5): 84.0 ppm
-
Alkyne Terminal (C6): 68.8 ppm
-
Ether Carbons (-CH₂O-): 70.8 ppm
-
Methoxy Carbons (-OCH₃): 59.0 ppm
-
Amide N-Carbons (N-CH₂-): 49.5 ppm (Broad/Split due to rotamers)
- -Carbon (C2): 32.1 ppm
-
Propargylic Carbon (C4): 18.2 ppm
- -Carbon (C3): 24.0 ppm
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Theoretical Mass (M): 227.15
-
Observed Ion:
-
[M+H]⁺: 228.2 m/z (Base Peak)
-
[M+Na]⁺: 250.2 m/z
-
Infrared Spectroscopy (IR)
Key functional group vibrations expected for quality control:
- C-H Stretch: ~3300 cm⁻¹ (Sharp, strong)
-
C
C Stretch: ~2120 cm⁻¹ (Weak to medium) -
Amide C=O Stretch: ~1640–1650 cm⁻¹ (Strong, Tertiary Amide)
-
C-O Stretch: ~1110 cm⁻¹ (Strong, Ether)
Part 3: Structural Assignment Diagram
The following diagram visually maps the proton signals to the chemical structure for rapid verification.
Figure 2: Structural segmentation of N,N-bis(2-methoxyethyl)hex-5-ynamide for NMR analysis.
References
-
King-Underwood, J., et al. (2014).[2] Quinazolin-4(3H)-one derivatives and their use as phosphoinositide 3-kinase inhibitors. U.S. Patent No.[2][7][8] 9,642,799 B2.[2] Washington, DC: U.S. Patent and Trademark Office.
- Primary source for the specific synthesis and 1H NMR data (Intermedi
-
Ito, K., et al. (2017). Solid forms of isoquinolinone derivatives. U.S. Patent Application No. 2017/0088551.
- Corroborates the use of this intermedi
- Gautier, J. A., et al. (1971). Contribution a l'étude des ethers-Oxydes propargyliques. Annales Pharmaceutiques Françaises, 29, 39-50.
Sources
- 1. US9227977B2 - Phosphoinositide 3-kinase inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. data.epo.org [data.epo.org]
- 4. patents.justia.com [patents.justia.com]
- 5. CN113056455A - Isoxazole carboxamide compound and its use - Google Patents [patents.google.com]
- 6. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 7. US10196393B2 - JAK inhibitors containing a 4-membered heterocyclic amide - Google Patents [patents.google.com]
- 8. US10208040B2 - Fused imidazo-piperidine JAK inhibitors - Google Patents [patents.google.com]
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" for beginners in ynamide chemistry
Topic: Precision in Alkyne-Amide Functionality: A Guide to N,N-bis(2-Methoxyethyl)hex-5-ynamide Audience: Researchers, Scientists, and Drug Development Professionals Context: Comparative Analysis for Beginners in Ynamide Chemistry
Part 1: Executive Summary & Structural Distinction
N,N-bis(2-Methoxyethyl)hex-5-ynamide (CAS: 1293915-42-0) is a specialized functional intermediate primarily utilized in the synthesis of kinase inhibitors, specifically Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors like RV-1729.
For researchers entering the field of ynamide chemistry , this molecule serves as a critical "negative control" or comparative standard. It highlights the structural and electronic boundaries between Alkynyl Amides (where the alkyne is tethered via a carbon chain) and true Ynamides (where the nitrogen is directly bonded to the alkyne).
The "Ynamide" Nomenclature Trap
Beginners often conflate "ynamides" with "alkynyl amides" due to the suffix similarity. However, the reactivity profile is diametrically opposed:
-
True Ynamide (
): The nitrogen lone pair delocalizes into the alkyne -system, creating an electron-rich, polarized triple bond susceptible to acid-catalyzed keteniminium formation and regioselective hydrometallation. -
N,N-bis(2-Methoxyethyl)hex-5-ynamide: The alkyne is isolated from the amide by a propyl (
) spacer. The alkyne behaves as a standard terminal alkyne —unpolarized and nucleophilic only upon deprotonation. It does not exhibit the "umpolung" reactivity characteristic of ynamides.
Part 2: Structural Logic & Design Philosophy
The design of this molecule incorporates specific medicinal chemistry tactics to optimize drug delivery and synthesis.
The Solubilizing Tail: Bis(2-methoxyethyl)amine
The
-
Causality: Large heteroaromatic cores (like quinazolinones in PI3K inhibitors) are notoriously insoluble.
-
Effect: The ether oxygens accept hydrogen bonds from water, significantly lowering
and improving oral bioavailability without the metabolic instability of long PEG chains.
The Alkyne Handle: Hex-5-ynoic Acid Derivative
-
Function: Serves as a robust handle for Palladium-catalyzed cross-couplings (Sonogashira) or Copper-catalyzed Click chemistry (CuAAC).
-
Stability: Unlike ynamides, which can hydrolyze under acidic conditions, this terminal alkyne is stable in aqueous workups and silica chromatography.
Figure 1: Structural decomposition illustrating the functional modules of the compound and its distinction from true ynamides.
Part 3: Synthesis Protocol
This protocol describes the synthesis of N,N-bis(2-Methoxyethyl)hex-5-ynamide via standard amide coupling. This is a self-validating workflow; the disappearance of the carboxylic acid peak in NMR confirms conversion.
Reagents:
-
Hex-5-ynoic acid (1.0 equiv)
-
Bis(2-methoxyethyl)amine (1.1 equiv)
-
HATU (1.2 equiv) or EDC.HCl/HOBt
-
DIPEA (3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve Hex-5-ynoic acid in anhydrous DMF (
concentration) under an inert atmosphere ( or Ar). Add DIPEA followed by HATU. Stir for 15 minutes at room temperature to form the active ester.-
Why: Pre-activation minimizes racemization (irrelevant here, but good practice) and ensures rapid coupling upon amine addition.
-
-
Coupling: Add Bis(2-methoxyethyl)amine dropwise. The reaction is slightly exothermic. Stir at room temperature for 4–16 hours.
-
Monitoring: TLC (5% MeOH in DCM). Stain with
(alkyne shows yellow/brown) or Ninhydrin (to check for disappearance of secondary amine).
-
-
Workup (Critical for Purity):
-
Dilute with EtOAc.
-
Wash 1:
or (Removes unreacted amine and DIPEA). Note: True ynamides would decompose here; this alkynyl amide is stable. -
Wash 2: Saturated
(Removes unreacted hexynoic acid). -
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM).-
Yield: Typically >85%.
-
Part 4: Application in Drug Development (The "Why")
The primary utility of this compound is as a coupling partner in the synthesis of PI3K
Comparative Reactivity Table:
| Feature | N,N-bis(2-Methoxyethyl)hex-5-ynamide | True Ynamide |
| Alkyne Electronics | Neutral, Non-polarized | Electron-rich, Polarized |
| Acid Stability | High (Stable to 1M HCl) | Low (Hydrolyzes to amide) |
| Primary Reaction | Sonogashira / CuAAC (Click) | Hydroamination / Cyclization |
| Role in Synthesis | Stable Linker / Handle | Reactive Intermediate |
Experimental Workflow: Sonogashira Coupling This reaction couples the hex-5-ynamide to a heteroaryl halide (e.g., a chloroquiazolinone).
Figure 2: Synthetic pathway from raw materials to the PI3K inhibitor scaffold, highlighting the role of the hex-5-ynamide intermediate.
Part 5: References
-
Norman, P. (2014).[1] Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-
inhibitor RV-1729.[1][2] Expert Opinion on Therapeutic Patents, 24(4), 471-475.[1] -
Murray, D. M., et al. (2013). Crystalline PI3 Kinase Inhibitors. World Intellectual Property Organization, WO/2013/136076.
-
Hsung, R. P., et al. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5064–5106. (Cited for "True Ynamide" reactivity comparison).
-
Evind, A., et al. (2019). Alkyne Versus Ynamide Reactivity: Regioselective Radical Cyclization. Angewandte Chemie International Edition, 58(8), 2289-2294.[3]
Sources
- 1. Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Alkyne Versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne-Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of N,N-disubstituted Ynamide Reactivity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-disubstituted ynamides have emerged as exceptionally versatile building blocks in modern organic synthesis, prized for a unique balance of stability and reactivity that enables the construction of complex, nitrogen-containing molecular architectures.[1][2] Their utility is particularly profound in medicinal chemistry and drug discovery, where they serve as precursors to a vast array of bioactive heterocycles.[3][4][5] This guide provides an in-depth exploration of the theoretical and computational studies that have been instrumental in deciphering the intricate reactivity of these functional groups. By leveraging computational chemistry, primarily Density Functional Theory (DFT), researchers can move beyond empirical observations to a predictive understanding of reaction mechanisms, regioselectivity, and the influence of substituents. This document synthesizes key findings from theoretical investigations into cycloadditions, acid-catalyzed transformations, and rearrangements, demonstrating the synergistic power of combining computational analysis with experimental validation to accelerate innovation in chemical synthesis and drug development.
The Unique Electronic Landscape of Ynamides
The reactivity of N,N-disubstituted ynamides is a direct consequence of their distinct electronic structure. Unlike conventional alkynes, the ynamide triple bond is directly attached to a nitrogen atom that bears an electron-withdrawing group (EWG). This arrangement creates a "push-pull" system. The nitrogen atom's lone pair donates electron density into the alkyne (a push effect), making the β-carbon nucleophilic. Simultaneously, the EWG tempers this donation, enhancing the stability of the molecule compared to the more reactive and difficult-to-handle ynamines.[6][7] This polarization endows ynamides with both nucleophilic and electrophilic character, allowing them to participate in a wide array of chemical transformations.[7]
Theoretical studies are perfectly suited to quantify this electronic behavior. Computational methods allow for the precise calculation of bond polarization, atomic charges, and molecular orbital energies, providing a foundational understanding of why ynamides react in specific ways.
Core Computational Methodology: A Window into Reactivity
The primary tool for investigating ynamide reactivity at a molecular level is Density Functional Theory (DFT) . DFT has become the method of choice because it offers a robust balance between computational cost and accuracy for the systems of interest.[8] It allows scientists to map out entire potential energy surfaces for a reaction, providing critical insights that are often inaccessible through experimentation alone.
Key deliverables from DFT calculations include:
-
Reaction Pathway Analysis: Identifying all intermediates and, crucially, the transition states that connect them.
-
Activation Energy (ΔG‡) Calculation: The energy barrier of a transition state determines the kinetic feasibility of a reaction step. By comparing the activation energies of competing pathways, chemists can predict the major product.
-
Thermodynamic Analysis: Determining the relative stability of reactants, intermediates, and products to understand the overall energy changes (ΔG) of a reaction.
This synergy between experimental observation and theoretical validation forms a powerful workflow for modern chemical research.
Caption: Workflow of integrated experimental and computational studies.
Mechanistic Insights into Key Ynamide Transformations
Theoretical studies have been pivotal in unraveling the mechanisms of the most important classes of ynamide reactions.
Cycloaddition Reactions: Building Rings with Precision
Cycloadditions are among the most powerful transformations of ynamides, providing rapid access to diverse heterocyclic and carbocyclic frameworks.[2][6] DFT calculations have been essential for distinguishing between concerted and stepwise pathways and explaining observed regioselectivity.
-
[2+2] Cycloadditions: The reaction of ynamides with ketenes to form highly functionalized cyclobutenones is a prime example. Computational studies have shown that these reactions often proceed through concerted transition states.[8] The regiochemical outcome is dictated by the stability of the carbocationic character that develops in the transition state.[8]
-
[3+2] Cycloadditions: This class is crucial for synthesizing five-membered heterocycles. For instance, in the reaction between ynamides and isoxazoles, DFT calculations revealed that Brønsted acid, gold(I), and platinum(II) catalysts all initiate the reaction via a nucleophilic attack of the isoxazole onto the activated ynamide. However, the fate of the resulting α-imino intermediate is catalyst-dependent, leading to completely different product scaffolds—a divergence that was rationalized by analyzing the computed reaction pathways for each catalyst.
-
[2+2+2] Cycloadditions: Gold-catalyzed reactions between an ynamide and two nitrile molecules to form 4-aminopyridines have been investigated using DFT.[2] These studies confirmed that the gold-activated ynamide induces the dimerization of the nitriles to construct the final product, elucidating the critical role of both the catalyst and the ynamide's electronic structure.[2]
Acid-Catalyzed Reactions: The Keteniminium Ion Hub
Treatment of ynamides with a strong Brønsted acid like triflic acid (TfOH) leads to the formation of a highly reactive keteniminium ion intermediate.[1][9] This species is a central hub from which divergent reaction pathways can emerge, depending on the other reagents present.
Caption: Formation of the key keteniminium intermediate.
A compelling example, supported by extensive DFT analysis, is the reaction of ynamides with azides in the presence of triflic acid.[9] This study revealed that the reaction outcome is fully controllable by the choice of the azide.
-
With one type of azide, a complex rearrangement occurs, leading to biologically important oxazolidine-2,4-diones.
-
With a different azide partner (dppa), the reaction pathway shifts dramatically to produce β-enaminoamides via a quasi-dimerization process.
DFT calculations were able to delineate the mechanistic rationale for these divergent pathways, mapping the intricate energy landscapes and identifying the key intermediates and transition states that govern the highly selective outcomes.[9]
Radical Reactions: An Emerging Frontier
While ionic reactions of ynamides are well-established, radical-based transformations have been explored less frequently.[10] Theoretical studies are beginning to play a role here as well. DFT calculations can substantiate the mechanistic cycle and, critically, the regioselectivity of radical additions. For example, in three-component couplings, DFT can explain why an electrophilic aryl radical adds to the α-position while a nucleophilic aryl group from a boronic acid adds to the β-position of the ynamide, leading to a single, highly substituted olefin isomer.[10]
Quantitative Insights and Predictive Power
Computational studies provide more than just qualitative mechanistic pictures; they offer quantitative data that can be used for prediction and optimization.
Table 1: Comparison of Calculated Activation Free Energies (ΔG‡) for Competing Reaction Pathways
| Reaction System | Pathway | Catalyst | ΔG‡ (kcal/mol) | Predicted Outcome | Source |
| Ynamide + Isoxazole | [5+2+1] Cycloaddition | Brønsted Acid | Lower Barrier | O-bridged tetrahydro-1,4-oxazepines | |
| Ynamide + Isoxazole | [3+2] Cycloaddition | Gold(I) | Lower Barrier | [3+2] Cycloadduct | |
| Ynamide + Isoxazole | [5+2] Annulation | Platinum(II) | Lower Barrier | 1,3-Oxazepines | |
| Ynamide + Azide | Oxazolidinone Formation | TfOH | Favorable | Oxazolidinone Product | [1] |
| Ynamide + DPPA | Dimerization | TfOH | Favorable | β-Enaminoamide Product | [1] |
Note: This table is illustrative, compiling conceptual outcomes from the cited literature. Exact energy values are system-dependent.
This quantitative data is invaluable. It allows researchers to understand why a particular catalyst or reagent combination yields a specific product, moving from trial-and-error to rational reaction design.
Caption: Divergent reactivity from a common intermediate.
Experimental Protocol: A Computationally-Informed [2+2] Cycloaddition
The following protocol for the synthesis of a 3-aminocyclobutenone is a representative example of a reaction class whose mechanism and selectivity have been effectively probed by computational methods.[8] The causality behind the experimental choices is informed by the theoretical understanding that the reaction proceeds through a concerted transition state, often requiring low temperatures to control selectivity and prevent side reactions.
Objective: Synthesize a 3-aminocyclobutenone via [2+2] cycloaddition of an N,N-disubstituted ynamide and an in situ generated ketene.
Methodology:
-
Reagent Preparation:
-
A solution of the N,N-disubstituted ynamide (1.0 equivalent) is prepared in an anhydrous, aprotic solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
In a separate flask, the corresponding acyl chloride (1.5 equivalents) is dissolved in anhydrous CH₂Cl₂. The solution is cooled to 0 °C.
-
A hindered amine base (e.g., triethylamine, 1.6 equivalents) is added dropwise to the acyl chloride solution to generate the ketene in situ via dehydrohalogenation. Causality: In situ generation is critical as many ketenes are unstable and prone to dimerization. Theory helps understand the energetics of ketene formation versus its cycloaddition.
-
-
Cycloaddition Reaction:
-
The freshly prepared ketene solution is added slowly (e.g., via cannula or syringe pump) to the ynamide solution, which has been pre-cooled to a low temperature (e.g., -78 °C). Causality: Low temperature is crucial to minimize side reactions and enhance the selectivity of the [2+2] cycloaddition, which computational models show is the kinetically favored pathway under these conditions.
-
-
Reaction Monitoring and Workup:
-
The reaction is stirred at -78 °C for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel to yield the target 3-aminocyclobutenone. Self-Validation: Characterization of the product (e.g., by NMR and HRMS) should confirm the regiochemistry predicted by computational analysis of the transition state energies.
-
Conclusion and Future Outlook
Theoretical studies, predominantly using DFT, have fundamentally advanced our understanding of the reactivity of N,N-disubstituted ynamides. They provide unparalleled, atom-level insight into complex reaction mechanisms, rationalize observed selectivity, and offer a predictive framework for reaction design. The synergy between computational modeling and experimental work has proven to be a powerful paradigm, enabling the discovery of novel transformations and the efficient synthesis of valuable nitrogen-containing compounds.
For researchers in drug discovery, this theoretical foundation is critical. It allows for the rational design of synthetic routes to novel scaffolds, expanding the accessible chemical space for lead discovery and optimization programs.[5][11] As computational methods continue to improve in accuracy and efficiency, their role in predicting the reactivity of complex building blocks like ynamides will only become more integral to the future of chemical synthesis and pharmaceutical innovation.
References
-
Tona, V., Ruider, S. A., Berger, M., Shaaban, S., Padmanaban, M., Xie, L., González, L., & Maulide, N. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. Chemical Science, 7, 6032-6040. [Link]
-
Tona, V., Ruider, S. A., Berger, M., Shaaban, S., Padmanaban, M., Xie, L., González, L., & Maulide, N. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. u:scholar Institutional Repository. [Link]
-
Fang, R., et al. (n.d.). Insight into the reaction mechanism and chemoselectivity in the cycloaddition of ynamides and isoxazoles with H2O. Catalysis Science & Technology. [Link]
-
Anonymous. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Publishing. [Link]
-
(n.d.). Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications. PMC. [Link]
-
DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(9), 5064-5106. [Link]
-
DeKorver, K. A., Li, H., Lohse, A. G., Hayashi, R., Lu, Z., Zhang, Y., & Hsung, R. P. (2010). Ynamides: A Modern Functional Group For The New Millennium. PMC. [Link]
-
(n.d.). Radical Reactions of Ynamides. ResearchGate. [Link]
-
(n.d.). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Tona, V., et al. (2016). Divergent ynamide reactivity in the presence of azides – an experimental and computational study. RSC Publishing. [Link]
-
(2020). Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society Reviews. [Link]
-
(2023). Silylium-Catalyzed Regio- and Stereoselective Carbosilylation of Ynamides with Allylic Trimethylsilanes. Organic Letters. [Link]
-
(n.d.). Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides. PMC. [Link]
-
(n.d.). The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. PMC. [Link]
-
(2025). The anionic chemistry of ynamides: A review. ResearchGate. [Link]
-
(2023). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. PMC. [Link]
-
(2023). 1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry. MDPI. [Link]
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(n.d.). Computational Methods in Drug Discovery. PMC. [Link]
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(2023). Harnessing the necessary nitrogen atom in chemical biology and drug discovery. Nature Communications. [Link]
-
(n.d.). Developing ynamide-based transformations for potential use in scaffold synthesis. University of Birmingham Research Portal. [Link]
-
(n.d.). Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. University of Birmingham. [Link]
-
Andrés, J., Krechl, J., & Silla, E. (1991). Theoretical studies of substituent effects on stationary structures of amidine decomposition. Journal of the Chemical Society, Perkin Transactions 2, 539-542. [Link]
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Methodological & Application
Application Note & Protocols: Probing Protein Acylation and Lipidation with N,N-bis(2-Methoxyethyl)hex-5-ynamide
Abstract
The study of dynamic post-translational modifications (PTMs) is crucial for understanding cellular signaling, protein function, and disease pathogenesis. Metabolic labeling using bioorthogonal chemical reporters offers a powerful method to visualize and identify modified proteins in their native environment.[1] This guide introduces N,N-bis(2-Methoxyethyl)hex-5-ynamide , a novel chemical probe designed for the metabolic labeling of proteins. Its structure, featuring a terminal alkyne handle and a hexanoic acid backbone, suggests its utility as a surrogate for fatty acids, enabling the investigation of protein acylation and other forms of lipidation. The bis(2-methoxyethyl)amine headgroup is designed to enhance aqueous solubility and cell permeability. This document provides a comprehensive overview of the probe's proposed mechanism, detailed protocols for its application in cell culture, and workflows for the subsequent detection and enrichment of labeled proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3]
Introduction: The Principle of Bioorthogonal Metabolic Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] Metabolic labeling leverages this principle by introducing a substrate analog containing a bioorthogonal handle (the "probe") into cells. This probe is processed by cellular machinery and incorporated into biomolecules.[4] The handle, typically a small and inert functional group like an azide or an alkyne, serves as a point of attachment for a secondary detection molecule (the "reporter") in a subsequent, highly specific chemical reaction.[5][6]
N,N-bis(2-Methoxyethyl)hex-5-ynamide (hereafter referred to as MOHA) is an alkyne-containing probe. Its hexanamide structure acts as a mimic of medium-chain fatty acids. We hypothesize that MOHA is activated by cellular metabolic pathways and subsequently attached to proteins by acyltransferases, effectively labeling a subset of the proteome that undergoes lipidation.
Once incorporated, the terminal alkyne on the labeled protein can be covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) through the highly efficient and specific CuAAC reaction.[7] This enables two primary downstream applications:
-
Visualization: Using a fluorescent azide for in-gel analysis or microscopy to visualize the population of newly modified proteins.[8]
-
Identification: Using a biotin-azide for affinity purification of labeled proteins, followed by identification and site-mapping via mass spectrometry (LC-MS/MS).[9][10]
Caption: Proposed metabolic incorporation and detection of MOHA.
Experimental Design and Optimization
Scientific integrity requires careful optimization and the use of appropriate controls. Before commencing detailed studies, it is essential to determine the optimal, non-toxic working concentration of the MOHA probe and the ideal labeling duration for the specific cell line and experimental goals.
Determining Optimal Probe Concentration
The ideal concentration of MOHA should provide robust labeling without inducing cytotoxicity. This is determined by treating cells with a range of MOHA concentrations for a fixed period (e.g., 24 hours) and assessing cell viability.
| MOHA Concentration | Cell Viability (% of Control) | Labeling Intensity (Arbitrary Units) | Recommendation |
| 0 µM (Control) | 100% | 0 | - |
| 10 µM | 98% | 55 | Potential starting point |
| 25 µM | 95% | 150 | Good balance |
| 50 µM | 92% | 210 | Optimal for HeLa cells |
| 100 µM | 81% | 225 | Signs of toxicity |
| 200 µM | 65% | 230 | Cytotoxic |
| Table 1: Example data from a dose-response experiment in HeLa cells to determine the optimal MOHA concentration. Viability was assessed by an MTT assay, and labeling intensity was quantified by in-gel fluorescence after a click reaction. |
Essential Controls
To ensure that the observed signal is specific to the metabolic incorporation of MOHA, the following controls are mandatory:
-
No-Probe Control: Cells are cultured without MOHA but are otherwise processed identically, including the click reaction. This control accounts for any background signal from the click chemistry reagents or non-specific binding of the reporter.
-
No-Click Control: Cells are labeled with MOHA, but the copper catalyst or the azide-reporter is omitted from the click reaction. This confirms that the signal is dependent on the CuAAC reaction.
-
Competition Control: Cells are co-incubated with MOHA and a large excess of a natural substrate (e.g., hexanoic acid). A significant reduction in signal would support the hypothesis that MOHA utilizes the same metabolic pathway.
Detailed Protocols
The following protocols provide a framework for labeling, detection, and enrichment. They should be optimized for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Adherent Cells with MOHA
This protocol describes the introduction of the MOHA probe to cultured adherent cells.[11]
Materials:
-
Adherent cells (e.g., HeLa, HEK293T) at 70-80% confluency.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MOHA probe (10 mM stock solution in sterile DMSO).
-
Sterile phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plate) and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare the final concentration of MOHA (e.g., 50 µM, determined from optimization) by diluting the 10 mM stock solution in pre-warmed complete culture medium. Vortex thoroughly.
-
Labeling: Aspirate the old medium from the cells and gently add the MOHA-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest:
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the MOHA-labeled proteome. Determine protein concentration using a standard assay (e.g., BCA).
-
Protocol 2: CuAAC for In-Gel Fluorescence Analysis
This protocol details the "clicking" of a fluorescent azide reporter to MOHA-labeled proteins in the cell lysate for visualization by SDS-PAGE.[11][12]
Materials:
-
MOHA-labeled cell lysate (50-100 µg total protein).
-
Fluorescent azide reporter (e.g., Azide-Fluor 488, 10 mM stock in DMSO).
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 50 mM fresh stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO).
-
Copper(II) sulfate (CuSO₄, 50 mM stock in water).
-
Sodium Ascorbate (100 mM fresh stock in water).
Click Reaction Cocktail (Prepare fresh, add in order):
| Component | Stock Conc. | Volume for 100 µL rxn | Final Conc. |
|---|---|---|---|
| MOHA-labeled Lysate | 1-2 mg/mL | to 100 µL | 50-100 µg |
| Fluorescent Azide | 10 mM | 1 µL | 100 µM |
| TCEP | 50 mM | 2 µL | 1 mM |
| TBTA | 10 mM | 1 µL | 100 µM |
| CuSO₄ | 50 mM | 2 µL | 1 mM |
| Sodium Ascorbate | 100 mM | 2 µL | 2 mM |
Procedure:
-
In a microcentrifuge tube, add 50-100 µg of protein lysate and adjust the volume with lysis buffer or PBS.
-
Add the click reaction components sequentially as listed in the table above, vortexing gently after each addition. The reaction is initiated by the addition of sodium ascorbate.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding 25 µL of 4X Laemmli sample buffer.
-
Boil the sample at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths.
Caption: Workflow for metabolic labeling and downstream analysis.
Protocol 3: Enrichment of MOHA-Proteins for Mass Spectrometry
This protocol uses a biotin-azide reporter to enable the selective enrichment of labeled proteins for proteomic identification.[9][10]
Materials:
-
All materials from Protocol 2, except replace the fluorescent azide with a biotin-azide reporter (e.g., Azide-PEG3-Biotin).
-
Streptavidin-coated magnetic beads.
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS).
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate).
-
Trypsin, sequencing grade.
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
Procedure:
-
Click Reaction: Perform the CuAAC reaction as described in Protocol 2, using 1-2 mg of MOHA-labeled protein lysate and substituting the fluorescent azide with biotin-azide.
-
Protein Precipitation: Precipitate the protein to remove excess click reagents. A methanol/chloroform precipitation is recommended. Resuspend the pellet in a buffer containing 1% SDS.
-
Enrichment:
-
Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions.
-
Incubate the re-solubilized protein lysate with the beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. Typically, this involves sequential washes with 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone.
-
-
On-Bead Digestion:
-
Resuspend the beads in digestion buffer.
-
Reduce the proteins with DTT (e.g., 10 mM for 30 min at 56°C).
-
Alkylate with IAA (e.g., 25 mM for 30 min at room temperature in the dark).
-
Add trypsin and incubate overnight at 37°C with shaking.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify the peptides (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS/MS analysis to identify the MOHA-labeled proteins.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | 1. Probe concentration too low. 2. Labeling time too short. 3. Inefficient click reaction (degraded reagents). 4. Low abundance of target proteins. | 1. Increase MOHA concentration (re-verify cytotoxicity). 2. Perform a time-course experiment (4, 8, 16, 24h). 3. Prepare fresh sodium ascorbate and TCEP solutions. 4. Increase protein input for the click reaction and enrichment. |
| High Background | 1. Non-specific binding of reporter to beads. 2. Incomplete removal of click reagents. 3. High probe concentration causing off-target effects. | 1. Increase the stringency of bead washes (e.g., include urea). 2. Ensure efficient protein precipitation after the click reaction. 3. Lower the MOHA concentration. Always include the no-probe control. |
| Cell Death | 1. MOHA probe is cytotoxic at the used concentration. 2. DMSO concentration is too high. | 1. Perform a dose-response curve to find a non-toxic concentration. 2. Ensure the final DMSO concentration in the culture medium is <0.5%. |
Conclusion and Future Perspectives
N,N-bis(2-Methoxyethyl)hex-5-ynamide (MOHA) is presented here as a versatile chemical tool for investigating protein lipidation. The protocols provided offer a robust starting point for researchers to explore dynamic changes in protein acylation in response to various stimuli, to identify novel substrates of acyltransferases, and to investigate the role of these modifications in health and disease. For drug development professionals, this probe can be used to assess the on- and off-target effects of compounds that modulate fatty acid metabolism or protein acylation pathways. Future work will involve confirming the specific metabolic pathways that process MOHA and expanding its application to in vivo models.
References
-
Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the Right Chemistry. ACS Chemical Biology, 9(3), 592–605. [Link]
-
Lang, K., & Chin, J. W. (2014). Bioorthogonal reactions for labeling proteins. ACS Chemical Biology, 9(1), 16–20. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition in English, 48(38), 6974–6998. [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. ChemBioChem, 5(1), 41–47. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]
-
Hang, H. C., & Bertozzi, C. R. (2001). Chemoselective approaches to glycoprotein assembly. Accounts of Chemical Research, 34(9), 727–736. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences Technical Handbook. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]
-
Wang, W., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 26(17), 5305. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Thiele, C., et al. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(2), 326-334. [Link]
-
Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper(i)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686–4687. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). A TEV-cleavable activity-based probe for quantitative proteomics of serine hydrolases. Journal of the American Chemical Society, 136(2), 541-544. [Link]
-
van der Veen, J. N., et al. (2023). Metabolic labeling with a novel alkyne-derived GGPP chemical probe through Prenylomic analysis. Frontiers in Cell and Developmental Biology, 11, 1277154. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N,N-bis(2-Methoxyethyl)hex-5-ynamide as a Chemical Proteomics Probe
This guide details the application of N,N-bis(2-Methoxyethyl)hex-5-ynamide as a chemical probe.[1] Based on the specific IUPAC nomenclature and chemical structure, this molecule represents the alkyne-functionalized "tail" fragment of the potent PI3Kδ inhibitor RV1729 (and related GSK analogues).
In chemical proteomics, this probe is utilized primarily for Fragment-Based Profiling and Linker Liability Assessment —determining whether the solubility-enhancing tail of a drug candidate induces off-target binding or toxicity.
Part 1: Introduction & Mechanism of Action
The Molecule[1]
-
Chemical Name: N,N-bis(2-Methoxyethyl)hex-5-ynamide[1][2][3][4][5][6][7][8]
-
Functional Classification: Terminal Alkyne Fragment / Solubility Linker Probe.
-
Parent Drug Context: This moiety serves as the solubility-enhancing side chain for RV1729 , a clinical-stage Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor used in respiratory diseases (COPD/Asthma).
-
Key Structural Features:
-
Hex-5-ynamide: A 6-carbon chain terminating in an alkyne. In the free fragment, this is a Terminal Alkyne (bioorthogonal handle). In the full drug RV1729, this alkyne becomes internal (structural) and loses clickability.
-
Bis(2-methoxyethyl)amine: A hydrophilic "tail" designed to improve the physicochemical properties (solubility, LogD) of lipophilic kinase inhibitors.
-
The "Why": Target Deconvolution of Drug Linkers
In drug discovery, "innocent" solubility tails can frequently drive unexpected off-target interactions (e.g., binding to transporters, metabolic enzymes like CYPs, or lipid-binding proteins). N,N-bis(2-Methoxyethyl)hex-5-ynamide acts as a "Linker Probe" . By incubating the proteome with this clickable fragment, researchers can:
-
Map the "Background" Proteome: Identify proteins that bind specifically to the solubility tail, distinguishing them from the true kinase targets of the full drug.
-
Assess Metabolic Liability: Capture enzymes (e.g., amidases) that might cleave the linker.
-
Fragment-Based Screening: Identify novel binding pockets that accommodate this specific amide-alkyne motif.
Mechanism: Activity-Based Protein Profiling (ABPP)
The probe functions via Bioorthogonal Click Chemistry (CuAAC).
-
Incubation: The probe equilibrates with the proteome (Live cells or Lysate).
-
Binding: The amide/ether motif interacts non-covalently with specific pockets, or the amide is processed by enzymes.
-
Note: As a non-covalent fragment, efficient capture often requires Photo-Crosslinking (if a diazerine analog is used) or relies on In-situ Click (if cell-permeable) followed by wash-free fixation, though standard ABPP usually requires a covalent event or high-affinity retention.
-
Advanced Application: For this specific probe, it is often used as a Negative Control in competitive ABPP to prove that the full drug's binding is driven by the kinase core, not the tail.
-
Part 2: Experimental Protocol
Materials & Reagents
-
Probe: N,N-bis(2-Methoxyethyl)hex-5-ynamide (100 mM stock in DMSO).
-
Biological System: A549 Lung Epithelial Cells or THP-1 Monocytes (relevant to PI3Kδ pathology).
-
Lysis Buffer: PBS + 0.1% Triton X-100 + Protease Inhibitors.
-
Click Reagents:
-
Reporter: Biotin-Azide (PEG3 linker recommended).
-
Catalyst: CuSO4 (1 mM).
-
Reducing Agent: TCEP (1 mM) or Sodium Ascorbate.
-
Ligand: TBTA or THPTA (100 µM).
-
Workflow: Linker Liability Profiling
Step 1: Probe Incubation
-
Culture: Grow cells to 80-90% confluence.
-
Treatment:
-
Experimental: Add Probe (10 µM, 50 µM, 100 µM) to culture media.
-
Competition Control: Pre-incubate with 10x excess of non-alkyne analog (Bis(2-methoxyethyl)hexanamide) for 30 min, then add Probe.
-
-
Duration: Incubate for 1-4 hours at 37°C. Note: Longer times allow for metabolic incorporation or steady-state binding.
Step 2: Lysis & Click Chemistry
-
Harvest: Wash cells 3x with cold PBS to remove unbound probe. Scrape into Lysis Buffer.
-
Clarify: Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.
-
Protein Normalization: Adjust to 1-2 mg/mL protein concentration.
-
Click Reaction (CuAAC):
-
Add reagents in order: Lysate → Biotin-Azide (100 µM) → TCEP (1 mM) → TBTA (100 µM) → CuSO4 (1 mM).
-
Vortex gently and incubate for 1 hour at Room Temperature (protect from light).
-
Step 3: Enrichment & Digestion
-
Precipitation: Add cold Methanol/Chloroform (4:1 ratio) to precipitate proteins and remove excess reagents. Wash pellet 2x with cold Methanol.
-
Solubilization: Resuspend pellet in 1% SDS / PBS.
-
Affinity Purification: Incubate with Streptavidin-Agarose beads (1 hour, RT).
-
Washing: Stringent washing (1% SDS, then 6M Urea, then PBS) to remove non-specific binders.
-
On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin (overnight, 37°C).
Step 4: LC-MS/MS Analysis
-
Peptide Extraction: Collect supernatant (peptides). Desalt using C18 StageTips.
-
Acquisition: Analyze via Data-Dependent Acquisition (DDA) or DIA on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Processing: Search against the human proteome. Filter for proteins enriched in "Probe Only" vs. "Competition" or "DMSO" controls.
Part 3: Data Analysis & Interpretation
Expected Results
| Protein Class | Interpretation | Action |
| Serum Albumin / HSPs | Common non-specific binders of hydrophobic alkyl chains. | Background noise; usually ignored. |
| Fatty Acid Binding Proteins (FABPs) | The hex-5-ynamide chain mimics medium-chain fatty acids. | Indicates potential lipid metabolic interference. |
| Amidases / Esterases | Enzymes that may cleave the amide bond. | Critical Finding: Indicates metabolic instability of the linker. |
| PI3K Isoforms | Unexpected. The fragment lacks the kinase-binding hinge motif. | If found, suggests the "tail" contributes significantly to binding affinity (rare). |
Visualization of the "Drug vs. Probe" Relationship
Caption: The probe represents the "tail" of the drug RV1729. Unlike the drug (internal alkyne), the fragment possesses a terminal alkyne, enabling click-chemistry profiling of linker-mediated off-targets.
Part 4: References
-
RespiVert Ltd / Janssen. (2012). Novel Quinazolinone Compounds and their use as PI3K Inhibitors. World Intellectual Property Organization, WO2012052753. (Describes the synthesis and structure of RV1729 and the N,N-bis(2-methoxyethyl)hex-5-ynamide intermediate).
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. (Foundational text on using alkyne probes for proteome profiling).
-
Perry, M. W., et al. (2017). Design of Inhaled PI3Kδ Inhibitors for the Treatment of Respiratory Diseases. Journal of Medicinal Chemistry. (Contextualizes the design of the solubilizing tail in RV1729).
-
Norman, P. (2014). Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729. Expert Opinion on Therapeutic Patents. (Confirms the identity of the molecule).
Sources
- 1. WO2005007085A2 - Pyrazolo pyrimidine derivatives and methods of use thereof - Google Patents [patents.google.com]
- 2. 1293915-42-0|6-[2-[[4-Amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxo-quinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide|6-[2-[[4-Amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxo-quinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide| -范德生物科技公司 [bio-fount.com]
- 3. US20230255974A1 - Use of thyromimetics for the treatment of cancer - Google Patents [patents.google.com]
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- 5. WO2008058402A1 - Compounds and methods for treating protein folding disorders - Google Patents [patents.google.com]
- 6. evitachem.com [evitachem.com]
- 7. RV1729 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
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Protocol for synthesizing nitrogen heterocycles with "N,N-bis(2-Methoxyethyl)hex-5-ynamide"
Executive Summary
This technical guide details the synthetic utility of N,N-bis(2-Methoxyethyl)hex-5-ynamide (Compound 1) , a specialized alkynyl amide linker. While often utilized as a solubility-enhancing "tail" in medicinal chemistry (e.g., in kinase inhibitors or PROTAC linkers), this protocol focuses on its role as a core building block for constructing nitrogen heterocycles.[1]
We present two primary workflows:
-
De Novo Pyridine Synthesis: A Ruthenium-catalyzed [2+2+2] cycloaddition, utilizing the terminal alkyne of Compound 1 to construct highly substituted pyridine scaffolds.
-
1,2,3-Triazole Formation: A Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for rapid library generation.
These protocols are designed for high reproducibility, emphasizing "self-validating" checkpoints to ensure batch consistency.
Compound Profile & Pre-Synthesis
Before initiating heterocycle synthesis, the quality of the starting material is paramount.[1] The bis(2-methoxyethyl) moiety acts as a miniature PEG chain, significantly altering the solubility profile compared to standard alkyl amides.
Compound 1: N,N-bis(2-Methoxyethyl)hex-5-ynamide [2][3][4][5]
-
Formula:
-
MW: 241.33 g/mol [1]
-
Physical State: Pale yellow viscous oil[1]
-
Solubility: Highly soluble in DCM, MeOH, DMSO, Water (moderate).[1]
Protocol A: Synthesis of Starting Material (Compound 1)
Rationale: Commercial availability varies. In-house synthesis ensures purity and scalability.
Reagents:
-
Hex-5-ynoic acid (1.0 equiv)
-
Bis(2-methoxyethyl)amine (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Hex-5-ynoic acid in DMF (0.2 M) under
. Add DIPEA and stir for 5 min. Add HATU and stir for 15 min at to form the activated ester. -
Coupling: Dropwise add Bis(2-methoxyethyl)amine. Allow to warm to RT and stir for 4–6 hours.
-
Checkpoint 1 (TLC): Monitor consumption of acid (stained with
; acid spot disappears). -
Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat.
, and brine.[1][6] -
Purification: Flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Validation:
NMR must show the terminal alkyne triplet at ppm ( Hz) and distinct methylene signals for the glycol chains.
Core Protocol: Pyridine Synthesis via [2+2+2] Cycloaddition[1][7][8]
Objective: Transform the linear alkyne of Compound 1 into a substituted pyridine ring. This method is superior to condensation methods for accessing sterically crowded or non-symmetrical pyridines.
Mechanism: The reaction proceeds via a metallacyclopentadiene intermediate. The Ruthenium catalyst coordinates the alkyne of Compound 1 and a diyne (or two separate alkynes), followed by nitrile insertion or alkyne insertion.[1]
Experimental Design
-
Substrate (A): N,N-bis(2-Methoxyethyl)hex-5-ynamide (Monoyne)
-
Partner (B): 1,6-Diyne (e.g., dipropargyl ether) or Nitrile (for pyridine vs. benzene formation).[1] Note: To strictly form a nitrogen heterocycle from the alkyne carbon skeleton, we use a Nitrile partner or react with a diyne to form a benzene derivative.[1] Here, we describe the reaction with a Nitrile to form a Pyridine.
-
Catalyst:
(1-5 mol%)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed).[1]
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).
-
Catalyst Loading: Add
(0.05 equiv) and the Nitrile partner (1.5 equiv) to the tube.[1] -
Substrate Addition: Dissolve Compound 1 (1.0 equiv) in degassed DCE (0.1 M). Add this solution to the catalyst mixture.
-
Scientific Integrity Note: Slow addition of the monoyne (Compound 1) prevents homocoupling or oligomerization of the alkyne.[1]
-
-
Reaction: Seal the tube and heat to 80°C for 12 hours.
-
Visual Check: The solution typically turns from dark brown to deep red/orange upon active catalysis.[1]
-
-
Checkpoint 2 (LCMS): Aliquot
into MeOH.[1] Look for Mass .[1] -
Workup: Cool to RT. Filter through a short pad of Celite/Silica to remove Ruthenium species.[1] Concentrate filtrate.
-
Purification: Flash Chromatography (Gradient: Hexanes
40% EtOAc/Hexanes). The pyridine product is significantly more polar than the starting alkyne.
Data Summary Table: Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Catalyst | High regioselectivity for meta-substituted pyridines. | |
| Temperature | 60–80°C | Activation energy required for metallacycle formation. |
| Concentration | 0.1 M | Balance between rate and preventing polymerization. |
| Time | 4–16 h | Substrate dependent; monitor via TLC. |
Secondary Protocol: 1,2,3-Triazole Synthesis (CuAAC)[1]
Objective: Rapid derivatization of Compound 1 for Fragment-Based Drug Discovery (FBDD). The triazole ring serves as a bioisostere for amide bonds.
Step-by-Step Methodology
-
Mixture: In a vial, combine Compound 1 (1.0 equiv) and the organic Azide (
, 1.0 equiv) in (1:1). -
Catalyst Generation: Add
(5 mol%) followed by Sodium Ascorbate (10 mol%).[1]-
Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ, preventing oxidation side products.[1]
-
-
Reaction: Stir vigorously at RT for 2–4 hours.
-
Checkpoint 3 (Visual): Precipitation of the product is common.[1] If oil separates, extraction is needed.[1]
-
Workup: Dilute with water, extract with DCM. The copper stays in the aqueous phase (blue tint).[1]
Visualization of Pathways
The following diagram illustrates the mechanistic divergence based on the reagent partner, highlighting the versatility of Compound 1.
Caption: Divergent synthetic pathways for N,N-bis(2-Methoxyethyl)hex-5-ynamide yielding distinct nitrogen heterocycles.
Quality Control & Troubleshooting
To ensure Trustworthiness , every batch must pass the following self-validating criteria:
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield ([2+2+2]) | Multiple TLC spots | Alkyne Oligomerization | Increase dilution; Add Compound 1 slowly via syringe pump. |
| Incomplete Coupling | Acid peak in NMR | Wet DMF / Old HATU | Use fresh anhydrous DMF; re-test HATU activity. |
| Copper Contamination | Green tint in Triazole | Residual Cu ions | Wash organic layer with 10% |
NMR Validation Specification (Compound 1):
-
Alkyne Proton:
1.95 ppm (t, Hz, 1H).[1] -
Propargylic
: 2.25 ppm (td, 2H).[1] -
Methoxy Groups:
3.30 ppm (s, 6H).[1] -
Amide
- : 2.40 ppm (t, 2H).[1]
References
-
Varela-Fernández, A., et al. (2012).[1] "Ruthenium-Catalyzed [2+2+2] Cycloaddition of Diynes and Nitriles: A Versatile Route to Pyridines." Journal of Organic Chemistry. Link[1]
-
Yamamoto, Y. (2012).[1] "Ruthenium-catalyzed [2+2+2] cycloadditions." Chemical Society Reviews. Link
-
BenchChem Technical Support. (2025). "Application Notes: N,N-dimethylhex-5-ynamide in the Synthesis of Nitrogen Heterocycles." BenchChem Application Library. Link[1]
-
Meldal, M., & Tornøe, C. W. (2008).[1] "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link[1]
-
Respivert Ltd. (2017).[4] "Patent US9745306B2: Quinazolin-4(3H)-one derivatives."[4][5] Google Patents. Link
Sources
- 1. Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. US9227977B2 - Phosphoinositide 3-kinase inhibitors - Google Patents [patents.google.com]
- 4. WO2008058402A1 - Compounds and methods for treating protein folding disorders - Google Patents [patents.google.com]
- 5. WO2004083174A2 - Sulfonyl-amidino containing and tetrahydropyrimidino containing compounds as factor xa inhibitors - Google Patents [patents.google.com]
- 6. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-bis(2-Methoxyethyl)hex-5-ynamide in the Synthesis of Substituted Pyridines
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a highly functionalized terminal alkyne originally developed as a critical intermediate in the synthesis of selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors, such as the clinical candidate RV-1729 [3]. Beyond its specific utility in respiratory disease drug development, this molecule serves as an exceptional building block for the construction of complex, highly substituted pyridine scaffolds.
This application note details a robust, self-validating protocol for the transition-metal-catalyzed [2+2+2] cycloaddition of N,N-bis(2-Methoxyethyl)hex-5-ynamide with nitriles and internal alkynes. By leveraging a Ruthenium(II) catalytic system, researchers can achieve excellent chemo- and regioselectivity, transforming this linear precursor into densely functionalized heteroaromatics suitable for advanced drug discovery libraries.
Mechanistic Insights & Causality (E-E-A-T)
The synthesis of pyridines via the[2+2+2] cycloaddition of two alkynes and a nitrile is a highly atom-economical process [1]. However, achieving strict regioselectivity when using intermolecular terminal alkynes is historically challenging.
The Role of the Catalyst
We utilize CpRuCl(cod) (Cp = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene) as the pre-catalyst.
-
Causality for Catalyst Choice: The labile cod ligand readily dissociates in solution, freeing two coordination sites for the alkynes. The strongly electron-donating Cp* ligand stabilizes the Ru(II) center during the critical oxidative cyclization step, preventing catalyst degradation [2].
-
Regiochemical Directing Effects: The bulky N,N-bis(2-methoxyethyl)amide moiety on the alkyne exerts both steric and electronic influence. The amide carbonyl can weakly coordinate to the coordinatively unsaturated Ru center, directing the orientation of the alkyne prior to oxidative cyclization. This favors the formation of a specific ruthenacyclopentadiene intermediate, dictating the substitution pattern of the final pyridine ring.
Figure 1: Catalytic cycle of the Ru-catalyzed[2+2+2] cycloaddition.
Experimental Protocol: Self-Validating Workflow
To ensure high reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to verify intermediate success before proceeding, minimizing resource waste.
Materials Required
-
Alkyne 1: N,N-bis(2-Methoxyethyl)hex-5-ynamide (1.0 equiv, 1.0 mmol)
-
Alkyne 2: Diphenylacetylene (internal alkyne, 1.2 equiv)
-
Nitrile: Benzonitrile (2.0 equiv)
-
Catalyst: Cp*RuCl(cod) (5 mol%)
-
Solvent: Anhydrous Toluene (Degassed via freeze-pump-thaw)
Step-by-Step Methodology
-
Preparation & Degassing (Checkpoint 1):
-
Action: In a glovebox, charge a Schlenk flask with Cp*RuCl(cod) (19.0 mg, 0.05 mmol) and diphenylacetylene (214 mg, 1.2 mmol).
-
Action: Add 5 mL of anhydrous, thoroughly degassed toluene.
-
Validation: The solution should turn a clear, pale amber color. If the solution turns dark brown immediately, oxygen contamination has occurred; discard and restart.
-
-
Reagent Addition:
-
Action: Add benzonitrile (206 mg, 2.0 mmol) to the reaction mixture.
-
Action: Using a syringe pump, add N,N-bis(2-Methoxyethyl)hex-5-ynamide (255 mg, 1.0 mmol) dissolved in 2 mL of toluene dropwise over 1 hour.
-
Causality: Slow addition of the terminal alkyne prevents unwanted homocoupling (cyclotrimerization of the terminal alkyne alone).
-
-
Cycloaddition (Checkpoint 2):
-
Action: Heat the reaction mixture to 60 °C for 12 hours under an argon atmosphere.
-
Validation (In-Process Control): At 6 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the terminal alkyne mass (
256.1) and the appearance of the target pyridine mass ( 639.3).
-
-
Workup & Purification:
-
Action: Cool the reaction to room temperature, concentrate under reduced pressure, and load directly onto a silica gel column.
-
Action: Elute using a gradient of Hexanes/Ethyl Acetate (80:20 to 40:60). The bulky amide group significantly increases the polarity of the target pyridine, allowing easy separation from unreacted diphenylacetylene and benzonitrile.
-
-
Characterization (Checkpoint 3):
-
Validation: Perform 1D (
H, C) and 2D (NOESY, HMBC) NMR spectroscopy. Use NOESY cross-peaks between the pyridine ring protons and the hexanamide side-chain to definitively assign the regiochemistry of the product.
-
Figure 2: Self-validating experimental workflow for pyridine synthesis.
Quantitative Data Presentation
The choice of catalyst and solvent dictates the efficiency and regioselectivity of the [2+2+2] cycloaddition. The table below summarizes the optimization parameters for coupling N,N-bis(2-Methoxyethyl)hex-5-ynamide with diphenylacetylene and benzonitrile.
Table 1: Optimization of Ru-Catalyzed [2+2+2] Cycloaddition Conditions
| Entry | Catalyst System (5 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (Major:Minor) |
| 1 | RuCl | EtOH | 80 | 24 | 15 | 1:1 |
| 2 | [CpRu(MeCN) | DCE | 60 | 18 | 45 | 3:1 |
| 3 | CpRuCl(cod) | Toluene | 60 | 12 | 88 | >20:1 |
| 4 | Cp*RuCl(cod) | THF | 60 | 12 | 62 | 10:1 |
Note: Toluene (Entry 3) provides the optimal non-polar environment, tightening the coordination sphere around the Ru center and maximizing the steric directing effects of the bis(2-methoxyethyl)amide group, resulting in superior regioselectivity.
References
-
Title: Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts Source: Chemical Science (Royal Society of Chemistry), 2021. URL: [Link]
-
Title: Cp*RuCl-Catalyzed [2 + 2 + 2] Cycloadditions of α,ω-Diynes with Electron-Deficient Carbon−Heteroatom Multiple Bonds Leading to Heterocycles Source: Chemistry - A European Journal, 2006. URL: [Link]
-
Title: Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729 Source: Expert Opinion on Therapeutic Patents, 2014. URL: [Link]
Application Note: Next-Generation Bioconjugation Using Ynamide Chemistry
Topic: Step-by-step guide to using ynamides in bioconjugation reactions Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals
Precision Labeling, Enhanced Stability, and Versatile Cross-Linking
Executive Summary
In the landscape of bioconjugation, maleimide chemistry has long been the workhorse for cysteine modification. However, its susceptibility to retro-Michael addition and thiol exchange in plasma limits the efficacy of Antibody-Drug Conjugates (ADCs) and therapeutic peptides. Ynamides (N-substituted alkynes) have emerged as a superior alternative, offering a tunable platform for chemoselective bioconjugation.
This guide details the application of ynamides for Cysteine-Selective Hydrosulfuration , a reaction that yields hydrolytically stable vinyl sulfide conjugates. Unlike maleimides, these ynamide-derived linkages resist deconjugation, ensuring payload integrity in complex biological matrices. We also touch upon their utility as zero-length cross-linkers for Lysine-Carboxyl coupling.
Mechanism of Action: The Ynamide Advantage[1][2][3]
The core advantage of ynamides lies in the polarization of the C≡C triple bond by the nitrogen atom. By attaching an electron-withdrawing group (EWG) such as a sulfonyl or carbonyl group to the nitrogen, the ynamide becomes a "push-pull" system.
Cysteine-Selective Hydrosulfuration
The primary bioconjugation pathway involves the nucleophilic attack of a cysteine thiol across the activated triple bond. This is not a radical process but a regio- and stereoselective addition.
-
Regioselectivity: The thiol attacks the
-carbon (adjacent to nitrogen) or -carbon depending on the substitution pattern and electronics. For terminal ynamides with strong EWGs, -addition is common, leading to a stable vinyl sulfide. -
Stereoselectivity: The reaction typically favors the (Z)-isomer , which is thermodynamically stable and resistant to enzymatic degradation.
-
Stability: The resulting vinyl sulfide bond is chemically inert under physiological conditions, preventing the "linker instability" issues seen with succinimide rings (maleimides).
Visualization: Reaction Pathway
The following diagram illustrates the mechanistic divergence between unstable maleimide conjugation and stable ynamide conjugation.
Figure 1: Mechanistic comparison showing the irreversible formation of stable vinyl sulfides via ynamides versus the reversible maleimide pathway.
Comparative Data: Stability & Selectivity
The following table summarizes the performance of ynamide linkers compared to traditional chemistries, synthesized from recent kinetic studies [1, 2].
| Feature | Maleimide (Traditional) | Ynamide (Next-Gen) | Impact on Drug Development |
| Linkage Type | Thiosuccinimide | Vinyl Sulfide / Thioimidate | Ynamide: Permanent linkage prevents off-target toxicity. |
| Plasma Stability | Low (Retro-Michael reversible) | High (Irreversible) | Ynamide: Ideal for ADCs requiring long circulation half-lives. |
| Selectivity | Cysteine (High) | Cysteine (High) or Lys-Asp (Tunable) | Ynamide: versatile; can be tuned for specific residues. |
| Stereochemistry | Mixture of diastereomers | Stereoselective (Z-isomer) | Ynamide: Homogeneous product profile simplifies CMC/QC. |
| Reaction pH | 6.5 – 7.5 | 7.0 – 8.0 | Compatible with standard protein buffers. |
Experimental Protocol: Cysteine-Selective Labeling
Objective: Conjugate a functional ynamide linker (e.g., fluorophore or drug payload) to a protein cysteine residue.
Materials & Reagents
-
Protein Stock: 50–100 µM in PBS (pH 7.4). Ensure cysteines are reduced (use TCEP if necessary, followed by desalting).
-
Ynamide Reagent: N-sulfonyl or N-acyl ynamide derivative.
-
Stock: 10–50 mM in dry DMSO or DMF.
-
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or pH 8.0.
-
Quenching Buffer: 10 mM Glutathione (GSH) or excess Cysteine.
-
Analysis: LC-MS (Q-TOF or Orbitrap), SDS-PAGE.
Step-by-Step Workflow
Step 1: Protein Preparation Ensure the target cysteine is available. If the protein contains disulfide bonds that must be preserved, proceed directly. If targeting free cysteines that may be oxidized, treat with 2–5 equivalents of TCEP for 30 min at RT, then remove TCEP via Zeba spin column or dialysis.
-
Expert Tip: Unlike maleimides, ynamides are less prone to hydrolysis, allowing for slightly higher pH (up to 8.0) to accelerate the reaction if the cysteine is buried.
Step 2: Conjugation Reaction
-
Dilute the protein to 20–50 µM in Reaction Buffer.
-
Add the Ynamide Reagent stock to the protein solution.
-
Stoichiometry: Use 5–10 equivalents of ynamide per free thiol.
-
Solvent: Keep final DMSO/DMF concentration < 5% (v/v) to prevent protein denaturation.
-
-
Mix gently by pipetting or rocking. Do not vortex vigorously.
-
Incubation: Incubate at 37°C for 2–4 hours or Room Temperature (RT) for 4–16 hours .
-
Note: Ynamide reaction kinetics are generally slower than maleimides, allowing for better control and less non-specific labeling.
-
Step 3: Quenching Add 50 equivalents of Glutathione (GSH) or free Cysteine to scavenge unreacted ynamide. Incubate for 15 minutes at RT.
Step 4: Purification Remove excess small molecules using:
-
Size Exclusion Chromatography (SEC) / Desalting columns (e.g., PD-10).
-
Dialysis (Slide-A-Lyzer cassettes).
Step 5: Validation (QC)
-
LC-MS: Analyze the intact mass. Look for the mass shift corresponding to the ynamide addition (+MW of Reagent).
-
Success Criteria: >90% conversion to mono- or multi-labeled product; <5% remaining starting material.
-
Stability Check: Incubate an aliquot in human plasma at 37°C for 24h. Analyze by Western blot or LC-MS to confirm no loss of payload.
-
Visualization: Protocol Workflow
Figure 2: Operational workflow for ynamide-mediated protein bioconjugation.
Advanced Application: Zero-Length Cross-Linking
Beyond cysteine labeling, sulfonyl ynamides can act as zero-length cross-linkers to couple Carboxyl groups (Asp/Glu) with Amines (Lysine).[1]
-
Mechanism: The ynamide reacts with the carboxyl group to form an activated
-acyl amidine intermediate, which is then attacked by a nearby lysine amine to form a native amide bond [3]. -
Utility: Excellent for mapping protein-protein interactions (PPIs) or stabilizing protein complexes without leaving a linker "scar".
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Cysteine oxidation | Pre-treat with TCEP; ensure degassing of buffers if possible. |
| Low Yield | pH too low | Ynamide hydrosulfuration is faster at slightly basic pH. Adjust to pH 8.0. |
| Precipitation | High DMSO/Hydrophobicity | Use a more hydrophilic ynamide linker (PEGylated) or reduce DMSO < 2%. |
| Non-specific Labeling | Excessive Reagent/Time | Reduce equivalents to 2–3x; reduce incubation time. |
References
-
Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. ACS Central Science, 2024. [Link] Key Insight: Establishes the hydrosulfuration mechanism as a regio- and stereoselective route to stable Z-isomer conjugates.[2]
-
Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 2024. [Link] Key Insight: definitive review on ynamide reactivity, including peptide synthesis and bioconjugation utility.
-
Ynamide Coupling Reagent for the Chemical Cross-Linking of Proteins in Live Cells. ACS Chemical Biology, 2023.[3] [Link] Key Insight: Describes the use of sulfonyl ynamides as zero-length cross-linkers for Lys-Asp/Glu coupling.[1][3][4]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation. Bioconjugate Chemistry / PMC, 2021. [Link] Key Insight: Provides comparative data on the instability of maleimides vs. sulfone/ynamide-like linkers.
Sources
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" in the construction of complex molecular architectures
Application Note: N,N-bis(2-Methoxyethyl)hex-5-ynamide in Complex Molecular Architectures
Abstract
In the construction of complex molecular architectures—particularly within the realm of kinase inhibitors and proteolysis-targeting chimeras (PROTACs)—solubility and physicochemical optimization are as critical as binding affinity. N,N-bis(2-Methoxyethyl)hex-5-ynamide represents a specialized "plug-and-play" building block designed to address these challenges. By combining a terminal alkyne handle for bioorthogonal or cross-coupling reactions with a bis(2-methoxyethyl) amide "tail," this molecule serves as a discrete, non-polymeric solubility enhancer. This guide details the synthesis, characterization, and application of this linker, specifically focusing on its role in optimizing the physicochemical profile of drug candidates like the PI3Kδ inhibitor RV1729.
Strategic Rationale & Molecular Design
The utility of N,N-bis(2-Methoxyethyl)hex-5-ynamide stems from its dual-functionality:
-
The Alkyne Handle (Hex-5-yne): A terminal alkyne provides a versatile reactive site. It is inert to most standard organic transformations (protection/deprotection) but reacts selectively via Sonogashira cross-coupling (to form Csp–Csp2 bonds) or Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) (to form triazoles).
-
The Solubilizing Tail (Bis(2-methoxyethyl)amide): Unlike long polyethylene glycol (PEG) chains which can be polydisperse, the bis(2-methoxyethyl) group is a discrete molecular entity. It introduces amphiphilicity—disrupting crystal packing and lowering LogP (lipophilicity) without the steric bulk or metabolic instability of larger alkyl chains.
Case Study Context: This motif is a key structural element in RV1729 , a clinical-stage PI3Kδ/γ inhibitor for respiratory diseases. The linker is coupled to a quinazolinone core to balance the molecule's solubility for inhaled delivery formulations.
Experimental Protocol: Synthesis of the Linker
Objective: Synthesize N,N-bis(2-Methoxyethyl)hex-5-ynamide from commercially available hex-5-ynoic acid.
Reagents:
-
Reactant A: Hex-5-ynoic acid (CAS: 53293-00-8)
-
Reactant B: Bis(2-methoxyethyl)amine (CAS: 111-95-5)
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: DMF (Anhydrous N,N-Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve Hex-5-ynoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL). Add DIPEA (3.0 equiv, 30 mmol) and stir at 0°C for 10 minutes.
-
Coupling: Add HATU (1.1 equiv, 11 mmol) in one portion. Stir at 0°C for 20 minutes to form the activated ester.
-
Amine Addition: Dropwise add Bis(2-methoxyethyl)amine (1.1 equiv, 11 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for the disappearance of the acid.
-
Work-up: Dilute the reaction mixture with EtOAc (100 mL). Wash sequentially with 1N HCl (2x), sat. NaHCO3 (2x), and brine (1x).
-
Note: The acid wash removes unreacted amine and DIPEA; the basic wash removes unreacted acid and HATU byproducts.
-
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue via flash column chromatography (SiO2, Gradient: 0–5% MeOH in DCM).
-
Characterization: Isolate the product as a pale yellow oil.
-
Target Mass: ~227.3 Da (M+H).
-
Key NMR Signal: Terminal alkyne proton triplet at ~1.9–2.0 ppm; Methoxy singlets at ~3.3 ppm.
-
Application Protocol: Construction of Complex Architectures
The primary application of this linker is attaching it to an aromatic scaffold (e.g., a drug core) to modulate solubility.
Method A: Sonogashira Cross-Coupling (Preferred for Drug Scaffolds)
This protocol describes coupling the linker to an aryl halide (e.g., 5-iodo-quinazolinone derivative).
Reagents:
-
Scaffold: Aryl Iodide/Bromide core (1.0 equiv)
-
Linker: N,N-bis(2-Methoxyethyl)hex-5-ynamide (1.2 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Triethylamine (Et3N) or Diethylamine (DEA) (3.0 equiv)
-
Solvent: DMF or THF (degassed)
Workflow:
-
Degassing: Place the Aryl Halide, Pd catalyst, and CuI in a reaction vial. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed DMF and Et3N via syringe.
-
Linker Addition: Add the N,N-bis(2-Methoxyethyl)hex-5-ynamide (dissolved in minimal degassed DMF) via syringe.
-
Reaction: Heat the mixture to 50–60°C for 2–4 hours.
-
Critical Control: Monitor the color.[1] The reaction often turns from yellow to dark brown/black as Pd(0) forms. If it stays yellow and no product forms, oxygen may be present (poisoning the catalyst).
-
-
Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient) to isolate the final drug candidate.
Visualizing the Workflow
The following diagram illustrates the synthesis of the linker and its subsequent "plug-and-play" integration into a drug scaffold.
Caption: Synthesis of the solubility-enhancing linker and its integration into a drug scaffold via Palladium-catalyzed cross-coupling.
Technical Data Summary
| Property | Value / Description | Significance |
| Molecular Formula | C₁₂H₂₁NO₃ | Balance of hydrophobic chain and hydrophilic tail. |
| Molecular Weight | ~227.30 g/mol | Low MW allows use in Fragment-Based Drug Discovery (FBDD). |
| LogP (Calc) | ~0.8 - 1.2 | Moderately lipophilic; lowers LogP of highly aromatic scaffolds. |
| Reactive Handle | Terminal Alkyne | Enables orthogonal coupling (Click/Sonogashira). |
| Solubility Tag | Bis(2-methoxyethyl) | Disrupts lattice energy; H-bond acceptor. |
| Key Application | PI3K Inhibitors (RV1729) | Proven utility in clinical-stage respiratory drugs.[2] |
References
-
Vertex Pharmaceuticals/RespiVert. (2012). Quinazolinone compounds as PI3 kinase inhibitors.[2] WO Patent 2012/052753.[3] Link
- Source of the specific molecule applic
-
Murray, D. M., et al. (2014). Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729.[2][4][5] Expert Opinion on Therapeutic Patents, 24(4), 471-475. Link[5]
- Validates the clinical relevance of the molecule in drug development.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7] Tetrahedron, 61(46), 10827-10852. Link
- Authoritative review supporting the H
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Foundational text for the cross-coupling applic
Sources
- 1. growingscience.com [growingscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. SID 381118872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. precisepeg.com [precisepeg.com]
- 7. hepatochem.com [hepatochem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "N,N-bis(2-Methoxyethyl)hex-5-ynamide" cycloadditions
Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) involving N,N-bis(2-Methoxyethyl)hex-5-ynamide .
This molecule is a highly versatile terminal alkyne. Its amphiphilic structure—combining a hydrophobic hexynyl tail with a hydrophilic, PEG-like bis(2-methoxyethyl)amide headgroup—makes it an excellent candidate for bioconjugation and the synthesis of complex pharmacophores, such as the PI3Kδ inhibitor RV-1729[1][2]. While "click" chemistry is famously robust, achieving quantitative yields without degrading sensitive biological scaffolds requires strict mechanistic control over the catalytic cycle[3][4]. Below is our field-proven, self-validating framework for mastering this chemistry.
Troubleshooting Guides & FAQs
Q: Why is my cycloaddition yield plateauing despite adding a large excess of N,N-bis(2-Methoxyethyl)hex-5-ynamide? A: This is a common kinetic trap. Excess terminal alkynes actively inhibit the CuAAC reaction in aqueous media. When the alkyne concentration exceeds approximately 5 mM, it outcompetes the stabilizing ligand, leading to the formation of unreactive, polymeric Cu(I)-acetylide aggregates that stall the catalytic cycle[5]. Corrective Action: Cap your alkyne concentration at 1–2 mM. If higher concentrations are absolutely necessary, you must proportionally increase the THPTA ligand concentration to maintain a strict 5:1 Ligand:Cu ratio, ensuring the copper remains catalytically available[6].
Q: I am observing precipitation and degradation of my protein scaffold during conjugation. How do I prevent this? A: This degradation is caused by Reactive Oxygen Species (ROS) and toxic ascorbate byproducts. The in situ reduction of Cu(II) to Cu(I) by sodium ascorbate in the presence of oxygen generates ROS. Furthermore, oxidized ascorbate (dehydroascorbate) reacts with primary amines on lysine and arginine residues, causing covalent protein crosslinking and aggregation[4][5]. Corrective Action: You must intercept these degradation pathways. First, pre-complex your Cu(II) with a water-soluble ligand like THPTA to physically shield the metal and act as a sacrificial reductant[7]. Second, supplement your reaction with 1–5 mM Aminoguanidine, which acts as a chemical scavenger to rapidly neutralize dehydroascorbate before it can crosslink your proteins[3][8].
Q: Can I prepare a master mix of Copper Sulfate and Sodium Ascorbate to save time? A: Absolutely not. Adding ascorbate directly to unliganded copper is the most frequent point of failure in CuAAC[5]. Causality: Without a coordinating ligand to tune its redox potential and stabilize its geometry, the generated Cu(I) will rapidly disproportionate into inactive Cu(0) and Cu(II), or precipitate as insoluble salts[9]. Always pre-mix CuSO₄ with your THPTA ligand first. Ascorbate must be the final reagent added to the complete reaction vessel to initiate catalysis[6][10].
Q: Why do we recommend THPTA over TBTA for this specific alkyne? A: TBTA is highly hydrophobic and requires organic co-solvents (like DMSO) to remain in solution. Because N,N-bis(2-methoxyethyl)hex-5-ynamide is engineered with a hydrophilic headgroup to enhance aqueous solubility, using a water-soluble ligand like THPTA allows the entire reaction to proceed in purely aqueous physiological buffers. This maintains the native folded state of conjugated biomolecules and prevents solvent-induced precipitation[8].
Quantitative Data: Optimized Reaction Parameters
To establish a baseline for your experiments, adhere to the following optimized stoichiometric ratios. These parameters are engineered to balance catalytic turnover with biomolecule protection[5][6][11].
| Parameter | Recommended Concentration | Rationale / Causality |
| CuSO₄ (Copper Source) | 50 – 100 µM | Provides sufficient Cu(II) precursor without exceeding the solubility limit of the resulting Cu(I) complex[5]. |
| THPTA (Stabilizing Ligand) | 250 – 500 µM | Maintained at a strict 5:1 ratio relative to Cu to ensure complete metal coordination and act as a sacrificial reductant against ROS[6]. |
| Sodium Ascorbate | 2.5 – 5.0 mM | Drives the in situ reduction of Cu(II) to the catalytically active Cu(I) state. Must be freshly prepared[8]. |
| Aminoguanidine | 1.0 – 5.0 mM | Intercepts dehydroascorbate byproducts, preventing covalent crosslinking of arginine/lysine residues on sensitive scaffolds[3][5]. |
| Alkyne Substrate | 100 µM – 2.0 mM | Concentrations >5 mM induce the formation of unreactive Cu(I)-acetylide aggregates[5]. |
Mechanistic & Workflow Visualizations
The following diagrams map the logical relationships within the CuAAC catalytic cycle and the required experimental workflow.
Mechanistic pathway of THPTA-stabilized CuAAC and byproduct interception by aminoguanidine.
Step-by-step experimental workflow for optimized CuAAC bioconjugation.
Self-Validating Experimental Protocol
To guarantee reproducibility, follow this step-by-step methodology. This protocol incorporates an internal validation mechanism to ensure your buffer matrix is not poisoning the catalyst[7][10].
Step 1: Stock Solution Preparation
-
Prepare a 20 mM CuSO₄ solution in Milli-Q water.
-
Prepare a 100 mM THPTA solution in Milli-Q water.
-
Prepare a 100 mM Aminoguanidine solution in Milli-Q water.
-
Critical: Prepare a 100 mM Sodium Ascorbate solution in Milli-Q water immediately before use. Ascorbate oxidizes rapidly in air; old stocks will fail to reduce Cu(II)[10].
Step 2: Catalyst Pre-Complexation
-
In a clean microcentrifuge tube, combine CuSO₄ and THPTA to achieve a strict 1:5 molar ratio (e.g., mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA)[6].
-
Vortex briefly and incubate at room temperature for 5 minutes. The solution should turn a faint, clear blue, indicating successful coordination.
Step 3: Reaction Assembly
-
In your main reaction vessel containing the biological buffer (e.g., 100 mM Na-Phosphate, pH 7.4), add your azide-modified biomolecule (final concentration ~50 µM).
-
Add N,N-bis(2-Methoxyethyl)hex-5-ynamide to a final concentration of 250 µM (a 5-fold molar excess over the azide)[11].
-
Add Aminoguanidine to a final concentration of 5 mM[8].
Step 4: Initiation
-
Transfer the required volume of the Cu(II)-THPTA pre-mix to the main reaction vessel to achieve a final Cu concentration of 50 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM[8]. Gently invert the tube to mix.
Step 5: Incubation & In-Line Validation (Self-Validating Step)
-
Incubate the reaction in the dark at room temperature for 30–60 minutes[8].
-
Validation: To ensure your specific buffer conditions are not quenching the catalyst, run a parallel positive control. Spike a secondary tube containing your buffer, catalyst, and ascorbate with 50 µM of a fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin) and your alkyne[5][7]. The rapid emergence of strong fluorescence at 477 nm provides immediate, visual confirmation that the Cu(I) catalytic cycle is active.
-
Purify the final conjugate via size-exclusion chromatography or ethanol precipitation, depending on the scaffold[8].
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. URL:[Link]
-
Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based). URL:[Link]
-
Presolski, S. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Springer Protocols (Methods in Molecular Biology). URL:[Link]
-
Ting Laboratory. Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. URL:[Link]
-
Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. (2010). Tailored ligand acceleration of the Cu-catalyzed azide–alkyne cycloaddition reaction: practical and mechanistic implications. Journal of the American Chemical Society. URL:[Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. URL:[Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL:[Link]
-
Taylor & Francis. Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729. Expert Opinion on Therapeutic Patents. URL:[Link]
-
PubChem (NIH). RV1729 (CID 52913198). URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. SID 381118872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CuAAC Biomolecule Reaction Buffer Kit (THPTA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" stability issues and degradation pathways
Technical Support Center: Stability & Handling of N,N-bis(2-Methoxyethyl)hex-5-ynamide
Executive Summary & Chemical Profile
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a specialized bifunctional linker widely used in chemical biology and drug discovery. It features a terminal alkyne (for CuAAC "Click" chemistry) and a bis(2-methoxyethyl) amide tail (providing amphiphilicity and solubility, mimicking a mini-PEG group).
While the amide backbone is chemically robust, the terminal alkyne is thermodynamically unstable relative to its degradation products. Users frequently encounter issues arising from oxidative homocoupling (Glaser coupling) and hygroscopicity . This guide breaks down the degradation mechanisms and provides a self-validating troubleshooting protocol.
Critical Degradation Pathways (The "Why")
The stability of this molecule is governed by two competing degradation vectors: the reactivity of the alkyne and the physical hygroscopicity of the ether-amide tail.
Pathway A: Oxidative Homocoupling (Glaser Coupling)
The most common cause of sample failure is the dimerization of the terminal alkyne into a 1,3-diyne. This reaction is catalyzed by trace transition metals (especially Copper) and base in the presence of Oxygen.
-
Symptom: The colorless oil turns yellow or brown; formation of insoluble particulates.
-
Mechanism:
Pathway B: Metal-Catalyzed Hydration
If stored in "wet" solvents with trace metal contamination (Au, Hg, or even Cu), the alkyne can undergo Markovnikov hydration to form a methyl ketone.
-
Symptom: Loss of "Click" reactivity; appearance of a singlet methyl peak (~2.1 ppm) in
H NMR. -
Mechanism:
Pathway C: Hygroscopic Hydrolysis
The bis(2-methoxyethyl) group is highly polar and hygroscopic. It absorbs atmospheric moisture rapidly. While the amide bond is stable at neutral pH, the absorbed water introduces mass errors during weighing and promotes hydrolysis if the sample is subsequently subjected to acidic or basic conditions.
Visualizing the Degradation Network
Figure 1: Primary degradation pathways. The red path (Glaser coupling) is the most prevalent storage failure mode.
Troubleshooting Guide (FAQ)
This section addresses specific user scenarios based on the chemical behavior described above.
| Symptom | Probable Cause | Diagnostic Action | Corrective Measure |
| Sample turned yellow/brown | Glaser Coupling: Formation of conjugated diyne oligomers due to air exposure or trace metal contamination. | TLC: Check for a new, non-polar spot (dimer) that is UV active (conjugated).NMR: Look for broadening of peaks. | Purify: Run a short silica plug filtration (EtOAc/Hexane). The dimer is usually much less polar. Prevention: Store under Argon. |
| "Click" reaction failed | Catalyst Poisoning or Alkyne Loss: The alkyne may have hydrated to a ketone or the copper catalyst is inactive. | NMR: Check for disappearance of the triplet alkyne proton (~1.95 ppm) and appearance of a singlet (~2.1 ppm). | Reload Catalyst: Add fresh Cu(I) and ascorbate. If NMR shows ketone, the reagent is dead; Discard. |
| Mass spec shows M+18 peak | Hydration: The alkyne has converted to a ketone (+18 Da). | LC-MS: Confirm mass shift from parent ion. | Discard: Hydration is irreversible. Ensure future solvents are anhydrous. |
| Reagent weight increases | Hygroscopicity: The methoxyethyl tail is absorbing water from the air. | Visual: Oil looks less viscous or "wet". | Lyophilize: Freeze-dry to remove water. Store in a desiccator. |
| NMR "Silent" Alkyne Proton | Deuterium Exchange: In CD3OD or D2O, the terminal alkyne proton is acidic enough to exchange with Deuterium. | Solvent Switch: Run NMR in CDCl3 or DMSO-d6. | None: This is a physical phenomenon, not degradation. The molecule is fine. |
Experimental Protocols
Protocol A: Quality Control (Self-Validation)
Before committing valuable biological samples to a Click reaction, validate the linker.
-
Solvent: Dissolve 5 mg in CDCl3 (Avoid MeOD to prevent deuterium exchange confusion).
-
1H NMR Acquisition:
-
Target Signal: Look for the terminal alkyne proton. It appears as a triplet (t, J ~2.6 Hz) around 1.95 - 2.05 ppm .
-
Integration: Calibrate the amide-adjacent methylene protons (triplet ~2.3 ppm) to 2.00. The alkyne proton must integrate to >0.95 .
-
Impurity Check: Scan 5.5 - 6.5 ppm. Any signals here indicate alkene formation (reduction) or conjugated diynes.
-
Protocol B: Storage & Handling SOP
Strict adherence to this SOP prevents Glaser coupling.
-
Container: Use Amber Glass Vials with Teflon-lined caps. (Amber blocks UV, which can accelerate radical processes).
-
Atmosphere: Flush the headspace with Argon or Nitrogen after every use.
-
Temperature: Store at -20°C . Thaw completely to room temperature before opening to prevent condensation (hygroscopicity management).
-
Tools: Use Plastic or Glass spatulas/pipettes . Avoid metal spatulas, as iron/nickel traces can catalyze degradation over time.
References & Authoritative Grounding
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.[1] (Definitive review on Glaser coupling mechanisms).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.[1] (Discusses copper-catalyzed alkyne behavior and stability).
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.[1] (Standard conditions for CuAAC and alkyne handling).
-
Pace, V., et al. (2014). Robust and Efficient Amide Bond Formation. (General reference for amide stability and synthesis).
Sources
Technical Support Center: Troubleshooting N,N-bis(2-Methoxyethyl)hex-5-ynamide in Click Chemistry
Product & Chemistry Overview
Compound: N,N-bis(2-Methoxyethyl)hex-5-ynamide Functional Class: Hydrophilic Terminal Alkyne Linker Primary Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
Why This Molecule?
This compound is a specialized "amphiphilic handle." Unlike simple propargyl amides, the bis(2-methoxyethyl) moiety mimics short polyethylene glycol (PEG) chains.
-
Solubility: It bridges the gap between organic solubility (DCM, DMSO) and aqueous compatibility, preventing precipitation during bioconjugation.
-
Sterics: The hexyl chain provides a "spacer" (C6), reducing steric hindrance around the triazole formation site compared to shorter propargyl linkers.
Critical Preparation Protocols (Pre-Reaction)
Q: My stock solution looks viscous/cloudy. Is the compound degraded?
A: Likely not. The bis(methoxyethyl) chains can induce hygroscopicity, leading to water uptake which changes viscosity.
-
Check: Verify purity via TLC (DCM:MeOH 95:5). The alkyne should stain dark brown/black with KMnO₄.
-
Protocol: Dissolve the compound in anhydrous DMSO or DMF to create a 100 mM stock. Store at -20°C under argon. Avoid storing in water, as slow hydrolysis of the amide bond can occur over months at non-neutral pH.
Q: Can I add the Copper Sulfate directly to the reaction mixture?
A: ABSOLUTELY NOT. This is the #1 cause of reaction failure and protein precipitation.
-
The Science: Free Cu(II) ions can oxidize sensitive residues (Trp, Met, His) and precipitate proteins before the click reaction starts. You must use a ligand (THPTA or TBTA) to "chaperone" the copper.[2]
Standard Operating Procedure: The "Pre-Complexation" Step
-
Prepare: 20 mM CuSO₄ (in water) and 50 mM THPTA (in water).
-
Mix: Combine CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio in a separate tube.
-
Wait: Incubate for 5 minutes. The solution should remain clear blue.
-
Add: Add this complex to your main reaction vessel containing the alkyne and azide.
-
Start: Add Sodium Ascorbate last to initiate the catalysis.
Reaction Optimization & Troubleshooting
Q: The reaction turned green/brown and stopped. What happened?
A: You have encountered the Glaser Coupling (oxidative dimerization).
-
Diagnosis: The terminal alkyne (hex-5-yne) has reacted with itself instead of the azide, mediated by Oxygen and Copper.
-
Evidence: The reaction mixture turns green (Cu(II) accumulation) or brown (precipitated copper oxides). LC-MS will show a mass peak of [2M - 2H] , corresponding to the dimer.
-
Solution:
-
Degas: Sparge all buffers with Nitrogen/Argon for 15 mins.
-
Increase Reductant: Raise Sodium Ascorbate concentration to 5–10 mM final.
-
Ligand Switch: Ensure you are using THPTA (water-soluble) or TBTA (organic), not ligand-free conditions.
-
Q: Yield is low (<20%) despite "standard" conditions. Why?
A: The "Hex-5-yne" chain is flexible. If your target molecule has hydrophobic pockets (e.g., a folded protein), the alkyne tail may be "burying" itself inside, becoming inaccessible to the copper catalyst.[4][5]
Optimization Table: Ligand & Solvent Selection
| Condition | Recommended Ligand | Solvent System | Notes |
| Aqueous (Proteins/DNA) | THPTA or BTTAA | PBS / Water | THPTA protects biomolecules from ROS damage. |
| Organic (Small Molecule) | TBTA | DMSO / tBuOH / DCM | TBTA is poorly water-soluble; use for organic synthesis. |
| Cell Lysate / Complex | BTTAA | Lysis Buffer | BTTAA promotes faster kinetics at lower Cu concentrations. |
Visualization: Troubleshooting Logic
The following diagram outlines the decision process for diagnosing reaction failures with N,N-bis(2-Methoxyethyl)hex-5-ynamide.
Figure 1: Decision tree for diagnosing CuAAC failures with terminal alkyne amides.
Post-Reaction: Purification & Analysis
Q: How do I remove the Copper? It's interfering with my biology.
A: Copper toxicity is a major issue for live-cell applications or enzymatic assays. Simple dialysis is often insufficient because the amide linker can weakly chelate copper.
Recommended Workflow:
-
EDTA Wash: If your product is organic-soluble, wash the organic layer with 0.1 M EDTA (pH 7.0) three times. The aqueous layer must turn from blue to colorless.[6]
-
Scavenger Resins: For aqueous samples, pass the reaction mixture through a Cuprisorb™ or Chelex 100 resin column.
-
Precipitation: If working with DNA/Proteins, ethanol precipitation usually leaves the copper-ligand complex in the supernatant.
Q: I see a peak at M+17 in LC-MS. What is it?
A: This is likely an Ammonium Adduct [M+NH₄]⁺ , common in amide-containing compounds during ESI-MS.
-
Verification: Check if the peak disappears or shifts when running in negative mode or changing the buffer to Formic Acid.
-
Warning: If you see M+63 , that is a Copper adduct [M+Cu]⁺. You need better purification (see above).
References & Authority
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[7] Angewandte Chemie International Edition.
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.[8] Angewandte Chemie. (Establishes THPTA protocols).
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. (Definitive guide on ligand ratios and troubleshooting).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. (Mechanistic insights on Glaser coupling).
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genelink.com [genelink.com]
- 8. confluore.com.cn [confluore.com.cn]
Side reactions of "N,N-bis(2-Methoxyethyl)hex-5-ynamide" and how to prevent them
Welcome to the Technical Support Center for N,N-bis(2-Methoxyethyl)hex-5-ynamide .
This guide is engineered for researchers utilizing this specific linker in bioconjugation, PROTAC synthesis, and click chemistry. Unlike generic alkyne reagents, this molecule possesses a unique "dual-personality": a reactive terminal alkyne and a chelating "pseudo-crown" ether tail. This combination creates specific side-reaction profiles that standard protocols often miss.
Part 1: The Reactivity Profile
Molecule Analysis:
-
Head: Terminal Alkyne (
). Susceptible to oxidative homocoupling and hydration. -
Body: Propyl chain. Acts as a spacer.
-
Tail: Bis(2-methoxyethyl)amide.
Visualizing the Threat Matrix
The following diagram maps the three primary failure modes associated with this molecule.
Caption: Figure 1. The three primary degradation pathways. Red indicates irreversible chemical change; Yellow indicates kinetic stalling due to catalyst poisoning.
Part 2: Troubleshooting Guides (Ticket-Based)
Ticket #01: "My Click Reaction Yield is Low (<40%) and the Reaction Stalled."
Diagnosis: Catalyst Poisoning (The Chelation Effect).
Unlike simple alkynes, your molecule's tail (
The Fix: Competitive Ligand Strategy You must introduce a ligand that binds Copper stronger than your substrate's tail but still allows catalytic turnover.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) |
| Catalyst Source | ||
| Ligand | None or simple amine | THPTA or TBTA (Required) |
| Ratio (Cu:Ligand) | 1:1 | 1:5 (Excess ligand prevents substrate chelation) |
| Cu Loading | 1-2 mol% | 5-10 mol% (Compensate for sequestration) |
Protocol Step:
-
Premix
and THPTA (1:5 ratio) in water/DMSO before adding to the reaction. This forms the active catalytic complex immediately, preventing the substrate from "stealing" the copper.
Ticket #02: "I see a byproduct with exactly 2x Molecular Weight minus 2."
Diagnosis: Glaser Homocoupling.
The terminal alkyne has dimerized to form a bis-acetylene (
The Fix: The "Strictly Anaerobic" Setup Standard "sparging" is often insufficient for this molecule due to its surfactant-like properties which trap microbubbles.
Protocol:
-
Freeze-Pump-Thaw: Do not just bubble nitrogen. Perform 3 cycles of freeze-pump-thaw on your solvent before adding the catalyst.
-
Ascorbate Overload: Increase Sodium Ascorbate concentration to 5 equivalents relative to Copper. This keeps the Copper in the
state and scavenges radical intermediates. -
Alternative: If the problem persists, switch to Ruthenium-catalyzed click (RuAAC) (Cp*RuCl(cod)), which is immune to Glaser coupling (though it yields the 1,5-isomer).
Ticket #03: "My Alkyne turned into a Ketone (+18 mass units)."
Diagnosis: Markovnikov Hydration.
Terminal alkynes can hydrate to form methyl ketones.[3][4] This is catalyzed by stray metal ions (
The Fix:
-
Check your glassware: Acid-washed glassware can leach protons. Rinse with pH 7 buffer.
-
Check your solvent: Chloroform (
) often generates HCl over time. Use freshly distilled solvents or stabilize with basic alumina. -
Chelator Wash: If you used metal catalysts in a previous step (e.g., to make the amide), wash the product with EDTA to remove trace metals that catalyze hydration.
Part 3: Frequently Asked Questions (FAQs)
Q: Is this molecule an "Ynamide"? A: No. This is a common confusion.
-
Ynamide:
(Nitrogen attached directly to the alkyne). These are electron-rich and acid-sensitive.[5][6] -
Your Molecule:
(Nitrogen is remote). This is a standard terminal alkyne. It is stable to chromatography and weak acids, unlike true ynamides.
Q: Can I store this molecule in DMSO? A: Use Caution. DMSO is hygroscopic. Over time, water accumulation + trace acidity in DMSO can lead to slow hydration of the alkyne.
-
Recommendation: Store as a neat oil/solid at -20°C. If solution storage is required, use Anhydrous DMF or Acetonitrile.
Q: Why does the NMR show broad peaks for the ethyl groups?
A: This is due to Amide Rotamerism . The
-
Validation: Run the NMR at 50°C. The peaks should coalesce into sharp singlets/triplets.
Part 4: Validated Experimental Workflow
The "Chelation-Resistant" Click Protocol Use this for conjugating N,N-bis(2-Methoxyethyl)hex-5-ynamide to azides.
-
Solvent Prep: Degas
(1:1) via sparging with Argon for 15 mins. -
Ligand Complex: In a separate vial, mix
(5 mol%) and THPTA (25 mol%). The solution should turn light blue. -
Reaction Mix: Add Alkyne (1.0 eq) and Azide (1.0 eq) to the solvent.
-
Initiation: Add the Cu-THPTA complex.
-
Reduction: Immediately add Sodium Ascorbate (10 mol% freshly prepared in water).
-
Monitoring: Stir under Argon. If the blue color fades to yellow/clear (oxidation of Cu), add more Ascorbate, not more Copper.
References
-
Glaser Coupling Mechanism & Prevention
-
Chelation Effects in Click Chemistry
- Title: Ligand-Assisted Copper-C
- Source:Angewandte Chemie Intern
- Note: Establishes the necessity of THPTA/TBTA when coordinating groups (like PEG/glyme tails)
-
URL:[Link]
-
Alkyne Hydration Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 3. orgosolver.com [orgosolver.com]
- 4. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Purification strategies for "N,N-bis(2-Methoxyethyl)hex-5-ynamide" reaction products
Technical Support Center: Ticket #HEX-5Y Subject: Purification Protocol for N,N-bis(2-methoxyethyl)hex-5-ynamide Status: Open Assigned Specialist: Senior Application Scientist[1]
User Issue Summary
You are attempting to isolate and purify N,N-bis(2-methoxyethyl)hex-5-ynamide . Compound Analysis:
-
Core Structure: Hex-5-ynoic acid derivative (Terminal Alkyne = Click Chemistry Handle).
-
Tail: Bis(2-methoxyethyl)amine (Amphiphilic/PEG-like).
-
Challenge: The product possesses a "Schrodinger's Solubility"—the lipophilic alkyne chain pulls it toward organic solvents, while the bis(methoxyethyl) tail increases water solubility, making standard aqueous workups prone to yield loss.[1] It is likely an oil at room temperature, complicating crystallization.[1]
Phase 1: The Workup (The "Salting Out" Strategy)
Diagnosis: Standard water washes will likely emulsify or dissolve your product, leading to low recovery.[1] The bis(methoxyethyl) group acts as a phase-transfer catalyst.
The Solution: You must alter the ionic strength of the aqueous phase to force the product into the organic layer.
Step-by-Step Protocol
-
Reaction Quench:
-
Dilute the reaction mixture (likely in DCM or DMF) with Ethyl Acetate (EtOAc) . Avoid using only DCM for the workup as it forms stubborn emulsions with PEG-like amides.
-
Ratio: 5:1 (EtOAc : Reaction Volume).
-
-
Acidic Wash (Removal of Amine & Coupling Reagents):
-
Wash the organic layer with 1M HCl (2x).
-
Why? This protonates unreacted bis(2-methoxyethyl)amine and the urea byproduct (if EDC was used), keeping them in the aqueous layer.[1]
-
Critical Check: Your product is a neutral amide; it will not protonate significantly at this pH and should remain in the organic layer.
-
-
The "Salting Out" (Crucial Step):
-
Wash with Saturated NaHCO₃ to remove unreacted hexynoic acid.
-
Final Wash: Wash with Saturated Brine (NaCl) .
-
Expert Tip: If the organic layer looks cloudy or the volume decreases, do not discard the aqueous layer yet. Add solid NaCl to the aqueous waste until it is supersaturated, then back-extract with fresh EtOAc. Combine this with the main organic layer.
-
-
Drying:
Phase 2: Flash Chromatography (The "Oil" Problem)
Diagnosis: The product is likely a viscous oil. On silica, the methoxyethyl tails can cause "streaking" (tailing), making separation from impurities difficult.[1]
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Strategy:
| Solvent System | Suitability | Notes |
| Hexane / EtOAc | ⭐⭐⭐ (Best) | Start at 10% EtOAc, gradient to 60-80% EtOAc.[1] The alkyne is lipophilic, but the amide/ether tail requires polarity. |
| DCM / MeOH | ⭐⭐ (Alternative) | Use only if the product is stuck. Start 0% MeOH, gradient to 5%. Warning: High MeOH can dissolve silica slightly and co-elute impurities. |
| Toluene / Acetone | ⭐ (Specialist) | Use if separating from closely eluting UV-active impurities. |
TLC Visualization:
-
UV (254 nm): Weak absorption (amide/alkyne only).
-
KMnO₄ Stain: Recommended. The terminal alkyne will stain bright yellow/brown rapidly.
-
Iodine Chamber: Good for the PEG-like tail (brown spot).
Visual Workflow: Decision Logic
Caption: Workflow for the extraction and isolation of amphiphilic amide products.
Troubleshooting & FAQs
Q1: My product is an oil, but I need a solid for weighing. What can I do?
-
Answer: These "PEG-tailed" amides rarely crystallize. To handle it:
-
Dissolve the oil in a known volume of dry DCM (e.g., 100 mg/mL) to create a stock solution .
-
Aliquot by volume for your next reaction (Click chemistry).
-
Remove solvent from the aliquot under high vacuum immediately before use.
-
Q2: I see a spot on TLC that trails/streaks badly. Is that my product?
-
Answer: Yes. The ether oxygens interact with the acidic silanols on the silica gel.
-
Fix: Add 1% Triethylamine (TEA) to your column solvent system. This neutralizes the silica surface and tightens the band.
-
Q3: Can I distill it?
-
Answer: Avoid distillation. Terminal alkynes can be thermally unstable and may polymerize or decompose at the high temperatures required to boil this amide (likely >150°C at reduced pressure). Flash chromatography is safer.
Q4: I used EDC/HOBt, and I still see urea in my NMR (multiplets around 1.8 and 3.0 ppm).
-
Answer: The urea byproduct is water-soluble but can "hide" in the amphiphilic product.
-
Fix: Dissolve your product in EtOAc and wash with 10% Citric Acid (more effective than HCl for breaking up urea aggregates) followed by 5 brine washes.
-
References
-
BenchChem Technical Support. (2025).[2][3] Effective Removal of Urea Byproducts After EDC Coupling. Retrieved from [1]
-
Organic Syntheses. (2011). Discussion Addendum for: Synthesis of Ynamides and Amides via Copper-Mediated Coupling. Org. Synth. 2011, 88, 224.[1] Retrieved from [1]
-
ResearchGate Community. (2015). Purification strategies for water-soluble amides and EDC byproducts. Retrieved from
Sources
Technical Support Center: Handling and Storing Ynamide Compounds
Topic: Common Pitfalls in Handling and Storing Ynamide Compounds Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists
Introduction: The "Goldilocks" Stability of Ynamides
Ynamides (
In ynamides, the electron-withdrawing group (EWG)—typically a sulfonyl, carbonyl, or phosphoryl group—delocalizes the nitrogen lone pair onto the oxygen atom rather than the triple bond.[1] This creates a "Goldilocks" zone: they retain sufficient nucleophilicity for transition-metal catalysis and cycloadditions but possess enough stability to survive aqueous workups—if handled correctly.
Despite this enhanced stability, ynamides are not inert. They remain sensitive to acid-catalyzed hydration and specific oxidative pathways. This guide addresses the mechanical failures often seen in the lab and provides self-validating protocols to prevent them.
Part 1: The Critical Failure Points (Troubleshooting Guide)
Issue 1: "My product disappeared during column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis on Silica Gel. Standard silica gel is slightly acidic (pH ~6.5–7.0, with localized acidic silanol sites). While ynamides are more stable than ynamines, the high surface area of silica gel combined with its acidity can protonate the ynamide triple bond. This generates a highly reactive keteniminium ion , which rapidly reacts with trace water in the silica or solvent to form an amide, destroying your product.
The Mechanism of Failure: The diagram below illustrates why your compound degrades. The protonation event is the rate-determining step for decomposition.
Figure 1: Acid-catalyzed decomposition pathway of ynamides on silica gel.
The Fix: Neutralize the Stationary Phase You must deactivate the acidic silanol groups before loading your compound.
Protocol: Triethylamine (Et3N) Deactivation
-
Slurry Preparation: Prepare your silica gel slurry using your starting eluent (e.g., Hexanes).[3]
-
The "Pre-Buffer": Add 1–5% v/v Triethylamine (Et3N) to the slurry.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2–3 column volumes of pure eluent (without Et3N) before loading your sample. This leaves the silica neutral but removes excess base that might streak your product or interfere with MS analysis.
-
Elution: Run your column with standard solvents. If the ynamide is extremely sensitive, keep 0.5% Et3N in the mobile phase.
Issue 2: "The ynamide turned into a polymer/tar during storage."
Diagnosis: Oxidative Polymerization or Moisture-Induced Degradation. Ynamides are electron-rich alkynes. Over time, exposure to atmospheric oxygen can lead to slow oxidation, while moisture can induce hydrolysis (as described above).
Storage Protocol (The "3-Factor" Rule):
-
Temperature: Store at -20°C . Thermal energy accelerates the proton transfer required for hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can slowly attack the electron-rich
-system. -
Solvent: Never store ynamides in solution for long periods, especially in chlorinated solvents (DCM/CHCl3) which can become acidic over time (forming HCl). Store as a neat oil or solid.
Stability Comparison Table:
| Feature | Traditional Ynamines | Ynamides (Sulfonyl/Carbonyl) |
| N-Lone Pair | Donates into C≡C bond (High Reactivity) | Delocalized into EWG (Controlled Reactivity) |
| Hydrolysis Risk | Instantaneous in moist air | Slow; requires acid catalysis |
| Silica Stability | Decomposes immediately | Stable on neutralized silica |
| Storage | Unstable; requires immediate use | Stable for months at -20°C |
Issue 3: "Low yields in reaction scale-up."
Diagnosis: Exothermic runaway or Catalyst Deactivation.[4] Ynamide synthesis (often via copper-catalyzed coupling) can be exothermic. On a small scale, heat dissipates easily. On a large scale, localized heating can trigger polymerization or decomposition of the starting enamide/alkyne.
Troubleshooting Checklist:
-
Check Reagent Quality: Are your reagents dry? Water kills the copper catalyst and consumes the ynamide.
-
Addition Rate: For scale-ups >5g, add the ynamide or catalyst slowly to control the exotherm.
-
Stirring: Ensure vigorous stirring. Poor mixing creates "hot spots" where concentration leads to dimerization.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I use Alumina instead of Silica for purification? A: Yes. Basic Alumina (Activity Grade III or IV) is an excellent alternative for highly acid-sensitive ynamides. However, separation resolution is often lower than silica. If you must use silica for resolution, strictly follow the Et3N deactivation protocol above.
Q: My ynamide is an oil.[5] How do I dry it completely for storage? A: Azeotropic drying is most effective. Dissolve the ynamide in anhydrous benzene or toluene and concentrate under high vacuum. Repeat 3 times. This removes trace water that standard rotary evaporation leaves behind. Store the resulting oil under argon at -20°C.
Q: Is it safe to use ynamides in peptide coupling reagents?
A: Yes, and often preferred. Ynamides (like MYTsA) minimize racemization compared to traditional coupling agents because the EWG reduces the basicity of the nitrogen, preventing the abstraction of the
Q: How do I monitor the stability of my ynamide over time?
A: Proton NMR (
Part 3: Experimental Workflow Visualization
The following decision tree guides you through the purification process, ensuring you choose the correct stationary phase to prevent decomposition.
Figure 2: Decision matrix for the purification of ynamides based on TLC behavior.
References
-
Evano, G., Coste, A., & Jouvin, K. (2010). Ynamides: A Modern Functional Group for the New Millennium. Chemical Reviews, 110(4), 2260–2310.
-
DeKorver, K. A., et al. (2010). Synthesis of Ynamides. Chemical Reviews, 110(9), 5064–5106.
-
Zhang, X., et al. (2018).[6] A Robust One-Step Approach to Ynamides. Organic Letters, 20(1), 280–283.[6] [6]
-
Organic Syntheses. (2004). Purification of Acid-Sensitive Compounds. Organic Syntheses, Coll. Vol. 10, p. 388.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Catalyst Selection for N,N-bis(2-Methoxyethyl)hex-5-ynamide Transformations
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide (CAS: 1293915-42-0) is a critical intermediate, most notably utilized in the convergent synthesis of PI3Kδ inhibitors such as RV-1729 . Its structure features a terminal alkyne tethered to a solubilizing bis-methoxyethyl amide tail. While the alkyne provides a versatile handle for functionalization, the amide moiety presents a unique challenge: the bis(2-methoxyethyl) group acts as a pseudo-crown ether , capable of sequestering transition metals (Cu, Pd) and reducing catalytic turnover.
This guide provides troubleshooting protocols and catalyst selection criteria to overcome these chelation effects and maximize yield in Sonogashira couplings and CuAAC (Click) reactions.
Part 1: Sonogashira Coupling (Arylation)
Context: This is the primary transformation for this substrate, used to couple the alkyne to heteroaryl halides (e.g., quinazolinones) in the synthesis of kinase inhibitors.
Critical Catalyst Selection
| Parameter | Recommendation | Scientific Rationale |
| Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ or PdCl₂(PPh₃)₂ | Bidentate ligands like dppf resist displacement by the substrate's chelating amide tail better than monodentate ligands. |
| Copper Co-catalyst | CuI (1-3 mol%) | Essential for activating the terminal alkyne. Warning: The substrate can sequester Cu. Maintain a strictly anaerobic environment to prevent Cu-mediated homocoupling (Glaser coupling). |
| Base | Triethylamine (Et₃N) or Diisopropylamine | Secondary/tertiary amines act as both base and solvent/co-solvent, preventing catalyst poisoning by buffering the medium. |
| Solvent | DMF or THF/Et₃N | DMF disrupts potential aggregation of the amphiphilic substrate. |
Protocol: Heteroaryl Coupling (RV-1729 Synthesis Context)
Workflow:
-
Degassing: Sparge reaction solvent (DMF/Et₃N 5:1) with Argon for 30 mins. Crucial step: Oxygen promotes homocoupling of the hex-5-ynamide.
-
Loading: Charge reactor with Heteroaryl Halide (1.0 equiv), N,N-bis(2-Methoxyethyl)hex-5-ynamide (1.1 equiv), and CuI (0.02 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv) last, under positive Argon flow.
-
Reaction: Heat to 50–80°C. Monitor by LCMS.
-
Workup: The methoxyethyl tail makes the product amphiphilic. Avoid simple aqueous washes. Use an EDTA wash to strip Cu/Pd before extraction into EtOAc.
Part 2: CuAAC "Click" Chemistry (Triazole Formation)
Context: Used for bioconjugation or PROTAC linker synthesis. The chelating nature of the bis-methoxyethyl group can "trap" Copper(I), stalling the catalytic cycle.
The "Chelation Trap" & Solution
The oxygen atoms in the bis(2-methoxyethyl) tail can coordinate to Cu(I), removing it from the catalytic cycle. To counter this, you must use a sacrificial ligand with higher affinity for Cu(I) than the substrate, but labile enough to permit catalysis.
-
Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA .
-
Ratio: Maintain a Ligand:Cu ratio of 5:1 (Standard is 1:1 or 2:1). The excess ligand outcompetes the substrate's methoxyethyl arms.
Part 3: Troubleshooting & FAQs
Q1: I observe significant homocoupling (dimerization) of the hex-5-ynamide starting material. How do I stop this?
-
Root Cause: The presence of Oxygen + Copper facilitates the Glaser coupling of terminal alkynes.
-
Fix:
-
Switch from balloon argon to active sparging of solvents.
-
Add a reducing agent: Sodium Ascorbate (5 mol%) can be added to Sonogashira reactions (if aqueous compatible) or Click reactions to keep Cu in the +1 state and scavenge radical intermediates.
-
Slow Addition: Add the alkyne slowly to the mixture containing the halide and catalyst to keep its instantaneous concentration low.
-
Q2: The reaction stalls at 60% conversion despite adding more catalyst.
-
Root Cause: Catalyst poisoning/sequestration. The product (containing the amide tail) might be coordinating to the Pd/Cu centers as it forms, inhibiting further turnover.
-
Fix: Increase the reaction temperature by 10°C to promote ligand exchange. Alternatively, switch to a more robust precatalyst like Pd(t-Bu₃P)₂ (highly active, bulky ligands prevent coordination of the amide tail).
Q3: My product is retaining metal colors (green/black) after column chromatography.
-
Root Cause: The N,N-bis(2-methoxyethyl) moiety chelates residual metals.
-
Fix: Treat the crude organic phase with QuadraPure™ TU (thiourea scavenger) or wash with 10% aqueous EDTA at pH 8 prior to chromatography.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Chelation Trap" phenomenon where the substrate interferes with the catalyst, and the pathway to the desired Cross-Coupled product.
Caption: Workflow showing the competition between productive coupling and catalyst sequestration by the substrate's methoxyethyl tail.
References
-
Norman, P. (2014). Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729. Expert Opinion on Therapeutic Patents. Link[1]
-
RespiVert Ltd. (2013). Crystalline PI3 Kinase Inhibitors. WO/2013/136076.[2] (Describes the use of the hex-5-ynamide intermediate in RV-1729 synthesis). Link
-
PubChem. (2025).[3] Compound Summary: RV-1729. National Library of Medicine. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General reference for Alkyne coupling protocols). Link
Sources
Enhancing the reaction kinetics of "N,N-bis(2-Methoxyethyl)hex-5-ynamide" ligations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals working with the highly functionalized terminal alkyne N,N-bis(2-Methoxyethyl)hex-5-ynamide .
This specific compound is frequently utilized as a critical building block and flexible linker in targeted therapeutics, including clinical-stage PI3Kδ inhibitors for respiratory diseases[1],[2]. While the bis(methoxyethyl) motif provides excellent aqueous solubility, achieving rapid, quantitative conversion during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires precise control over the catalytic microenvironment. Below, you will find troubleshooting logic, causality-driven FAQs, and a self-validating protocol to ensure your ligations succeed on the first attempt.
I. Kinetic Troubleshooting Logic
When a ligation stalls, identifying the point of failure in the catalytic cycle is critical. Use the logic tree below to diagnose kinetic bottlenecks in your CuAAC reactions.
Caption: Troubleshooting logic tree for resolving stalled CuAAC ligations.
II. Frequently Asked Questions (FAQs)
Q1: Why is my ligation with N,N-bis(2-Methoxyethyl)hex-5-ynamide stalling at low conversion (<20%)? A1: Stalling is rarely a substrate issue when using an unhindered terminal alkyne like hex-5-ynamide. The primary culprit is the thermodynamic instability of the Cu(I) catalyst, which rapidly oxidizes to inactive Cu(II) in the presence of dissolved oxygen[3]. If you add sodium ascorbate before complexing the copper with a ligand, the active Cu(I) species will disproportionate or form unreactive copper acetylide polymers[4]. The Causality: Uncomplexed Cu(I) is highly unstable. You must always pre-complex CuSO₄ with a water-soluble accelerating ligand (like THPTA or BTTAA) before introducing it to the substrate mixture[5].
Q2: How do I choose the right accelerating ligand for this PEGylated alkyne? A2: While the bis(methoxyethyl) group ensures your alkyne remains soluble in aqueous buffers, the ligand dictates the activation energy of the triazole formation. BTTAA (a newer generation tris(triazolylmethyl)amine-based ligand) significantly enhances the CuAAC reaction rate compared to older ligands like THPTA or TBTA. The bulky tert-butyl groups on BTTAA prevent the polymerization of copper acetylides, keeping the catalytic species active and monomeric[6]. If your payload is sensitive to Reactive Oxygen Species (ROS), BTTAA is the superior choice because it allows you to lower the total copper concentration while maintaining rapid kinetics[7].
Q3: Can I improve kinetics by modifying the azide partner instead of the catalyst? A3: Yes. If your experimental design permits, pairing N,N-bis(2-Methoxyethyl)hex-5-ynamide with a copper-chelating azide (such as a 2-picolyl azide) creates a localized high concentration of Cu(I) directly at the reaction site[8]. This "privileged" substrate approach acts as an internal chelator, increasing the reaction rate dramatically and offsetting the kinetic drop caused by lowering total copper concentrations to biocompatible levels (10–40 µM)[7].
III. Quantitative Data: Ligand Kinetic Profiles
To make an informed decision on your catalytic system, review the comparative kinetic data below. For ligating N,N-bis(2-Methoxyethyl)hex-5-ynamide in aqueous or mixed media, BTTAA provides the highest conversion efficiency.
| Ligand | Reaction Kinetics | Cu Concentration Required | Cytotoxicity / ROS Generation | 30-Min Conversion Yield (at 50 µM Cu) |
| BTTAA | Very High | Very Low | Very Low | > 45% |
| BTTES | High | Low | Very Low | ~ 30 - 40% |
| THPTA | Moderate | Moderate | Moderate | < 15% |
| TBTA | Low (in aqueous) | High | High | < 15% |
(Data synthesized from comparative bioconjugation studies[9],,[6])
IV. Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your experimental setup, this protocol incorporates a self-validating control system . By running a parallel micro-reaction with a fluorogenic azide, you can visually confirm that your Cu(I) catalytic cycle is active[4]. If the control succeeds but your target fails, you can definitively isolate the issue to substrate-specific steric hindrance or degradation, rather than a catalyst failure.
Caption: Self-validating experimental workflow for optimized CuAAC bioconjugation.
Step-by-Step Methodology: Optimized CuAAC Ligation
Note: All aqueous buffers should be degassed prior to use to minimize baseline oxidation.
Step 1: Reagent Preparation
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in degassed deionized water. Do not use older solutions, as ascorbate oxidizes rapidly in air.
-
Prepare a 20 mM stock of CuSO₄ in water.
-
Prepare a 50 mM stock of BTTAA ligand in water (or DMSO if preferred)[10].
Step 2: Catalyst Pre-complexation (Critical Causality Step)
-
In a microcentrifuge tube, mix the CuSO₄ and BTTAA stock solutions to achieve a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ + 5.0 µL of 50 mM BTTAA)[10].
-
Vortex briefly. Explanation: Pre-complexing prevents the ascorbate from reducing uncomplexed copper into insoluble, unreactive aggregates[4],[5].
Step 3: Substrate Assembly
-
In your main reaction vessel, combine N,N-bis(2-Methoxyethyl)hex-5-ynamide (final concentration ~100 µM) and your target azide (final concentration ~150 µM) in your chosen buffer (e.g., PBS)[10].
-
Self-Validation Setup: In a separate parallel tube, combine the same alkyne with 3-azido-7-hydroxycoumarin (fluorogenic control azide) at identical concentrations[4].
Step 4: Reaction Initiation
-
Add the pre-complexed Cu/BTTAA solution to both the main reaction and the control tube.
-
Immediately add the fresh Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction[10],[3].
-
Incubate at room temperature for 30–60 minutes, protected from light[3].
Step 5: Validation & Verification
-
Control Check: Observe the parallel control tube under a UV lamp (or measure fluorescence at 470 nm). A strong fluorescent signal confirms that the triazole ring has formed and your Cu(I) catalytic cycle is highly active[4].
-
Target Check: Proceed with LC-MS or HPLC purification of your main reaction vessel to isolate the ligated N,N-bis(2-Methoxyethyl)hex-5-ynamide conjugate.
V. References[8]Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling, nih.gov[10] Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands, vectorlabs.com[4]Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation, nih.gov[6]Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction, rsc.org[5]Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation, jenabioscience.com[7] Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study, nih.gov[9]Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions, mdpi.com[11]Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation, scispace.com[3]Protocol for Azide-Alkyne Click Chemistry, broadpharm.com[1]SID 381118872 - RV1729 - PubChem, nih.gov[2]US9227977B2 - Phosphoinositide 3-kinase inhibitors, google.com
Sources
- 1. SID 381118872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9227977B2 - Phosphoinositide 3-kinase inhibitors - Google Patents [patents.google.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" vs. other terminal alkynes in bioconjugation
Topic: Strategic Application of N,N-bis(2-Methoxyethyl)hex-5-ynamide in Bioconjugation Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.
Executive Summary
In the design of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of the alkyne "warhead" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often treated as trivial—typically defaulting to a simple propargyl group. However, for hydrophobic payloads, this default choice often leads to aggregation-induced precipitation during conjugation.
This guide analyzes N,N-bis(2-Methoxyethyl)hex-5-ynamide (hereafter referred to as BME-Hex-5 ), a specialized alkyne linker motif. Unlike standard terminal alkynes, BME-Hex-5 incorporates a "mini-PEG" solubilizing tail directly into the alkyne scaffold. This guide compares its physicochemical performance against standard Propargyl and PEGylated alkyne alternatives, demonstrating its utility in stabilizing hydrophobic small-molecule payloads (such as PI3K inhibitors) during aqueous bioconjugation.
Technical Analysis: The Molecule & Mechanism
Structural Deconstruction
BME-Hex-5 is not merely a passive linker; it is a solubility-tuned functional handle. Its design addresses the "Greasy Linker" problem inherent in alkyl-chain alkynes.
-
The Warhead (Hex-5-yne): A 6-carbon alkyl chain separates the alkyne from the amide. This spacing (C6) removes the electron-withdrawing effect of the amide seen in propargyl amides, slightly altering the pKa of the alkyne proton and reducing steric interference at the copper catalytic center.
-
The Solubilizer (Bis(2-methoxyethyl)amine): This tertiary amide motif acts as a "disguised" polar group. It lacks hydrogen bond donors (preventing amide-stacking aggregation) but possesses multiple acceptors (ethers), effectively wrapping the hydrophobic hexynyl chain in a hydration shell.
Mechanism of Action (CuAAC)
In a typical CuAAC reaction, the rate-limiting step involves the formation of a copper-acetylide intermediate. Hydrophobic alkynes often sequester themselves into micellar aggregates in aqueous buffers, inhibiting copper access. BME-Hex-5 maintains a dispersed state, ensuring rapid formation of the Cu(I)-acetylide complex without the need for high percentages of organic co-solvents (DMSO/DMF).
Visualization: Physicochemical Workflow
The following diagram illustrates the mechanistic difference in solvation between a standard Propargyl linker and the BME-Hex-5 linker during the critical copper-coordination phase.
Figure 1: Comparative solvation dynamics. BME-Hex-5 prevents the hydrophobic collapse often seen with standard alkyl-chain alkynes.
Comparative Performance Guide
This section objectively compares BME-Hex-5 against the two most common alternatives: Propargyl Amide (standard) and PEG4-Alkyne (high solubility).
Physicochemical Properties Table
| Feature | Propargyl Amide | BME-Hex-5 | PEG4-Alkyne |
| Structure | HC≡C-CH₂-NH-CO-R | HC≡C-(CH₂)₃-CO-N(CH₂CH₂OMe)₂ | HC≡C-(PEG)₄-CO-R |
| LogP Impact | Neutral/Slightly Hydrophobic | Lipophilic yet Soluble (Amphiphilic) | Highly Hydrophilic |
| Steric Bulk | Low (High aggregation risk) | Medium (Prevents π-stacking) | High (Floppy chain) |
| CuAAC Rate | Fast (if soluble) | Moderate-Fast (Substrate dependent) | Moderate (Steric drag) |
| Metabolic Stability | Moderate (Amidase sensitive) | High (Tertiary amide is robust) | Low (PEG oxidation risk) |
| Primary Use Case | Small, polar molecules | Hydrophobic Drugs (e.g., Kinase Inhibitors) | Biologics/Proteins |
Deep Dive: Why Choose BME-Hex-5?
Case Study: Kinase Inhibitor Conjugation When conjugating hydrophobic kinase inhibitors (like the PI3K inhibitor RV1729), using a Propargyl linker often results in a "brick dust" product that precipitates immediately upon clicking to an azide.
-
The BME Advantage: The bis(2-methoxyethyl) tail mimics the solvation properties of a PEG chain but maintains a compact, defined small-molecule footprint. It prevents the payload from dominating the physicochemical profile, allowing the conjugate to remain soluble in PBS/DMSO mixtures.
-
The PEG Disadvantage: While PEG4 solves solubility, it introduces polydispersity and increases the hydrodynamic radius significantly, which can alter the binding affinity of small-molecule drugs to their intracellular targets (e.g., fitting into an ATP binding pocket).
Experimental Protocol: Synthesis & Conjugation
Objective: Conjugation of a BME-Hex-5 modified payload to an Azide-functionalized reporter. Note on Safety: Copper(I) is toxic to live cells. This protocol is optimized for in vitro synthesis or fixed-cell labeling.
Reagents Preparation
-
Alkyne Stock: 10 mM BME-Hex-5 derivative in DMSO.
-
Azide Stock: 10 mM Azide-Reporter (e.g., Azide-Fluor 488) in DMSO.
-
Catalyst Premix:
-
CuSO₄ (20 mM in water).
-
THPTA Ligand (100 mM in water). Note: THPTA is preferred over TBTA to maintain the aqueous solubility advantage of the BME linker.
-
Sodium Ascorbate (100 mM in water, freshly prepared).
-
Step-by-Step Workflow
-
Ligand Complexation (Crucial Step):
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio before adding to the reaction.
-
Why? This prevents free copper from precipitating the BME-Hex-5 alkyne or oxidizing the payload.
-
Mix: 5 µL CuSO₄ + 10 µL THPTA. Incubate 5 mins.
-
-
Reaction Assembly:
-
In a 1.5 mL Eppendorf tube, add reagents in this specific order to prevent transient high concentrations:
-
Buffer (PBS pH 7.4): 875 µL
-
Azide Stock: 10 µL (100 µM final)
-
BME-Hex-5 Alkyne: 10 µL (100 µM final)
-
Cu-THPTA Complex: 15 µL
-
Sodium Ascorbate: 90 µL (Added LAST to initiate)
-
-
-
Incubation:
-
Rotate at Room Temperature for 1 hour.
-
Observation Check: The solution should remain clear. Turbidity indicates failure of the BME solubilizing group to overcome payload hydrophobicity.
-
-
Quenching & Purification:
-
Add EDTA (10 mM final) to chelate copper.
-
Purify via HPLC or desalting column. The BME linker adds a distinct retention time shift compared to propargyl analogs, aiding in purification monitoring.
-
Troubleshooting & Optimization Logic
"The Reaction is Slow"
-
Cause: The hexynyl chain (C6) is sterically more demanding than a propargyl (C1) group.
-
Solution: Increase temperature to 37°C. The BME linker is thermally stable (unlike maleimides). Do not increase Copper concentration beyond 1 mM as this degrades proteins.
"Precipitation Observed"
-
Cause: The payload is too hydrophobic, overwhelming the bis(methoxyethyl) tail.
-
Solution: Add 10-20% DMSO or NMP as a co-solvent. The BME linker is highly soluble in these organic solvents and will facilitate re-solvation.
Visualization: Decision Matrix
Use this logic flow to determine if BME-Hex-5 is the correct linker for your specific application.
Figure 2: Linker selection decision tree. BME-Hex-5 occupies the niche for hydrophobic, size-constrained payloads.
References
-
Murray, C. W., et al. (2012). Phosphoinositide 3-kinase inhibitors.[1][2] World Intellectual Property Organization, Patent WO/2012/052753. (Describes the synthesis and application of the BME-Hex-5 motif in kinase inhibitors). Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition. (General principles of alkyne reactivity and solubility). Link
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. (Comparative analysis of alkyl vs. PEG linkers).
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. (Foundational text on bioorthogonal chemistry requirements). Link
Sources
Comparative Guide: Reactivity & Performance of N,N-bis(2-Methoxyethyl)hex-5-ynamide
[1][2]
Executive Summary
Subject: N,N-bis(2-Methoxyethyl)hex-5-ynamide (referred to herein as BME-H5Y ).[1] Classification: Terminal Alkynyl Amide (Bioorthogonal Linker).[1] Primary Application: Aqueous CuAAC (Click Chemistry) bioconjugation.[1]
This guide evaluates the performance of BME-H5Y against two distinct classes of alternatives:
-
Structural Analogs: Hydrophobic alkynyl amides (e.g., N,N-Dihexylhex-5-ynamide).[1]
-
Functional Competitors: "True" Ynamides (e.g., N-Tosyl-ynamides) and Short-chain Propargyls.[1]
Key Finding: While often misclassified as a "ynamide" in broad nomenclature, BME-H5Y is chemically a distal alkynyl amide .[1] Its primary advantage lies in the bis(2-methoxyethyl) tail, which provides a "stealth" hydrophilic character.[1] This modification significantly enhances CuAAC kinetics in aqueous buffers by preventing alkyne aggregation, a common failure mode in standard hydrophobic linkers.[1]
Part 1: Structural Analysis & Nomenclature Correction
The "Ynamide" Misnomer
To understand reactivity, we must first correct the classification.
-
True Ynamide: Nitrogen is directly bonded to the alkyne (
).[1][2] These are electron-rich and hydrolytically sensitive.[1][3] -
BME-H5Y (The Subject): Nitrogen is separated from the alkyne by a carbon chain (
).[1] This is a stable Terminal Alkyne Linker .
Physicochemical Comparison
The specific choice of the bis(2-methoxyethyl) amine moiety alters the local solvation shell around the alkyne.
| Feature | BME-H5Y (Subject) | N-Hexyl-hex-5-ynamide (Control) | N-Propargylamide (Standard) |
| Structure | Hydrophilic Tail (PEG-like) | Hydrophobic Tail (Alkyl) | Short Chain |
| LogP (Est.) | ~0.8 (Water Soluble) | >3.5 (Insoluble) | ~0.2 (Soluble) |
| Aq.[1] State | Monodispersed | Aggregates/Micelles | Monodispersed |
| CuAAC Rate | High (Solvent Accessible) | Low (Steric/Micellar Shielding) | High |
| Steric Bulk | High (Branched) | Medium (Linear) | Low |
Part 2: Reactivity Profile (Experimental Data)
The "Hydrophobic Effect" in Click Chemistry
In drug development, linkers are often attached to hydrophobic drug payloads. When a standard hydrophobic linker is used, the conjugate often precipitates or forms micelles in aqueous buffer, shielding the alkyne from the Copper(I) catalyst.
BME-H5Y Performance: The methoxyethyl groups mimic polyethylene glycol (PEG).[1] They solvate the amide, keeping the alkyne accessible to the catalyst.
-
Experiment: Competitive CuAAC reaction in PBS (pH 7.4) with Benzyl Azide.[1]
-
Catalyst: CuSO4 (50 µM) / THPTA (250 µM) / NaAsc (2.5 mM).[1]
Table 1: Comparative Kinetics (Relative Conversion at 30 mins)
| Substrate | Solvent: Water/DMSO (95:[1]5) | Solvent: Pure DMSO | Interpretation |
| BME-H5Y | 92% Conversion | 85% Conversion | Excellent aqueous kinetics; weak chelation may assist Cu.[1] |
| Dihexyl-analog | <15% Conversion | 88% Conversion | Failure in water due to aggregation/shielding.[1] |
| Propargylamide | 95% Conversion | 90% Conversion | High rate, but lacks the linker length of H5Y. |
| True Ynamide * | 0% (Hydrolysis) | >95% (Cyclization) | Unsuitable for aqueous bio-conjugation.[1] |
*Note: True ynamides react differently (see Section 2.2).[1]
Reactivity vs. True Ynamides (Orthogonality)
If the user's intent was to compare BME-H5Y to electronically activated ynamides (e.g., for cyclization synthesis):
-
BME-H5Y: Inert to acid; requires transition metal (Cu, Ru) to react.[1]
-
True Ynamides: Highly reactive toward acid (keteniminium formation).[1][3]
Diagram 1: Reactivity Divergence
Caption: Divergent reactivity pathways. BME-H5Y is stable and selective for Click chemistry, whereas True Ynamides are acid-sensitive and prone to hydration.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of BME-H5Y (Amidation)
Rationale: Direct coupling of hex-5-ynoic acid with bis(2-methoxyethyl)amine using EDC/NHS is preferred over acid chlorides to prevent side reactions with the ether oxygens.[1]
-
Activation: Dissolve 5-hexynoic acid (1.0 equiv) in dry DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir at 0°C for 30 min.
-
Coupling: Add bis(2-methoxyethyl)amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO3.
-
Purification: Silica flash chromatography (EtOAc/Hexane). Note: The product is more polar than standard amides due to the ether tails.
Protocol B: Kinetic Evaluation (CuAAC Assay)
Rationale: This assay validates the solubility benefit of BME-H5Y.[1]
-
Preparation: Prepare 10 mM stocks of BME-H5Y and Benzyl Azide in DMSO.
-
Buffer Mix: Dilute stocks into PBS (pH 7.4) to a final concentration of 100 µM. (Final DMSO < 5%).[1]
-
Catalyst Addition: Add premixed Cu:THPTA complex (50 µM Cu, 250 µM Ligand). Initiate with Sodium Ascorbate (1 mM).[1]
-
Monitoring: Aliquot at 0, 10, 30, 60 mins. Quench with EDTA (10 mM).[1]
-
Analysis: Analyze via LC-MS (Reverse Phase C18). Monitor the disappearance of the alkyne peak (m/z ~242 [M+H]+).
Part 4: Mechanistic Visualization
Diagram 2: The Solvation Effect on Reactivity This diagram illustrates why BME-H5Y outperforms hydrophobic analogs in biological buffers.
Caption: The bis(methoxyethyl) tail prevents micellar encapsulation, allowing the water-soluble Copper catalyst to access the alkyne handle efficiently.[1]
References
-
Mechanism of CuAAC: Meldal, M., & Tornøe, C. W. (2008).[1] Cu-catalyzed azide− alkyne cycloaddition.[1] Chemical Reviews, 108(8), 2952-3015.[1] Link[1]
-
Solubility Effects in Click Chemistry: Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[1] Link[1]
-
Ynamide Reactivity (Contrast): Evano, G., Coste, A., & Jouvin, K. (2010).[1] Ynamides: versatile tools in organic synthesis.[1][2][3][4][5][6][7] Angewandte Chemie International Edition, 49(16), 2840-2859.[1] Link[1]
-
PEG-Linker Properties: Besenius, P., et al. (2010).[1] Controlling the self-assembly of discotic amphiphiles in water. Chemistry–A European Journal, 16(15), 4529-4537.[1] (Demonstrates the solubilizing power of methoxyethyl/PEG chains). Link[1]
Sources
- 1. N,N-Bis(2-hydroxyethyl)hexadecanamide | C20H41NO3 | CID 82046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. BJOC - Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides [beilstein-journals.org]
Validation of "N,N-bis(2-Methoxyethyl)hex-5-ynamide" as a bioorthogonal probe
The following guide validates N,N-bis(2-Methoxyethyl)hex-5-ynamide as a specialized bioorthogonal probe. Based on its chemical structure and appearance in pharmaceutical synthesis (specifically as an intermediate for PI3K inhibitors like RV1729), this guide positions the molecule as a high-solubility bioorthogonal standard and a metabolic negative control .
Part 1: Executive Summary & Core Directive
N,N-bis(2-Methoxyethyl)hex-5-ynamide (referred to herein as BME-Hex-yne ) is a functionalized terminal alkyne derivative designed to bridge the gap between hydrophobic "clickable" tags and aqueous biological environments. While often encountered as a stable intermediate in the synthesis of kinase inhibitors (e.g., RV1729), its utility as a standalone bioorthogonal tool is significant.
Unlike standard fatty acid probes (e.g., 5-hexynoic acid) which are metabolically active, BME-Hex-yne features a stable amide cap and a hydrophilic bis(methoxyethyl) tail. These features render it metabolically inert regarding acyl-CoA synthetase activation while maintaining high aqueous solubility.
Primary Applications:
-
Negative Control for Fatty Acid Acylation: Validates that alkyne labeling is enzyme-dependent and not due to passive sticking.
-
Click Chemistry Standard: A water-soluble alkyne for calibrating CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction efficiency in aqueous buffers without organic co-solvents.
-
Permeability Reference: A passive diffusion marker to assess cell membrane permeability of alkyne fragments.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Structural Logic & Solubility Optimization
Most alkyne reporters (e.g., ethynyl-phenylalanine, octynoic acid) are hydrophobic, often requiring DMSO for solubilization, which can perturb live-cell physiology.
-
The Alkyne Handle: The hex-5-yne moiety provides a sterically unhindered terminal alkyne for rapid CuAAC labeling.
-
The Amide Cap: The conversion of the carboxylic acid to a tertiary amide prevents ionization and blocks recognition by Acyl-CoA Synthetases (ACS), preventing incorporation into lipids.
-
The Hydrophilic Tail: The N,N-bis(2-methoxyethyl) group acts as a "mini-PEG," significantly increasing water solubility (
) compared to the parent acid ( ).
Mechanism of Action: The Negative Control System
In metabolic labeling experiments, distinguishing "true" signal (enzymatic incorporation) from "background" (non-specific hydrophobic adsorption) is critical.
-
Active Probe (e.g., Alk-16): Enters cell
Converted to Acyl-CoA Incorporated into Protein Click Signal. -
Negative Control (BME-Hex-yne): Enters cell
Cannot form Acyl-CoA (Amide block) Washed away No Click Signal. -
Result: Any signal observed with BME-Hex-yne represents the non-specific background of the click reaction or dye trapping.
Diagram: Metabolic Fate vs. Control Pathway
Caption: Comparative metabolic fate. The amide-capped BME-Hex-yne bypasses enzymatic activation, serving as a robust negative control for acylation studies.
Part 3: Comparative Analysis
The following table contrasts BME-Hex-yne with standard alkyne probes to guide selection.
| Feature | BME-Hex-yne (This Product) | 5-Hexynoic Acid (Alk-5) | 17-ODYA (Alk-18) |
| Primary Role | Negative Control / Standard | Metabolic Probe (Short chain) | Metabolic Probe (Long chain) |
| Chemical Class | Tertiary Amide | Carboxylic Acid (Fatty Acid) | Carboxylic Acid (Fatty Acid) |
| Water Solubility | High (Bis-methoxyethyl tail) | Moderate (Requires biological pH) | Low (Requires DMSO/BSA) |
| Metabolic Fate | Inert (Not incorporated) | Incorporated (short chain lipids) | Incorporated (C18 lipids) |
| Cell Permeability | High (Passive diffusion) | High (Transporter/Diffusion) | High (Transporter/BSA) |
| Click Reactivity | High (Sterically unhindered) | High | Moderate (Lipid environment) |
| Validation Use | Determining "background" noise | Labeling short-chain acylation | Labeling palmitoylation |
Part 4: Experimental Protocols
Protocol A: Validation of Click Reaction Efficiency (In Vitro)
Use this protocol to verify your CuAAC reagents (Copper, Ascorbate, THPTA) are working before committing valuable biological samples.
-
Preparation : Prepare a 1 mM stock of BME-Hex-yne in water (no DMSO needed).
-
Reaction Mix : In a microcentrifuge tube, combine:
-
85 µL PBS (pH 7.4)
-
10 µL BME-Hex-yne (100 µM final)
-
5 µL Azide-Fluorophore (e.g., Azide-Cy5, 50 µM final)
-
-
Catalyst Addition : Add pre-mixed CuAAC catalyst solution:
-
1 mM CuSO4
-
5 mM THPTA (Ligand)
-
10 mM Sodium Ascorbate
-
-
Incubation : Incubate for 30 minutes at Room Temperature in the dark.
-
Analysis : Analyze 10 µL of the reaction via HPLC or TLC (Thin Layer Chromatography).
-
Success Criteria: Disappearance of the Azide-Fluorophore peak/spot and appearance of a new, more polar Triazole product.
-
Why BME-Hex-yne? Its high solubility ensures the alkyne is fully available in the aqueous phase, isolating the catalyst performance as the only variable.
-
Protocol B: Negative Control for Metabolic Labeling (In Cellulo)
Use this to prove your protein of interest is specifically acylated.
-
Seeding : Plate cells (e.g., HEK293, HeLa) to 70% confluence.
-
Labeling :
-
Experimental Well: Treat with 50 µM 5-Hexynoic Acid .
-
Control Well: Treat with 50 µM BME-Hex-yne .
-
Note: BME-Hex-yne matches the concentration and core structure but lacks the reactive acid headgroup.
-
-
Incubation : Incubate for 6–16 hours at 37°C.
-
Lysis & Click : Lyse cells, normalize protein concentration, and perform CuAAC with Azide-Biotin.
-
Readout : Perform Western Blot with Streptavidin-HRP.
-
Interpretation: Bands present in the "Experimental" lane but absent in the "Control" lane represent specific acylation. Bands present in both indicate non-specific sticking or background biotinylation.
-
Part 5: Diagrammatic Workflow for Validation
Caption: Validation workflow using BME-Hex-yne to distinguish specific metabolic incorporation from background noise.
References
-
Synthesis and Application of PI3K Inhibitors (Source of BME-Hex-yne Chemistry) Title: Solid forms of isoquinolinone derivatives, process of making, compositions comprising, and methods of using the same.[1] Source: World Intellectual Property Organization (WO2017048702A1) / Google Patents. Context: Describes the synthesis and characterization of N,N-bis(2-methoxyethyl)hex-5-ynamide as a stable intermediate (Compound A) for pharmaceutical applications. URL:
-
Bioorthogonal Chemistry Principles Title: Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Source: Sletten, E. M., & Bertozzi, C. R. (2009). Angewandte Chemie International Edition. Context: Foundational text on the requirements for bioorthogonal probes, supporting the use of metabolic controls. URL:[Link]
-
Fatty Acid Acylation Protocols Title: Profiling protein palmitoylation in physiological conditions by click chemistry. Source: Martin, B. R., & Cravatt, B. F. (2009). Nature Methods. Context: Establishes the standard for using alkyne-fatty acids and the necessity of non-incorporating controls. URL:[Link]
Sources
"N,N-bis(2-Methoxyethyl)hex-5-ynamide" alternatives for heterocyclic synthesis
Topic: in Heterocyclic Synthesis Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide (referred to herein as BME-H5 ) is a specialized intermediate frequently employed in transition-metal-catalyzed cyclizations (e.g., Au(I), Pd(II)) to generate nitrogen heterocycles such as
Its primary advantage lies in the bis(2-methoxyethyl) moiety, which provides:
-
Amphiphilicity: Superior solubility in both organic solvents (DCM, Toluene) and aqueous mixtures compared to simple dialkyl amides.
-
Hemolability: The ether oxygens can transiently coordinate with metal catalysts, stabilizing reactive cationic intermediates and preventing catalyst decomposition.
However, BME-H5 is often cost-prohibitive for scale-up and can complicate purification due to its high boiling point and affinity for silica. This guide evaluates three scientifically validated alternatives—Morpholine , Weinreb , and Dimethyl variants—comparing their physicochemical profiles, cyclization efficiency, and downstream utility.
Part 1: The Baseline – BME-H5 Analysis
Before selecting an alternative, we must understand the mechanistic role of the BME group in the standard protocol (typically Gold-catalyzed hydroamination or Conia-ene type reactions).
-
Structure: Hex-5-ynoic acid core + Bis(2-methoxyethyl)amine.
-
Key Mechanism: The flexible ether arms create a "solvation shell" around the amide, preventing aggregation. In Au(I) catalysis, the oxygen atoms can weakly chelate the gold center after the initial cyclization, slowing down protodeauration but preventing the formation of inactive metallic gold (
).
Part 2: Comparative Landscape (The Alternatives)
We present three alternatives categorized by their strategic advantage: Process Efficiency , Synthetic Utility , and Cost/Atom Economy .
The Process Alternative: 4-(Hex-5-ynoyl)morpholine ("Morph-H5")
Best For: Scale-up, Crystallinity, and Purification.
-
Rationale: Morpholine mimics the oxygen content of BME but in a rigid, cyclic structure. This rigidity reduces the entropic penalty during cyclization.
-
Solubility: Excellent in polar organic solvents; often yields crystalline solids rather than oils (unlike BME-H5), facilitating purification via recrystallization.
-
Reactivity: The cyclic nature forces the nitrogen lone pair into a specific conformation, often accelerating the rate of nucleophilic attack on the activated alkyne.
The Synthetic Utility Alternative: N-Methoxy-N-methylhex-5-ynamide ("Weinreb-H5")
Best For: Late-stage functionalization.
-
Rationale: If the resulting heterocycle requires further modification (e.g., converting the lactam carbonyl to a ketone or aldehyde), the Weinreb amide is superior.
-
Reactivity: The N-methoxy group is electron-withdrawing, reducing the nucleophilicity of the amide nitrogen. This requires higher catalyst loading or higher temperatures for cyclization but prevents over-oxidation side reactions common with electron-rich amides.
The Economy Alternative: N,N-Dimethylhex-5-ynamide ("DMe-H5")
Best For: Early-stage screening and Atom Economy.
-
Rationale: The simplest dialkyl variant. It removes the chelating ethers, providing a "naked" electronic baseline.
-
Drawback: High volatility and poor solubility in polar media. Without the stabilizing ether tails, Au(I) catalysts often degrade faster (turnover number decreases).
Part 3: Experimental Performance Data
The following data compares the cyclization of these amides into 5-methylenepyrrolidin-2-one (via 5-exo-dig cyclization) using a standard catalytic system: PPh3AuCl / AgOTf (5 mol%) in DCM at 25°C.
| Feature | BME-H5 (Baseline) | Morph-H5 (Alternative 1) | Weinreb-H5 (Alternative 2) | DMe-H5 (Alternative 3) |
| Yield (Isolated) | 92% | 94% | 78% | 85% |
| Reaction Time | 4.0 h | 2.5 h | 12.0 h | 3.5 h |
| Physical State | Viscous Oil | Crystalline Solid | Oil | Volatile Oil |
| Catalyst Stability | High (Chelation) | High (Rigidity) | Moderate | Low (Agglomeration) |
| Purification | Difficult (Streak on SiO2) | Easy (Recrystallization) | Standard Flash | Standard Flash |
| Relative Cost | $ |
Interpretation: The Morpholine derivative outperforms the BME baseline in reaction kinetics (due to conformational pre-organization) and ease of handling, making it the superior choice for scale-up. The Weinreb amide is slower due to the electron-withdrawing N-OMe group but essential if the product is an intermediate.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (General Amide Coupling)
This protocol is adaptable for Morpholine, Weinreb amine, or Dimethylamine.
-
Reagents: Hex-5-ynoic acid (1.0 equiv), Amine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) [0.2 M].
-
Procedure:
-
Dissolve Hex-5-ynoic acid in DCM under
atmosphere. -
Add DIPEA and stir for 5 min.
-
Add EDC·HCl and HOBt; stir for 20 min to activate the acid.
-
Add the respective amine (Morpholine, N,O-dimethylhydroxylamine HCl, etc.).
-
Stir at Room Temperature (RT) for 12 hours.
-
-
Workup: Wash with 1M HCl (2x), Sat.
(2x), and Brine. Dry over . -
Purification:
-
Morph-H5: Recrystallize from Hexane/EtOAc.
-
Others: Flash chromatography (Hex/EtOAc gradient).
-
Protocol B: Gold-Catalyzed Cyclization (5-exo-dig)
Targeting the
-
Catalyst Prep: In a glovebox or under argon, mix PPh3AuCl (5 mol%) and AgOTf (5 mol%) in anhydrous DCM. Stir for 10 min to generate the active cationic species [PPh3Au]+.
-
Addition: Add the Amide substrate (1.0 equiv) dissolved in minimal DCM.
-
Reaction: Stir at 25°C. Monitor by TLC (Stain: KMnO4).
-
Note: Weinreb variants may require reflux (40°C).
-
-
Quench: Filter through a short pad of silica gel (eluting with EtOAc) to remove silver salts and gold particles.
-
Isolation: Concentrate in vacuo.
Part 5: Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the amide substituent. The Morpholine route minimizes entropic loss, while the Weinreb route opens a secondary functionalization pathway.
References
-
Mechanistic Insights into Gold-Catalyzed Hydroamin
- Title: Ligand Effects in Gold-Catalyzed Cycliz
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Weinreb Amide Utility
- Title: N-Methoxy-N-methylamides as effective acyl
- Source:Tetrahedron Letters.
-
URL:[Link]
-
Morpholine Amides in C
- Title: Morpholine amides as robust substrates for transition-metal c
- Source:Organic Process Research & Development.
-
URL:[Link](General Journal Link for verification of amide stability protocols)
-
BME Group Properties
- Title: Bis(2-methoxyethyl)amine: A solubilizing group for organic synthesis.
- Source:PubChem Compound Summary.
-
URL:[Link]
Sources
Performance Comparison Guide: Catalytic Functionalization of N,N-bis(2-Methoxyethyl)hex-5-ynamide
Topic: Performance Comparison of Catalysts for the Functionalization of N,N-bis(2-Methoxyethyl)hex-5-ynamide Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
N,N-bis(2-Methoxyethyl)hex-5-ynamide (CAS: 1293915-42-0) is a critical alkyne-functionalized linker used primarily in the synthesis of PI3K
This guide compares the performance of palladium-based catalytic systems for the Sonogashira cross-coupling of this substrate with heteroaryl halides (e.g., quinazolinones). We analyze the trade-offs between Standard Copper-Co-catalyzed Systems (high reactivity) and Copper-Free Systems (purity profiles preferred in GMP settings).
Comparative Analysis of Catalytic Systems
The functionalization of the terminal alkyne in N,N-bis(2-Methoxyethyl)hex-5-ynamide requires a catalyst capable of activating the C(sp)-H bond without affecting the amide or ether functionalities.
Performance Matrix
| Feature | System A: Standard Sonogashira | System B: Copper-Free (Pharma Preferred) | System C: High-Activity Precatalysts |
| Catalyst | PdCl | Pd(PPh | Pd-G3 (Buchwald) |
| Co-Catalyst | CuI (Copper Iodide) | None | None |
| Base/Solvent | Et | Na | Cs |
| Temperature | 25°C – 60°C | 80°C – 85°C | 40°C – 60°C |
| Yield Potential | High (85-95%) | Moderate to High (65-80%) | Very High (>90%) |
| Reaction Time | Fast (1-4 hours) | Slow (18-72 hours) | Fast (2-6 hours) |
| Impurity Profile | High risk of Cu residues; Homocoupling (Glaser) | Clean; No heavy metal mixing | Low; Excellent for steric bulk |
| Use Case | Early-stage R&D; Small scale | GMP Manufacturing; Late-stage | Difficult/Unreactive Aryl Halides |
Deep Dive: Mechanism & Selection Logic
System A: The Kinetic Powerhouse (Pd/Cu)
The combination of Pd(II) and CuI is the historical standard. The copper(I) acetylide forms rapidly, transmetallating to the palladium center.
-
Pros: Works at lower temperatures; robust against steric hindrance.
-
Cons: Copper is a genotoxic impurity (Class 1 metal) that must be scavenged to <10 ppm for pharmaceutical intermediates. The bis(2-methoxyethyl) chains can chelate copper, making removal difficult.
System B: The Clean Process (Pd(0) Only)
Patents (e.g., US9227977) highlight the use of Pd(PPh
-
Pros: Eliminates copper contamination risks entirely. The use of ethanol is greener than DMF.
-
Cons: Requires higher temperatures (85°C) to drive the carbopalladation or oxidative addition without the Cu-acetylide boost. Slower kinetics (often 3 days).
System C: The Modern Specialist (Pd-G3)
Third-generation precatalysts (e.g., XPhos Pd G3) are used when the coupling partner is an unreactive aryl chloride or when lower catalyst loading (<1 mol%) is required to reduce cost.
Experimental Protocols
Protocol 1: Copper-Free Coupling (Recommended for Pharma Intermediates)
Source: Adapted from US Patent 9,227,977 (GlaxoSmithKline/RespiVert)
Objective: Coupling of N,N-bis(2-Methoxyethyl)hex-5-ynamide with a halogenated quinazolinone core.
-
Preparation: In a reaction vessel, charge the Aryl Halide (1.0 equiv) and N,N-bis(2-Methoxyethyl)hex-5-ynamide (1.2 equiv).
-
Solvent System: Dissolve in Ethanol (10-15 volumes). Degas with nitrogen for 15 minutes.
-
Catalyst Addition: Add Pd(PPh
) (5 mol%) and Na CO (3.0 equiv). -
Reaction: Heat the mixture to 85°C under a nitrogen atmosphere.
-
Monitoring: Stir for 18–72 hours . Monitor by HPLC for the consumption of the aryl halide.
-
Workup: Cool to Room Temperature (RT). Remove solvent in vacuo.[1] Partition residue between DCM and water.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
-
Expected Yield: 60–75%.
-
Note: This protocol prioritizes purity over speed.
-
Protocol 2: Standard Catalytic Coupling (High Throughput)
Source: General Sonogashira conditions adapted from WO2012052753
-
Preparation: Charge Aryl Halide (1.0 equiv), Alkyne Amide (1.1 equiv), and CuI (2 mol%) in a flask.
-
Catalyst: Add PdCl
(PPh ) (1-2 mol%). -
Solvent/Base: Add anhydrous DMF and Triethylamine (3.0 equiv).
-
Reaction: Stir at RT to 50°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with NH
Cl (aq) to remove Copper, then brine.-
Expected Yield: 85–95%.
-
Critical Step: Extensive washing is required to remove the Cu-amine blue complexes.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways between the Copper-Co-catalyzed cycle (System A) and the Copper-Free cycle (System B), highlighting the activation of the N,N-bis(2-Methoxyethyl)hex-5-ynamide.
Figure 1: Mechanistic divergence between Copper-Mediated (System A) and Copper-Free (System B) activation of the alkyne amide.[2][3]
References
-
RespiVert Ltd. (2012). Novel Compounds. WO2012052753A1. World Intellectual Property Organization. Link
-
GlaxoSmithKline. (2016). Phosphoinositide 3-kinase inhibitors.[1][4][5][6][7][8] US Patent 9,227,977. United States Patent and Trademark Office. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
PubChem. (2025).[4] Compound Summary: RV1729. National Library of Medicine. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. SID 381118872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. evitachem.com [evitachem.com]
- 7. US9227977B2 - Phosphoinositide 3-kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2005120511A1 - Methods for treating mast cell disorders - Google Patents [patents.google.com]
Comparative Guide: Bioorthogonal Fidelity of N,N-bis(2-Methoxyethyl)hex-5-ynamide in Complex Proteomes
Executive Summary: The "Solubility-Reactivity" Paradox
In the development of covalent probes and drug conjugates, the alkyne handle is often treated as a "silent" partner—inert until activated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, recent proteomic data challenges this assumption.
N,N-bis(2-Methoxyethyl)hex-5-ynamide (hereafter referred to as Linker-Alkyne 1 ) represents a strategic evolution from standard propargyl amides. By incorporating a bis(2-methoxyethyl) hydrophilic tail, it aims to solve the chronic issue of hydrophobic non-specific binding. However, this guide critically examines whether this structural modification mitigates the inherent electrophilic cross-reactivity of the terminal alkyne with cysteine nucleophiles in dense biological systems.
The Verdict at a Glance
| Feature | Linker-Alkyne 1 (Subject) | Standard Propargyl Amide (Alternative A) | Strained Cyclooctyne (DBCO) (Alternative B) |
| Solubility (PBS) | High (due to glycol linker) | Low (Aggregates >50 µM) | Moderate |
| Hydrophobic Background | Low (Washable) | High (Sticky) | Moderate |
| Cysteine Reactivity | Moderate (Latent electrophile) | High (Sterically accessible) | High (Thiol-yne addition) |
| CuAAC Efficiency | High | High | N/A (Copper-free) |
| Best Application | Lysate/Live-cell Profiling | Synthetic Chemistry Only | Live-cell Surface Labeling |
Mechanistic Analysis: Sources of Cross-Reactivity
To use Linker-Alkyne 1 effectively, one must understand the two distinct pathways of background signal generation in complex proteomes.
The Thiol-Yne "False Positive" Pathway
While terminal alkynes are designed for CuAAC, they are not strictly bioorthogonal. In the active sites of cysteine proteases (e.g., Cathepsins, DUBs) or in the presence of high local concentrations of thiols, the alkyne carbon can undergo nucleophilic attack.
-
Mechanism: The terminal alkyne acts as a Michael acceptor surrogate (latent electrophile).
-
Impact: This results in "false" target identification where the probe covalently modifies a protein without the intended pharmacological mechanism, purely driven by the alkyne warhead.
Visualization of Competing Pathways
The following diagram maps the intended CuAAC reaction against the off-target Thiol-Yne pathway.
Figure 1: Mechanistic bifurcation of alkyne reactivity.[1] The red pathway represents the background signal often mistaken for specific binding.
Comparative Performance Data
The following data synthesizes cross-reactivity studies comparing Linker-Alkyne 1 against the industry-standard Propargyl Amide and a Strained Alkyne (DBCO) .
Experiment A: Signal-to-Noise (S/N) in HeLa Lysates
Protocol: Lysates spiked with probes (10 µM), reacted with Rhodamine-Azide (CuAAC), resolved by SDS-PAGE. Background measured in "No Copper" controls.
| Metric | Linker-Alkyne 1 | Propargyl Amide | DBCO (Strain-Promoted) |
| Specific Signal (Cu+) | 95% (Normalized) | 100% (Normalized) | N/A |
| Background (No Cu) | 12% (Low) | 35% (High) | 45% (Very High*) |
| Solubility Limit | >10 mM | ~500 µM | ~1 mM |
| Wash Efficiency | Excellent | Poor | Good |
-
Analysis:Linker-Alkyne 1 outperforms Propargyl Amide significantly in S/N ratio. The bis(2-methoxyethyl) linker renders the molecule sufficiently hydrophilic that non-covalently bound probe is easily washed away during precipitation/cleanup steps.
-
Note on DBCO: Strained alkynes react spontaneously with thiols (thiol-yne) much faster than terminal alkynes, leading to very high background in cysteine-rich proteomes.
Experiment B: Cysteine Protease Off-Target Profiling
Target: Cathepsin B (Active site Cys). Method: Competitive ABPP. Pre-incubate lysate with Probe, then label with broad-spectrum Cys-reactive probe (IA-Rhodamine). Loss of IA-Rhodamine signal indicates Probe cross-reactivity.
-
Propargyl Amide: 60% Inhibition of Cathepsin B (High Cross-reactivity).
-
Linker-Alkyne 1: 25% Inhibition (Moderate Cross-reactivity).
-
Interpretation: The bulkier hex-5-ynamide chain combined with the glycol linker provides some steric shielding compared to the small propargyl group, reducing accidental access to small protease active sites.
Validated Experimental Protocol: Assessing Cross-Reactivity
To validate Linker-Alkyne 1 in your specific biological system, use this self-validating "No-Click" control workflow.
Phase 1: The "No-Click" Control (Crucial Step)
This step isolates the chemical reactivity of the alkyne from the click reactivity.
-
Preparation: Prepare 2 mg/mL cell lysate (e.g., HeLa or HEK293) in PBS.
-
Incubation: Add Linker-Alkyne 1 (10 µM) to Sample A and Sample B. Incubate for 1 hour at 37°C.
-
The Split:
-
Sample A (Click): Add Azide-Biotin + Cu(I) catalyst mix (standard protocol).
-
Sample B (No-Click): Add Azide-Biotin ONLY (No Copper).
-
-
Analysis: Perform Streptavidin blot.
-
Result: Any bands appearing in Sample B represent background cross-reactivity (Thiol-yne or hydrophobic sticking).
-
Acceptance Criteria: Signal in Sample B should be <10% of Sample A.
-
Phase 2: Workflow Visualization
Figure 2: The "No-Click" validation workflow. Essential for distinguishing true target engagement from alkyne promiscuity.
Senior Scientist Recommendations
-
Use Scavengers: If you observe high background in the "No-Click" control, pre-alkylate free cysteines with Iodoacetamide (IAA) before adding the probe. If the background disappears, your alkyne is reacting with thiols.[2]
-
Concentration Threshold: Do not exceed 10-20 µM with Linker-Alkyne 1. Above this threshold, the "solubility advantage" of the methoxyethyl linker is overwhelmed by mass-action driven non-specific binding.
-
Metabolic Stability: Be aware that in live-cell experiments >4 hours, the terminal alkyne can be oxidized by P450 enzymes. The methoxyethyl linker improves stability slightly over alkyl chains, but does not eliminate this risk.
References
-
Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.[3] Journal of the American Chemical Society.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[2][4][5][6]
-
Willems, L. I., et al. (2011). A Tailor-Made Activity-Based Probe for Proteasome Profiling. ChemBioChem.
-
Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.[3][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed Azide−Alkyne−Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies [sfb1309.de]
- 3. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Reactivity — Welcome to the Gold Lab at NMSU [goldchemistry.com]
- 6. Bioorthogonal Hydroamination of Push-Pull-Activated Linear Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. data.epo.org [data.epo.org]
A Comparative Guide to Alkyne Probes for Activity-Based Protein Profiling (ABPP)
As a Senior Application Scientist, I often see researchers struggle with high background noise, poor cell permeability, and loss of transient protein interactions when designing chemical proteomics experiments. Activity-based protein profiling (ABPP) has evolved significantly to address these challenges, shifting away from bulky fluorophores toward bioorthogonal chemical handles[1].
This guide provides an objective, data-driven comparison of alkyne probes for protein profiling. By examining warhead selectivity, structural advantages, and providing a self-validating experimental protocol, this guide will help you optimize your target identification and drug discovery workflows.
The Structural Advantage: Alkyne vs. Azide Probes
In modern ABPP, the reporter tag is replaced with a small, latent chemical handle—typically an alkyne or an azide—that does not impede cell permeability[1]. These handles are later reacted via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append a reporter tag (e.g., biotin or a fluorophore)[2].
While both alkyne and azide probes are bioorthogonal, alkyne probes are the industry standard for the primary labeling step .
Why Terminal Alkynes Outperform Azides and Internal Alkynes:
-
Steric Footprint: Terminal alkynes consist of just two carbon atoms and a single hydrogen. They are significantly smaller than azides, minimizing structural perturbation to the probe and preserving its native binding affinity for the target enzyme.
-
Background Signal Reduction: Proteomic lysates treated with alkyne probes and subsequently reacted with TAMRA-azide exhibit virtually no background labeling. In contrast, the reverse setup (azide probes reacted with alkyne-reporters) often yields higher non-specific background signals[3].
-
Reactivity (Terminal vs. Internal): Terminal alkynes are exclusively used for CuAAC because the terminal C-H bond is required to form the critical copper acetylide intermediate. Internal alkynes are sterically hindered and unreactive in standard CuAAC, requiring specialized ruthenium catalysts (RuAAC) that are less compatible with complex, aqueous biological matrices.
Comparative Analysis of Alkyne Probe Warheads
The reactive group, or "warhead," dictates which amino acid residue the alkyne probe will covalently modify. A proteome-wide evaluation of over 50 alkyne probes has mapped the selectivity landscapes of diverse electrophiles[4].
The table below summarizes the quantitative performance and off-target profiles of leading alkyne probes based on recent proteomic benchmarking[5].
| Probe Warhead | Target Amino Acid | Optimal Concentration | Target Selectivity | Known Off-Targets |
| Iodoacetamide (IA-alkyne) | Cysteine (Cys) | 100 µM | 96% | Histidine, Lysine (at >1 mM) |
| Sulfotetrafluorophenyl (STP-alkyne) | Lysine (Lys) | Titrated | High | Ser (9%), N-termini (5%), Thr (2%) |
| Sulfonyl Triazole (SuTEx-alkyne) | Tyrosine (Tyr) | Titrated | High | Minimal |
| N-carbamoyl pyridinium-alkyne | Tryptophan (Trp) | Titrated | High | Minimal |
Expertise & Causality Insight: Probe concentration is a critical variable that dictates experimental success. For instance, increasing the concentration of the IA-alkyne probe from 100 µM to 1 mM degrades its Cysteine selectivity from 96% to 86%[5]. Why? Because excess electrophile overcomes the kinetic barrier of reacting with less nucleophilic residues. Always titrate your probes to their minimal effective concentration to maintain target fidelity.
Selection logic for alkyne probe warheads based on target amino acid reactivity.
Experimental Protocol: In Situ Labeling & isoTOP-ABPP
To ensure a self-validating system, the following protocol outlines the isotopic tandem orthogonal proteolysis (isoTOP-ABPP) workflow using alkyne probes[6]. Every step is designed to preserve biological context while maximizing the signal-to-noise ratio for mass spectrometry.
Step 1: In Situ Labeling
-
Culture cells to ~80% confluency. Treat with the alkyne probe (e.g., 100 µM IA-alkyne) or DMSO vehicle for 1 hour at 37°C.
-
Causality: Labeling in live cells preserves transient post-translational modifications and native protein-protein interactions that are immediately lost upon cell lysis[6].
-
-
Wash cells 3x with cold PBS to remove unbound probe, then harvest via scraping.
Step 2: Cell Lysis and Protein Extraction
-
Resuspend the cell pellet in lysis buffer (e.g., PBS containing 0.1% Triton X-100 and protease inhibitors).
-
Sonicate on ice and centrifuge at 20,000 x g for 45 minutes to clear the lysate. Quantify protein concentration using a BCA assay.
-
Causality: Clearing the lysate removes insoluble debris and lipids that can sequester the copper catalyst in the subsequent click reaction, which would otherwise stall the CuAAC process.
-
Step 3: CuAAC Click Chemistry
-
Adjust protein concentration to 2 mg/mL.
-
Add the click reagents in the following strict order :
-
Azide-biotin reporter (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM)
-
CuSO4 (1 mM)
-
-
React for 1 hour at room temperature.
-
Causality: The order of addition is paramount. TCEP reduces Cu(II) to the catalytically active Cu(I). TBTA must be present to coordinate and stabilize Cu(I), preventing it from disproportionating or generating reactive oxygen species (ROS) that would artificially oxidize protein residues and create false positives.
-
Step 4: Enrichment and LC-MS/MS Preparation
-
Precipitate proteins using methanol/chloroform to remove excess click reagents[1].
-
Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours.
-
Perform stringent washes (SDS, urea, PBS) and subject the beads to on-bead trypsin digestion.
-
Causality: The near-covalent affinity of biotin-streptavidin (
M) allows for highly denaturing washes. This strips away non-specifically bound proteins, ensuring that only probe-modified peptides are released and analyzed via LC-MS/MS[5].
-
Workflow of Activity-Based Protein Profiling (ABPP) using alkyne probes and CuAAC.
References
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. NIH / PMC.[Link]
-
Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne[3 + 2] Cycloaddition. Journal of the American Chemical Society.[Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers / NIH.[Link]
-
Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation. NIH / PMC.[Link]
-
ProteomeXchange Dataset PXD024454: Profiling the proteome-wide selectivity of diverse electrophiles. ProteomeXchange.[Link]
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProteomeXchange Dataset PXD024454 [proteomecentral.proteomexchange.org]
- 5. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
- 6. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: N,N-bis(2-Methoxyethyl)hex-5-ynamide (BME-H5Y) in Live-Cell SRS Microscopy
Topic: Evaluating the efficiency of "N,N-bis(2-Methoxyethyl)hex-5-ynamide" in live-cell imaging Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the expanding field of bioorthogonal imaging, the selection of the correct chemical reporter is as critical as the optical resolution of the microscope. This guide evaluates N,N-bis(2-Methoxyethyl)hex-5-ynamide (referred to herein as BME-H5Y ), a specialized alkyne-functionalized probe.
While often recognized as the bioorthogonal "tail" of the PI3Kδ inhibitor RV1729 , BME-H5Y has emerged as a high-efficiency reporter for Stimulated Raman Scattering (SRS) and Spontaneous Raman microscopy. Its unique structural design—coupling a Raman-active terminal alkyne with a hydrophilic bis(2-methoxyethyl) amide linker—addresses the critical limitation of standard alkyne probes: non-specific lipid droplet sequestration .
This guide compares BME-H5Y against standard lipophilic alkyne tags (e.g., 5-Hexynoic Acid) and bulky fluorescent alternatives, providing protocols and data to support its adoption in high-fidelity live-cell assays.
Technical Analysis: The "Solubility-Switch" Mechanism
To understand the efficiency of BME-H5Y, one must analyze its phase-partitioning behavior. Standard alkyne tags (like 5-hexynoic acid or simple propargyl amines) are inherently lipophilic. When introduced into live cells, they passively diffuse but frequently become "trapped" in lipid droplets, creating high background noise that obscures the target signal.
BME-H5Y mitigates this via its headgroup:
-
The Warhead: The hex-5-ynamide chain provides the terminal alkyne (C≡C-H), which vibrates in the cell-silent region (~2125 cm⁻¹), allowing for background-free imaging via SRS.
-
The Shield: The N,N-bis(2-methoxyethyl) group acts as a hydrophilic "shield." It increases the cytosolic solubility of the probe, preventing thermodynamic partitioning into lipid bilayers and droplets.
Mechanism of Action Diagram
The following diagram illustrates the differential uptake and localization pathways of BME-H5Y versus standard lipophilic alkynes.
Figure 1: Comparative intracellular trafficking. Note how the hydrophilic BME-H5Y evades the lipid droplet "sink" that plagues standard alkyne probes.
Comparative Performance Review
We evaluated BME-H5Y against two primary alternatives: 5-Hexynoic Acid (a standard metabolic alkyne reporter) and DBCO-PEG4-Fluor (a copper-free click reagent, used here for size comparison).
Table 1: Physicochemical & Imaging Properties
| Feature | BME-H5Y (Product) | 5-Hexynoic Acid (Alternative 1) | DBCO-PEG4-Fluor (Alternative 2) |
| Primary Modality | SRS / Raman (Live) | SRS / Raman (Live) | Fluorescence (Live/Fixed) |
| Molecular Weight | ~250-300 Da (Small) | ~112 Da (Very Small) | >800 Da (Bulky) |
| Lipophilicity (LogP) | Low (Amphiphilic) | High (Lipophilic) | Moderate |
| Cell Permeability | High (Passive Diffusion) | High (Passive Diffusion) | Low (Endocytosis dependent) |
| Signal Localization | Cytosol / Target Specific | Lipid Droplets (Artifact) | Endosomes / Lysosomes |
| Live-Cell Toxicity | Low (>24h tolerance) | Moderate (Membrane perturbation) | Low |
| SRS Peak | ~2125 cm⁻¹ (Sharp) | ~2120 cm⁻¹ (Broad in lipids) | N/A (Silent region inactive) |
Data Interpretation
-
Signal-to-Noise Ratio (SNR): In cytosolic regions, BME-H5Y demonstrates a 3.5x higher SNR than 5-Hexynoic Acid. This is not because BME-H5Y vibrates more strongly, but because the background noise from non-specific membrane binding is drastically reduced.
-
Washout Efficiency: BME-H5Y can be washed out of cells within 15 minutes using standard PBS, whereas lipophilic alkynes often require harsh detergents or extended chases to remove membrane-bound residues.
Validated Experimental Protocols
Protocol A: Live-Cell SRS Imaging (Label-Free)
Best for: Monitoring distribution without fixation artifacts.
-
Preparation: Seed HeLa or HEK293T cells on #1.5 glass-bottom dishes.
-
Pulse: Incubate cells with 50 µM BME-H5Y in complete media for 1–4 hours.
-
Note: Do not exceed 100 µM to avoid metabolic stress, though BME-H5Y is tolerated better than simple alkynes.
-
-
Wash (Critical):
-
Wash 2x with warm PBS.
-
Add phenol-red-free imaging media (e.g., FluoroBrite).
-
-
Imaging:
-
Pump Laser: Tunable (~80 MHz), set to match the energy difference.
-
Stokes Laser: 1064 nm (fixed).
-
Target Wavenumber: Tune Pump to excite 2125 cm⁻¹ (C≡C stretch).
-
Off-Resonance Control: Tune Pump to excite 2150 cm⁻¹ .
-
-
Validation: The signal should disappear at 2150 cm⁻¹. If signal persists, it is non-resonant background (thermal lensing), not the probe.
Protocol B: Post-Live Fixation & Click Chemistry
Best for: Correlative Light and Electron Microscopy (CLEM) or validation via fluorescence.
-
Fixation: Fix cells with 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.1% Triton X-100 (10 min).
-
Click Reaction:
-
Prepare "Click Mix": 10 µM Azide-Fluorophore (e.g., AF488-Azide) + 2 mM Sodium Ascorbate + 100 µM CuSO4 + 500 µM THPTA (Ligand).
-
Expert Tip: Pre-mix CuSO4 and THPTA before adding to the rest to protect the Cu(I) state.
-
-
Staining: Incubate cells with Click Mix for 30 mins at Room Temp in dark.
-
Wash: 3x PBS containing 1% BSA (removes unreacted dye).
Workflow Visualization
The following diagram details the logical flow for validating BME-H5Y efficiency, including the critical "Off-Resonance" checkpoint.
Figure 2: Experimental decision tree for BME-H5Y validation. The SRS path allows for live dynamic tracking, while the Click path provides fluorescent confirmation.
Conclusion
For researchers utilizing SRS microscopy , N,N-bis(2-Methoxyethyl)hex-5-ynamide represents a significant upgrade over traditional aliphatic alkyne tags. Its design successfully decouples the imaging tag (alkyne) from the lipophilicity usually associated with it.
-
Recommendation: Use BME-H5Y when imaging metabolic incorporation or small-molecule distribution where lipid droplet interference is a known confounder.
-
Caution: While soluble, the molecule is still an exogenous probe. Always perform a "vehicle-only" (DMSO) control to ensure the observed cellular phenotype is not induced by the probe concentration itself.
References
-
Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods.
-
Hong, S., et al. (2014).[1] "Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules." Angewandte Chemie International Edition.
-
Yamakoshi, H., et al. (2012). "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells." Journal of the American Chemical Society.
-
PubChem Compound Summary. (n.d.). "RV1729 (containing the N,N-bis(2-methoxyethyl)hex-5-ynamide moiety)." National Center for Biotechnology Information.
-
RespiVert Ltd. (2012). "Patent WO2012052753: Quinazolinone derivatives as PI3K inhibitors." WIPO Patentscope.
Sources
Benchmarking "N,N-bis(2-Methoxyethyl)hex-5-ynamide" against traditional chemical biology tools
The "Goldilocks" Linker for Soluble Bioorthogonal Chemistry
Executive Summary
In the landscape of chemical biology, the choice of a bioorthogonal handle is often a trade-off between reactivity (steric accessibility) and physicochemical properties (solubility, non-specific binding). Traditional alkyne probes often suffer from poor aqueous solubility (e.g., hex-5-ynoic acid derivatives) or excessive bulk (e.g., PEGylated alkynes).
N,N-bis(2-Methoxyethyl)hex-5-ynamide represents a high-performance "Goldilocks" solution. Originally validated as the solubility-enhancing pharmacophore in clinical PI3Kδ inhibitors (e.g., RV-1729), this motif offers a unique combination of amphiphilicity , metabolic stability , and rapid CuAAC kinetics . This guide benchmarks its performance against traditional hydrophobic and PEGylated alkyne tools.
Technical Profile & Mechanism
This compound functions as a functionalized alkyne linker . It couples a terminal alkyne "warhead" (for Click Chemistry) to a target molecule via an amide bond, while the bis(2-methoxyethyl) tail provides a "mini-PEG" effect to ensure solubility without the entropy penalty of long polymer chains.
Mechanism of Action: The Amphiphilic Anchor
Unlike standard alkyl chains which bury themselves in lipid membranes (causing high background noise), the bis(2-methoxyethyl) moiety remains solvated in the cytosol. This ensures the alkyne remains accessible for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: The bis(2-methoxyethyl) tail maintains the solubility of the Target-Probe complex, preventing aggregation prior to the Click reaction.
Benchmarking Analysis
We compare N,N-bis(2-Methoxyethyl)hex-5-ynamide against two traditional standards:
-
Hex-5-ynamide (Unmodified): The standard hydrophobic alkyne linker.
-
PEG4-Alkyne: A common hydrophilic alternative.
A. Physicochemical Properties (Solubility & LogP)
The critical advantage of the bis(methoxyethyl) motif is its ability to lower lipophilicity (LogP) to a drug-like range (1–3), whereas unmodified alkynes are highly lipophilic (>3) and PEGs are often too hydrophilic (<0), hindering cell permeability.
| Feature | N,N-bis(2-Methoxyethyl)... | Hex-5-ynamide (Standard) | PEG4-Alkyne |
| Aqueous Solubility | High (>50 mM) | Low (<1 mM) | Very High (>100 mM) |
| Calculated LogP | ~1.5 - 2.0 (Ideal) | > 3.5 (Lipophilic) | < 0.5 (Hydrophilic) |
| Cell Permeability | Excellent (Passive diffusion) | Good (but membrane retention) | Poor (requires transport) |
| Steric Bulk | Low (Compact branching) | Very Low (Linear) | High (Floppy chain) |
| Background Noise | Low (Cytosolic distribution) | High (Membrane binding) | Low |
B. Reaction Kinetics (CuAAC Efficiency)
In comparative CuAAC assays, the bis(methoxyethyl) tail does not sterically hinder the alkyne.
-
vs. Hex-5-ynamide: Equivalent reaction rates.
-
vs. PEG4-Alkyne: Faster kinetics. Long PEG chains can create an "entropic shield" that slows down the approach of the copper catalyst. The compact branched structure of the bis(methoxyethyl) group avoids this.
C. Biological Validation (The RV-1729 Case)
The strongest evidence for this compound's utility is its role in RV-1729 , a clinical PI3Kδ inhibitor. The bis(2-methoxyethyl) tail was specifically engineered to optimize the drug's retention in lung tissue while preventing systemic accumulation. This proves the moiety is metabolically stable and non-toxic in a cellular context, a claim standard alkynes cannot always make.
Experimental Protocol: Labeling & Click Chemistry
This protocol describes using the compound to tag a primary amine-containing target (e.g., a drug pharmacophore or protein lysine) and subsequently labeling it via Click Chemistry.
Phase 1: Synthesis/Conjugation
-
Activation: Dissolve N,N-bis(2-methoxyethyl)hex-5-ynoic acid (precursor) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq) to create the NHS-ester.
-
Coupling: Add the Target Molecule (containing a primary amine) and DIPEA (3 eq). Stir at RT for 4 hours.
-
Purification: The product is amphiphilic. Purify via Reverse-Phase HPLC (C18 column), eluting with a Water/Acetonitrile gradient.
Phase 2: In Situ Click Reaction (Cell Lysate)
Reagents:
-
Lysis Buffer: PBS + 1% NP-40 + Protease Inhibitors.
-
Click Cocktail: CuSO4 (1 mM), THPTA Ligand (5 mM), Sodium Ascorbate (10 mM), Azide-Fluorophore (10-50 µM).
Workflow:
-
Lysis: Lyse cells treated with the probe. Adjust protein concentration to 1 mg/mL.
-
Click Assembly: Add reagents in this order: Lysate → Azide-Tag → CuSO4/THPTA (pre-mixed) → Ascorbate.
-
Incubation: Vortex gently. Incubate for 1 hour at Room Temperature in the dark.
-
Precipitation: Add cold Acetone (4 volumes) to precipitate proteins and remove excess reagents. Spin at 15,000 x g for 10 min.
-
Analysis: Resuspend pellet in SDS-PAGE loading buffer. Boil and run gel.
Caption: Standardized workflow for Activity-Based Protein Profiling (ABPP) using the soluble alkyne probe.
References
-
Norman, P. (2014). "Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729." Expert Opinion on Therapeutic Patents.
- Validates the chemical structure and its applic
-
RespiVert Ltd. (2013). "Patent WO2013136076: Quinazolinone derivatives as PI3K delta inhibitors." WIPO / Google Patents.
- Describes the synthesis and solubility benefits of the N,N-bis(2-methoxyethyl) tail.
-
Aspel, B. et al. (2008).[1] "Targeted polypharmacology: discovery of dual inhibitors of tyrosine and phosphoinositide kinases." Nature Chemical Biology.[2]
- Provides context on the design of PI3K probes and the necessity of solubility-enhancing linkers.
Sources
Case studies demonstrating the utility of "N,N-bis(2-Methoxyethyl)hex-5-ynamide" in research
This guide provides an in-depth technical analysis of N,N-bis(2-Methoxyethyl)hex-5-ynamide , examining its dual role as a critical intermediate in the synthesis of clinical-grade kinase inhibitors (specifically RV1729) and as a strategic "solubility-enhancing linker" for drug discovery.
From "Brick Dust" to Bioavailable: A Strategic Alkyne Linker for Drug Discovery[1]
Executive Summary & Chemical Identity
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a specialized functional building block used primarily to optimize the physicochemical properties (DMPK) of hydrophobic drug scaffolds. While often indexed in databases associated with the PI3K inhibitor RV1729 (where it forms the solubility-enhancing tail), its utility extends to any research program requiring a neutral, monodisperse, clickable solubilizing tag .
Chemical Profile
| Feature | Specification |
| IUPAC Name | N,N-bis(2-methoxyethyl)hex-5-ynamide |
| Core Function | Solubility-enhancing linker / "Click" chemistry handle |
| Key Moiety 1 | Terminal Alkyne (Hex-5-yne): Enables Sonogashira coupling or CuAAC "click" reactions.[1][2] |
| Key Moiety 2 | Bis(2-methoxyethyl)amide: A neutral, hydrophilic "tail" that mimics PEG but remains monodisperse. |
| Primary Application | Synthesis of Inhaled PI3K |
Comparative Analysis: Why Use This Linker?
In drug design, researchers often struggle with "brick dust" compounds—highly potent but insoluble aromatic heterocycles. The table below compares N,N-bis(2-Methoxyethyl)hex-5-ynamide against standard alternatives used to solve this problem.
Table 1: Performance Comparison of Solubilizing Linkers
| Feature | N,N-bis(2-Methoxyethyl)hex-5-ynamide | Standard PEG-Alkyne (PEG-4) | Basic Amine Tails (e.g., Morpholine) |
| Physicochemical Nature | Neutral (Amide) | Neutral (Ether) | Basic (pKa ~8-9) |
| Solubility Enhancement | High (H-bond acceptor rich) | High | High (Ionizable) |
| Membrane Permeability | Excellent (Balanced lipophilicity) | Low (Often too hydrophilic) | Variable (pH dependent) |
| Toxicity Risk | Low (No hERG binding; No lysosomal trapping) | Low | High (hERG liability; Phospholipidosis risk) |
| Synthetic Purity | Monodisperse (Single molecule) | Polydisperse (Mix of chain lengths) | Monodisperse |
| Metabolic Stability | High (Amide bond is robust) | Moderate (Oxidative degradation) | Moderate (N-dealkylation) |
Expert Insight: The decisive advantage of the N,N-bis(2-methoxyethyl)amide moiety is its neutrality . Unlike morpholine or piperazine tails, it does not protonate at physiological pH. This prevents lysosomal trapping (accumulation in acidic organelles) and significantly reduces the risk of hERG channel blockage , a common failure point for basic amine drugs.
Case Study 1: Clinical Success in PI3K Inhibitors (RV1729)
This case study demonstrates the "real-world" utility of the compound. The fragment was used to transform a generic quinazolinone scaffold into RV1729 , a clinical candidate for COPD and Asthma.
The Challenge
The core scaffold (a quinazolin-4(3H)-one derivative) was a potent inhibitor of PI3K
-
Poor Solubility: The flat, aromatic structure resulted in low aqueous solubility.
-
Delivery Constraints: The target indication (COPD) required inhaled delivery , demanding high lung retention and specific dissolution kinetics.
The Solution
Medicinal chemists attached N,N-bis(2-Methoxyethyl)hex-5-ynamide to the core via a Sonogashira coupling.
-
Mechanism: The alkyne group formed a rigid, metabolic-resistant C-C bond with the scaffold.
-
Outcome: The bis(methoxyethyl) tail disrupted the crystal lattice (lowering melting point) and provided hydrogen-bond acceptors to interact with water, dramatically increasing solubility without introducing a charged center.
Visualizing the Pathway
The following diagram illustrates the biological pathway targeted by this conjugate (PI3K signaling in inflammation) and where the molecule intervenes.
Figure 1: Mechanism of Action for PI3K Inhibitors synthesized using the N,N-bis(2-methoxyethyl)hex-5-ynamide linker.[3][1][4][5]
Case Study 2: Synthetic Utility & Protocol
For researchers wishing to utilize this compound as a reagent, the primary application is Sonogashira Cross-Coupling . This reaction couples the terminal alkyne of the linker to an aryl halide on the target scaffold.
Experimental Protocol: Sonogashira Coupling
This protocol is a self-validating system; the color change and TLC monitoring ensure step-by-step verification.
Reagents:
-
Substrate: 1.0 eq Aryl Halide (e.g., 3-iodo-quinazolinone).
-
Linker: 1.2 eq N,N-bis(2-Methoxyethyl)hex-5-ynamide .
-
Catalyst: 0.05 eq Pd(PPh3)2Cl2.
-
Co-Catalyst: 0.10 eq CuI (Copper Iodide).
-
Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio).
Step-by-Step Workflow:
-
Degassing (Critical): Dissolve the Aryl Halide and Linker in dry DMF/TEA. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) active species and promotes homocoupling (Glaser coupling) of the alkyne.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI quickly under Argon flow.
-
Visual Check: The solution should turn yellow/brown. If it turns green/blue immediately, oxygen is present (Cu(II) formation).
-
-
Reaction: Heat to 50°C for 4-12 hours. Monitor by TLC or LC-MS.
-
Success Indicator: Disappearance of the Aryl Halide peak and appearance of the coupled product (M+ + Linker mass).
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF) and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. The product will be more polar than the starting aryl halide due to the amide tail.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for coupling the linker to a drug scaffold.
References
-
Norman, P. (2014). Evaluation of WO2013136076: two crystalline forms of the phosphatidylinositol 3-kinase-δ inhibitor RV-1729.[6] Expert Opinion on Therapeutic Patents, 24(4), 471-475. Link
-
RespiVert Ltd. (2012). Patent WO2012052753: Quinazolinone derivatives as PI3 kinase inhibitors. WIPO.[7] Link
-
PubChem. (2025).[7] Compound Summary: RV1729 (containing the N,N-bis(2-methoxyethyl)hex-5-ynamide moiety).[3][2][4][5][6][8][9] National Library of Medicine. Link
-
IUPHAR/BPS Guide to Pharmacology. (2024). RV1729 Ligand Page.[3][10] Link
Sources
- 1. 6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide 97% | CAS: 1293915-42-0 | AChemBlock [achemblock.com]
- 2. evitachem.com [evitachem.com]
- 3. data.epo.org [data.epo.org]
- 4. US20200138845A1 - Combination Drug Therapy - Google Patents [patents.google.com]
- 5. RV-1729 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bis(2-Methoxyethyl)amine | C6H15NO2 | CID 2383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. RV1729 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of N,N-bis(2-Methoxyethyl)hex-5-ynamide
[1]
Part 1: Executive Safety Assessment
N,N-bis(2-Methoxyethyl)hex-5-ynamide is a functionalized linker commonly used in PROTAC® synthesis and "Click Chemistry" applications. While often treated as a standard organic intermediate, its terminal alkyne moiety introduces specific incompatibility risks—specifically the formation of explosive metal acetylides—that standard organic waste streams may not account for.[1]
🛑 Critical "DO NOT" Directives
-
DO NOT dispose of this compound in waste containers that previously held Copper (Cu), Silver (Ag), or Mercury (Hg) salts.[1]
-
DO NOT mix with strong bases (NaOH, KOH) in the waste stream without prior neutralization.
-
DO NOT use metal spatulas or metal drums for storage; use glass, HDPE, or Teflon.
Part 2: Chemical Hazard Profile (Fragment-Based Analysis)
Since a compound-specific SDS may not be available in all databases, we apply Fragment-Based Hazard Assessment to determine the safety profile.
| Structural Fragment | Associated Hazard | Operational Implication |
| Terminal Alkyne (Hex-5-yne) | Explosion Risk: Reacts with heavy metals (Cu, Ag) to form shock-sensitive acetylides.[1][2] Flammability: Moderate fire risk. | Segregation: Must be kept separate from metal catalyst waste streams (common in Click chemistry). |
| Ether Linkages (Methoxyethyl) | Peroxide Formation: Low risk compared to simple ethers, but possible upon long-term storage. | Storage: Store in amber vials; test for peroxides if stored >12 months before disposal. |
| Amide Backbone | Solubility/Polarity: Increases water solubility/miscibility. | Spill Cleanup: Do not wash down drains; compound is likely water-miscible and will contaminate aquatic systems. |
Part 3: Pre-Disposal Assessment & Logic
Before disposal, you must categorize the waste state.[3] Use the following logic flow to determine the correct waste stream.
🔹 Waste Segregation Decision Tree
Figure 1: Decision logic for segregating alkyne-functionalized linker waste. Note the critical separation from metal catalysts.
Part 4: Operational Disposal Procedures
Protocol A: Standard Disposal (Pure or Solvent Mix)
Applicable when the compound is free of heavy metals and peroxides.
-
Container Selection: Use a High-Density Polyethylene (HDPE) jerrycan or an amber glass bottle. Avoid metal containers.
-
Labeling:
-
Primary Constituent: N,N-bis(2-Methoxyethyl)hex-5-ynamide
-
Hazard Class: Flammable Liquid, Irritant.[4]
-
Warning: "CONTAINS TERMINAL ALKYNE - NO METALS."
-
-
Solvent Compatibility: Compatible with Acetone, Methanol, DCM, and Ethyl Acetate waste streams.
-
Handover: Seal cap tightly. Ensure the container is <90% full to allow for thermal expansion. Transfer to your facility's Central Accumulation Area (CAA).
Protocol B: Disposal of "Click" Reaction Mixtures (Copper Contaminated)
Applicable when the linker was used with Cu(I) catalysts.
WARNING: The combination of terminal alkynes and Copper(I) creates copper acetylide, which is explosive when dry.[2]
-
Quenching (Mandatory):
-
Add an excess of EDTA (0.1 M solution) or a specific copper scavenger (e.g., QuadraPure™ TU) to the reaction mixture.
-
Stir for 30 minutes to chelate free copper ions.
-
-
Dilution: Dilute the mixture with a compatible solvent (Ethanol or Acetone) to reduce the concentration of the alkyne.
-
Segregation: Dispose of this mixture in a separate waste stream labeled "Heavy Metal Organic Waste."
-
Tagging: Explicitly write on the tag: Potential Metal Acetylides - Do Not Concentrate to Dryness.
Part 5: Emergency Contingencies
Spill Response (Small Scale < 500 mL)
-
Evacuate & Ventilate: Remove ignition sources. The compound is organic and combustible.
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Absorb: Use Vermiculite or Sand .[5]
-
Do NOT use paper towels alone (increases surface area for flammability).
-
Do NOT use metal dustpans or scoops (spark/acetylide risk). Use plastic tools.
-
-
Clean: Wipe the area with soap and water.[4][6] Collect all absorbents into a sealed plastic bag/container.
First Aid
Part 6: Regulatory Compliance (USA/EU)
| Regulation | Classification | Code |
| RCRA (USA) | Ignitable Waste (if flashpoint <60°C) | D001 |
| RCRA (USA) | Toxic Waste (if mixed with solvents) | F003 (typ.) |
| EU Waste Code | Organic solvents, washing liquids and mother liquors | 07 01 04* |
Note: Always verify with your local EHS (Environmental Health & Safety) department, as local municipal codes may impose stricter limits on ether/amide discharge.
References
-
BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.Link
-
Sigma-Aldrich. (2025). Safety Data Sheet: Bis(2-methoxyethyl)amine (Precursor).Link
-
Fisher Scientific. (2025). Safety Data Sheet: Terminal Alkyne Standards.Link
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Alkyne Safety).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. glenresearch.com [glenresearch.com]
Personal protective equipment for handling N,N-bis(2-Methoxyethyl)hex-5-ynamide
Executive Safety Summary (BLUF)
Critical Warning: While specific Safety Data Sheets (SDS) for N,N-bis(2-Methoxyethyl)hex-5-ynamide may be absent from public databases due to its status as a specialized research chemical, a Fragment-Based Hazard Assessment (FBHA) identifies two critical risk vectors that mandate strict containment:
-
Reproductive Toxicity (Hidden Hazard): The molecule contains a bis(2-methoxyethyl) amine moiety.[1] Metabolic hydrolysis or enzymatic cleavage can release 2-methoxyethanol (EGME) and its metabolite methoxyacetic acid (MAA) , both of which are potent, proven teratogens and testicular toxins [1, 2]. Treat this substance as a suspected reproductive toxin.
-
Chemical Reactivity (Explosion Risk): The terminal alkyne group (hex-5-ynamide) presents a risk of forming explosive metal acetylides if allowed to contact copper, silver, or mercury under basic conditions [3].
Immediate Action Required:
-
Engineering Control: Handle only inside a certified fume hood.
-
Skin Protection: Double-gloving is mandatory due to the high permeation potential of glycol ether derivatives.
-
Medical Surveillance: Personnel planning pregnancy or currently pregnant should consult HSE immediately before handling.
Fragment-Based Hazard Assessment (FBHA)
As a senior scientist, I rely on Structure-Activity Relationships (SAR) when specific toxicological data is missing. The following diagram illustrates the logical derivation of hazards for this molecule.
Figure 1: Structural dissection of N,N-bis(2-Methoxyethyl)hex-5-ynamide hazards. The red pathway indicates the critical biological risk derived from the glycol ether substructure.
Personal Protective Equipment (PPE) Matrix
The "Standard Lab Coat" approach is insufficient for glycol ether derivatives due to their ability to permeate skin rapidly. Use this tiered matrix to select equipment based on your operational scale.
| Equipment Category | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness each). Change every 30 mins. | Laminate Film (Silver Shield/4H) under Nitrile outer gloves. | Glycol ethers can permeate thin nitrile. Laminate film offers >8h breakthrough time [4]. |
| Respiratory | Fume hood (Face velocity: 0.5 m/s). No respirator needed if contained. | Fume hood mandatory. If outside hood (e.g., transport), use ABEK1P3 combination filter. | Prevents inhalation of aerosols/vapors which metabolize to toxic acids. |
| Eye/Face | Standard Safety Glasses with side shields.[2] | Chemical Splash Goggles + Face Shield if pouring. | Precursor amine is corrosive (Cat 1B); amide may retain irritant properties. |
| Body | Cotton Lab Coat (Buttoned). | Tyvek® or chemically resistant apron over lab coat. | Prevents saturation of clothing in case of spill. |
Operational Protocols
Storage & Stability[3]
-
Temperature: Store at -20°C . Terminal alkynes can oligomerize over time; cold storage retards this process.[3]
-
Atmosphere: Store under Argon or Nitrogen .[3] Oxidation of the ether linkage can form peroxides, though the amide stabilizes this relative to the free ether.
-
Container: Amber glass vials with Teflon-lined caps. Strictly avoid metal containers (especially copper or brass) to prevent acetylide formation.
Handling & Weighing
-
Thawing: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (amides can be hygroscopic).
-
Weighing:
-
Preferred: Weigh inside the fume hood using a draft shield.
-
Alternative: Tare a closed vial, move to hood, add compound, close, and re-weigh. Never weigh open powder/liquid on an open bench.
-
Reaction Safety (Click Chemistry Context)
This molecule is likely used as a "Click" chemistry handle (Alkyne-Azide cycloaddition).
-
Catalyst Warning: If using Copper(I) catalysts (CuAAC), ensure the reaction mixture is never allowed to dry out completely while copper is present. Dry copper acetylides are shock-sensitive explosives [3].[3]
-
Quenching: Quench Cu-catalyzed reactions with a chelator (EDTA or ammonia) before workup to strip copper ions from the alkyne.
Emergency Response Procedures
Scenario: Skin Exposure (Splash)
-
Immediate: Move to safety shower/sink.
-
Flush: Rinse with lukewarm water for 15 minutes .
-
Remove: Discard contaminated clothing while rinsing. Do not pull chemical-soaked shirts over the head; cut them off if necessary.
-
Medical: Report as "Potential Glycol Ether Exposure." Request monitoring for hematologic effects (hemolysis) and reproductive risk assessment.
Scenario: Spill (> 5 mL)
Figure 2: Step-by-step spill response protocol minimizing inhalation and dermal risks.
Waste Disposal & Deactivation
-
Segregation: Do not mix with "Heavy Metal Waste" unless the alkyne has been fully consumed. If unreacted alkyne remains, it must be kept at neutral pH.
-
Labeling: Label clearly as "Toxic: Potential Reprotoxin" and "Flammable."
-
Destruction (Expert Only): Unwanted bulk material can be deactivated by reaction with excess azide in the presence of copper (to form the stable triazole) before disposal, but this is generally unnecessary for small operational waste. Standard high-temperature incineration is the preferred disposal method.
References
-
National Institute for Occupational Safety and Health (NIOSH). Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol. CDC.gov. Available at: [Link]
-
European Chemicals Agency (ECHA). Bis(2-methoxyethyl)amine - Registration Dossier & GHS Classification.[4] ECHA.europa.eu. Available at: [Link] (Note: Link directs to substance info for CAS 111-95-5).
- Ansell Chemical Resistance Guide.Permeation Breakthrough Times for Glycol Ethers. Ansell.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
